(Leu31,pro34)-neuropeptide Y (porcine)
Description
BenchChem offers high-quality (Leu31,pro34)-neuropeptide Y (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Leu31,pro34)-neuropeptide Y (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C190H286N54O56/c1-16-96(10)150(180(294)234-130(82-142(193)253)168(282)225-124(74-94(6)7)164(278)226-125(75-95(8)9)171(285)239-151(101(15)247)181(295)221-120(32-22-66-208-190(202)203)185(299)243-70-26-36-140(243)177(291)219-116(31-21-65-207-189(200)201)156(270)222-121(152(195)266)77-103-40-50-109(249)51-41-103)238-172(286)128(80-106-46-56-112(252)57-47-106)229-167(281)129(81-107-87-204-91-210-107)230-158(272)115(30-20-64-206-188(198)199)218-163(277)123(73-93(4)5)223-155(269)98(12)212-173(287)135(89-245)236-166(280)127(79-105-44-54-111(251)55-45-105)228-165(279)126(78-104-42-52-110(250)53-43-104)227-157(271)114(29-19-63-205-187(196)197)216-153(267)97(11)211-161(275)122(72-92(2)3)224-169(283)132(85-148(262)263)232-160(274)118(59-61-146(258)259)217-154(268)99(13)213-176(290)138-34-24-67-240(138)182(296)100(14)214-162(276)131(84-147(260)261)231-159(273)117(58-60-145(256)257)215-144(255)88-209-175(289)137-33-23-69-242(137)186(300)134(83-143(194)254)235-170(284)133(86-149(264)265)233-178(292)141-37-27-71-244(141)184(298)119(28-17-18-62-191)220-174(288)136(90-246)237-179(293)139-35-25-68-241(139)183(297)113(192)76-102-38-48-108(248)49-39-102/h38-57,87,91-101,113-141,150-151,245-252H,16-37,58-86,88-90,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,266)(H,204,210)(H,209,289)(H,211,275)(H,212,287)(H,213,290)(H,214,276)(H,215,255)(H,216,267)(H,217,268)(H,218,277)(H,219,291)(H,220,288)(H,221,295)(H,222,270)(H,223,269)(H,224,283)(H,225,282)(H,226,278)(H,227,271)(H,228,279)(H,229,281)(H,230,272)(H,231,273)(H,232,274)(H,233,292)(H,234,294)(H,235,284)(H,236,280)(H,237,293)(H,238,286)(H,239,285)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t96-,97-,98-,99-,100-,101+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,150-,151-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBZLZXDILRJJT-CCPZSHQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C8CCCN8C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C9CCCN9C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]8CCCN8C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C190H286N54O56 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
4223 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125580-28-1 | |
| Record name | Neuropeptide Y, leu(31)-pro(34)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125580281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
The Core Mechanism of Action of (Leu31,Pro34)-Neuropeptide Y (porcine): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for the porcine analog of (Leu31,Pro34)-Neuropeptide Y, a selective agonist of the Neuropeptide Y (NPY) Y1 receptor. This document details its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate its function.
Receptor Binding Affinity and Selectivity
(Leu31,Pro34)-Neuropeptide Y (porcine) is a synthetic analog of Neuropeptide Y characterized by the substitution of Leucine for Isoleucine at position 31 and Proline for Glutamine at position 34. These modifications confer a high affinity and selectivity for the NPY Y1 receptor subtype.
Quantitative Binding Data
The binding affinity of (Leu31,Pro34)-Neuropeptide Y has been determined through competitive radioligand binding assays, typically using radioiodinated NPY or Peptide YY ([¹²⁵I]-PYY) as the radioligand. The following table summarizes the available quantitative data for the binding of (Leu31,Pro34)-NPY to various NPY receptor subtypes. It is important to note that much of the available data has been generated using human or rat receptor homologs, which share a high degree of sequence identity with the porcine receptor.
| Receptor Subtype | Ligand | Cell Line/Tissue | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| Y1 (human) | (Leu31,Pro34)-NPY (human, rat) | HEK293 Cells | 0.39 | - | [1] |
| Y1 (porcine) | (Leu31,Pro34)-NPY (porcine) | - | 0.54 | - | [2] |
| Y1 (human) | (Leu31,Pro34)-NPY | SK-N-MC Cells | - | ~2.1 (displacement of [¹²⁵I]-NPY) | [3] |
| Y2 (human) | (Leu31,Pro34)-NPY (human, rat) | HEK293 Cells | >1000 | - | [1] |
| Y2 (human) | (Leu31,Pro34)-NPY | SK-N-BE2 Cells | 215 ± 78 | - | [4] |
| Y4 (human) | (Leu31,Pro34)-NPY (human, rat) | HEK293 Cells | 0.499 | - | [1] |
| Y5 (human) | (Leu31,Pro34)-NPY (human, rat) | HEK293 Cells | 0.31 | - | [1] |
Downstream Signaling Pathways
The NPY Y1 receptor is a member of the G-protein coupled receptor (GPCR) superfamily. Upon binding of (Leu31,Pro34)-Neuropeptide Y, the Y1 receptor undergoes a conformational change that facilitates its interaction with and activation of heterotrimeric G-proteins, primarily of the Gαi/o and Gαq/11 families. This initiates a cascade of intracellular signaling events.
Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase
Activation of the Gαi/o pathway by the Y1 receptor leads to the inhibition of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels modulates the activity of downstream effectors such as Protein Kinase A (PKA), thereby influencing a variety of cellular processes including gene transcription and metabolism.
Gαq/11-Mediated Pathway: Mobilization of Intracellular Calcium
The Y1 receptor also couples to Gαq/11 proteins, which activate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This transient increase in intracellular Ca²⁺ concentration is a key signaling event that mediates many of the physiological effects of Y1 receptor activation.[3][5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Leu31,Pro34]-Neuropeptide Y (porcine) | CAS 125580-28-1 | Tocris Bioscience [tocris.com]
- 3. Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
(Leu31,Pro34)-Neuropeptide Y (Porcine): A Technical Guide to Its Receptor Binding Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding profile of (Leu31,Pro34)-Neuropeptide Y, a critical tool in neuropeptide research. The document details its binding affinities, the downstream signaling pathways it modulates, and the experimental protocols used for its characterization.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid neurotransmitter that exerts a wide range of physiological effects through a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][2] The development of selective agonists for these receptor subtypes is crucial for dissecting their individual functions. (Leu31,Pro34)-Neuropeptide Y (porcine) is a synthetic analog of NPY, engineered for enhanced selectivity.[3][4] It has been established as a potent and highly specific agonist for the Y1 receptor, making it an invaluable molecular tool for studying Y1-mediated processes such as vasoconstriction, food intake, and anxiety regulation.[5][6]
Receptor Binding Profile
Competitive binding assays have demonstrated that (Leu31,Pro34)-NPY exhibits high affinity for the Y1 receptor, with significantly lower affinity for other NPY receptor subtypes. This selectivity is a key attribute, allowing for the targeted investigation of Y1 receptor function.
The binding affinities, expressed as inhibition constant (Ki) values, are summarized below. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ligand | Ki (nM) | Source Cell/Tissue | Reference |
| Y1 | (Leu31,Pro34)-NPY (porcine) | 0.54 | - | |
| Y1 | (Leu31,Pro34)-NPY (human, rat) | 0.39 | - | [7] |
| Y4 | (Leu31,Pro34)-NPY (human, rat) | Shows affinity | - | [7] |
| Y5 | (Leu31,Pro34)-NPY (porcine) | Shows affinity | - |
Note: Specific cell lines or tissue sources for these Ki values were not detailed in the source materials, but studies commonly use cell lines like human neuroblastoma SK-N-MC for Y1 receptor expression.[5][8]
Signaling Pathways
Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is coupled to inhibitory G-proteins (Gi/o).[9][10] Upon agonist binding, the G-protein is activated, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[9][10][11] A decrease in cAMP levels subsequently leads to reduced activity of Protein Kinase A (PKA).[9][10]
Furthermore, Y1 receptor activation can mobilize intracellular calcium (Ca2+) and activate other pathways, including the mitogen-activated protein kinase (MAPK) cascade, which can influence cell growth and proliferation.[5][9]
Y1 Receptor Signaling Pathway.
Experimental Protocols
The characterization of the binding profile of (Leu31,Pro34)-NPY relies on radioligand binding assays. These assays measure the interaction between the ligand and its receptor by using a radioactively labeled version of a ligand.
Representative Protocol: Competitive Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity (Ki) of an unlabeled compound, such as (Leu31,Pro34)-NPY, by measuring its ability to displace a radioligand from the Y1 receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the Y1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[12]
-
The homogenate is centrifuged to pellet the cell membranes.[12]
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[12]
2. Assay Execution:
-
The assay is typically performed in a 96-well plate format.[12]
-
To each well, the following are added in sequence:
-
Receptor membrane preparation.
-
A range of concentrations of the unlabeled competitor ligand ((Leu31,Pro34)-NPY).
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-NPY or ¹²⁵I-Peptide YY).[13]
-
-
Control wells are included for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NPY).[14]
-
The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[12]
3. Separation and Detection:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the receptor-bound radioligand while unbound radioligand passes through.[12]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[14]
-
The radioactivity retained on the filters is quantified using a scintillation or gamma counter.[12][14]
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.[14]
-
The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.[14]
-
A non-linear regression analysis is used to fit a sigmoidal dose-response curve, from which the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is determined.[15]
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
Workflow for Competitive Radioligand Binding Assay.
References
- 1. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropeptide Y receptors: how to get subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Y1 Receptor Promotes Osteogenesis in Bone Marrow Stromal Cells via cAMP/PKA/CREB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Inhibition of Y1 Receptor Promotes Osteogenesis in Bone Marrow Stromal Cells via cAMP/PKA/CREB Pathway [frontiersin.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
(Leu31, Pro34)-Neuropeptide Y: A Comprehensive Technical Guide to its Discovery, Synthesis, and Biological Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of (Leu31, Pro34)-Neuropeptide Y ((Leu31, Pro34)-NPY), a potent and selective agonist for the Neuropeptide Y (NPY) Y1 receptor. This document details the scientific background, experimental protocols, and key data associated with this important research tool.
Discovery and Significance
(Leu31, Pro34)-Neuropeptide Y was first described as a specific Neuropeptide Y Y1 receptor agonist in the early 1990s.[1][2][3] The discovery was a significant advancement in the study of the NPY system, providing researchers with a tool to selectively probe the function of the Y1 receptor subtype. Neuropeptide Y is a 36-amino acid peptide neurotransmitter involved in a wide range of physiological processes, including the regulation of food intake, blood pressure, and mood.[1][3][4] The existence of multiple NPY receptor subtypes (Y1, Y2, Y4, Y5) with distinct tissue distributions and signaling properties necessitated the development of subtype-selective ligands.
The design of (Leu31, Pro34)-NPY was based on the observation that the C-terminal region of NPY is crucial for receptor binding and that substitutions at positions 31 and 34 could confer selectivity.[5][6] Specifically, the substitution of Isoleucine at position 31 with Leucine and Alanine at position 34 with Proline resulted in a peptide with high affinity for the Y1 receptor and significantly reduced affinity for the Y2 receptor.[1][6] This selectivity has made (Leu31, Pro34)-NPY an invaluable tool for elucidating the physiological roles of the Y1 receptor.
Synthesis and Purification
The synthesis of (Leu31, Pro34)-NPY is typically achieved through solid-phase peptide synthesis (SPPS), a robust and widely used method for producing synthetic peptides. The following sections detail the methodology for its synthesis and purification.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of (Leu31, Pro34)-NPY
This protocol outlines the manual synthesis of (Leu31, Pro34)-NPY using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Wash the resin with DMF (3x).
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the (Leu31, Pro34)-NPY sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (3x) and methanol (3x) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 94:2.5:2.5:1 v/v/v/w).
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x).
-
Dry the crude peptide pellet under vacuum.
-
Experimental Protocol: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude (Leu31, Pro34)-NPY peptide
-
Water (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Trifluoroacetic acid (TFA, HPLC grade)
-
Preparative C18 RP-HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Chromatography:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Solvent A: 0.1% TFA in water, 5% Solvent B: 0.1% TFA in ACN).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 60 minutes) at a flow rate appropriate for the column size.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified (Leu31, Pro34)-NPY as a white powder.
Pharmacological Characterization
The biological activity of (Leu31, Pro34)-NPY is primarily defined by its high affinity and selectivity for the Y1 receptor. This is typically assessed through radioligand binding assays and functional assays such as calcium mobilization.
Data Presentation: Receptor Binding Affinities
The following table summarizes the binding affinities (Ki values) of (Leu31, Pro34)-NPY for various NPY receptor subtypes.
| Receptor Subtype | Ki (nM) | Cell Line | Reference |
| Y1 | 0.39 | HEK | [7] |
| Y2 | >1000 | HEK | [7] |
| Y4 | 0.499 | HEK | [7] |
| Y5 | 0.31 | HEK | [7] |
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of (Leu31, Pro34)-NPY for the Y1 receptor.
Materials:
-
Cell membranes expressing the human Y1 receptor
-
[¹²⁵I]-PYY or other suitable radioligand
-
(Leu31, Pro34)-NPY (unlabeled competitor)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Binding buffer, radioligand, and cell membranes.
-
Non-specific Binding: Binding buffer, radioligand, cell membranes, and a high concentration of unlabeled NPY (e.g., 1 µM).
-
Competition: Binding buffer, radioligand, cell membranes, and varying concentrations of (Leu31, Pro34)-NPY.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of (Leu31, Pro34)-NPY.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Calcium Mobilization Assay
This protocol measures the ability of (Leu31, Pro34)-NPY to elicit an increase in intracellular calcium via the Y1 receptor.
Materials:
-
Cells expressing the human Y1 receptor (e.g., HEK293 or CHO cells)
-
Fluo-4 AM or other calcium-sensitive fluorescent dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid
-
(Leu31, Pro34)-NPY
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Plate the Y1 receptor-expressing cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in HBSS.
-
Remove the cell culture medium and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Establish a baseline fluorescence reading.
-
Inject varying concentrations of (Leu31, Pro34)-NPY into the wells.
-
Measure the change in fluorescence over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of (Leu31, Pro34)-NPY.
-
Plot the peak response against the log concentration of the agonist.
-
Calculate the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response) using non-linear regression.
-
In Vivo Activity
(Leu31, Pro34)-NPY has been shown to be biologically active in vivo, eliciting physiological responses consistent with Y1 receptor activation. A key in vivo effect is its potent pressor (blood pressure-increasing) activity.[1][3][4][8]
Experimental Protocol: Measurement of Blood Pressure in Anesthetized Rats
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Anesthetic (e.g., urethane or a ketamine/xylazine mixture)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer
-
Data acquisition system
-
(Leu31, Pro34)-NPY solution in sterile saline
Procedure:
-
Anesthesia and Surgery:
-
Anesthetize the rat and ensure a stable plane of anesthesia.
-
Surgically expose the carotid artery and jugular vein.
-
Insert catheters into the carotid artery (for blood pressure measurement) and the jugular vein (for drug administration).
-
-
Stabilization: Allow the animal to stabilize for a period of time (e.g., 30 minutes) while monitoring baseline blood pressure and heart rate.
-
Drug Administration: Administer bolus injections of (Leu31, Pro34)-NPY at various doses through the jugular vein catheter.
-
Data Recording: Continuously record the mean arterial pressure (MAP) using the pressure transducer and data acquisition system.
-
Data Analysis:
-
Measure the peak change in MAP from baseline for each dose of (Leu31, Pro34)-NPY.
-
Construct a dose-response curve by plotting the change in MAP against the log of the administered dose.
-
Determine the ED₅₀ value (the dose that produces 50% of the maximal pressor response).
-
Signaling Pathway and Experimental Workflows
NPY Y1 Receptor Signaling Pathway
Activation of the Y1 receptor by (Leu31, Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, Y1 receptor activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[9][10]
References
- 1. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Y1 receptors for neuropeptide Y are coupled to mobilization of intracellular calcium and inhibition of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the neuropeptide Y-induced intracellular calcium release in human erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Leu31,Pro34)-Neuropeptide Y: An In-Depth Technical Guide on its Effects on Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter widely distributed throughout the central and peripheral nervous systems. (Leu31,Pro34)-NPY is distinguished by its high selectivity as an agonist for the Neuropeptide Y receptor subtype 1 (Y1). This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y1 receptor in modulating neuronal activity. This technical guide provides a comprehensive overview of the effects of (Leu31,Pro34)-NPY on neuronal excitability, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
Core Mechanism of Action
(Leu31,Pro34)-NPY exerts its effects by binding to and activating Y1 receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to the Gi/o family of G-proteins. Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a signaling cascade that ultimately modulates neuronal excitability. The primary downstream effects include:
-
Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP can affect the activity of various downstream effectors, including protein kinase A (PKA).
-
Modulation of Ion Channels: Y1 receptor activation can directly modulate the activity of various ion channels through the βγ-subunits of the G-protein. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1] The inhibition of VGCCs reduces calcium influx, which is a critical step in neurotransmitter release, while the activation of GIRK channels leads to membrane hyperpolarization, thereby decreasing neuronal excitability.
-
Intracellular Calcium Mobilization: The binding of (Leu31,Pro34)-NPY to Y1 receptors is associated with a transient increase in cytoplasmic free calcium concentrations.[2] This is likely mediated through the βγ-subunits of the G-protein activating phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of calcium from intracellular stores.
Quantitative Data on the Effects of (Leu31,Pro34)-NPY
The following tables summarize the available quantitative data on the binding affinity and functional effects of (Leu31,Pro34)-NPY.
Table 1: Receptor Binding Affinity of (Leu31,Pro34)-NPY
| Receptor Subtype | Cell Line | Ki (nM) | Reference |
| Y1 | Human Neuroblastoma Cells | Not specified | [2] |
| Y1 | HEK Cells | 0.39 | |
| Y4 | HEK Cells | 0.499 | |
| Y5 | HEK Cells | 0.31 | |
| Y2 | HEK Cells | >1000 |
Table 2: Functional Effects of (Leu31,Pro34)-NPY on Neuronal Systems
| Experimental Model | Measured Parameter | Effect of (Leu31,Pro34)-NPY | Concentration/Dose | Reference |
| Anesthetized Rats | Blood Pressure | Increase | Not specified | [2][3] |
| Human Neuroblastoma SK-N-MC Cells | Intracellular Calcium | Transient Increase | 100 nM | [2] |
| Rat Spinal Cord Dorsal Horn (Sham) | [35S]GTPγS binding (Emax) | 37.90 ± 1.32% | Not specified | [4] |
| Rat Spinal Cord Dorsal Horn (Sham) | [35S]GTPγS binding (EC50) | 2.80 ± 0.31 nM | Not specified | [4] |
| Rat Spinal Cord Dorsal Horn (SNI) | [35S]GTPγS binding (EC50) | 1.84 ± 0.23 nM | Not specified | [4] |
| Rat Dental Pulp | Capsaicin-evoked CGRP release | 26% Inhibition | Not specified | [1] |
| Rat Amygdalar Neurons | NMDA-evoked EPSCs | Reduction in amplitude | Not specified | [5] |
| Rat Amygdalar Neurons | GABAA receptor-mediated IPSCs | Increase in amplitude | Not specified | [5] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation. Below are outlines of common experimental protocols used to study the effects of (Leu31,Pro34)-NPY on neuronal excitability.
Whole-Cell Patch-Clamp Recording
This technique allows for the direct measurement of the electrical properties of individual neurons.
Objective: To characterize the effects of (Leu31,Pro34)-NPY on resting membrane potential, action potential firing, and synaptic currents.
Materials:
-
Cultured neurons or acute brain slices
-
Glass micropipettes (resistance 3-7 MΩ)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.2 NaH2PO4, 24 NaHCO3, 5 HEPES, 12.5 glucose, 2 CaCl2, 2 MgSO4; bubbled with 95% O2/5% CO2.
-
Intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine; pH adjusted to 7.3 with KOH.
-
(Leu31,Pro34)-NPY stock solution.
Procedure:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Place the preparation in a recording chamber continuously perfused with oxygenated aCSF.
-
Pull glass micropipettes and fill with intracellular solution.
-
Under visual guidance (e.g., using a microscope with DIC optics), approach a neuron with the micropipette.
-
Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane (cell-attached configuration).
-
Apply a brief pulse of negative pressure to rupture the membrane patch and establish the whole-cell configuration.
-
In current-clamp mode, record the resting membrane potential and inject current steps to elicit action potentials to determine firing frequency and other action potential parameters.
-
In voltage-clamp mode, hold the neuron at a specific potential (e.g., -70 mV to record excitatory postsynaptic currents, EPSCs, or 0 mV to record inhibitory postsynaptic currents, IPSCs).
-
Establish a stable baseline recording for at least 5-10 minutes.
-
Bath-apply (Leu31,Pro34)-NPY at the desired concentration.
-
Record changes in membrane potential, firing rate, and synaptic currents for the duration of the drug application.
-
Wash out the drug with aCSF and record for a recovery period.
-
Analyze the data to quantify changes in the recorded parameters.
Calcium Imaging
This technique allows for the visualization of changes in intracellular calcium concentration in response to neuronal activity or drug application.
Objective: To measure changes in intracellular calcium levels in neurons following the application of (Leu31,Pro34)-NPY.
Materials:
-
Cultured neurons
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM) or genetically encoded calcium indicators (e.g., GCaMP)
-
Fluorescence microscope with a suitable camera and light source
-
Image acquisition and analysis software
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
(Leu31,Pro34)-NPY stock solution
Procedure:
-
Culture neurons on glass-bottom dishes or coverslips.
-
Load the cells with a calcium indicator dye by incubating them in a solution containing the dye (e.g., 2-5 µM Fura-2 AM) for 30-60 minutes at 37°C. For genetically encoded indicators, transfect the cells at an appropriate time before imaging.
-
Wash the cells with physiological saline solution to remove excess dye.
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Acquire baseline fluorescence images for a few minutes.
-
Apply (Leu31,Pro34)-NPY to the cells.
-
Continuously acquire fluorescence images to monitor changes in intracellular calcium.
-
Analyze the images by selecting regions of interest (ROIs) over individual cell bodies and plotting the change in fluorescence intensity over time. The change in fluorescence is often expressed as a ratio (F/F0) or a change in ratio (for ratiometric dyes like Fura-2).
Mandatory Visualizations
Signaling Pathways
Caption: Y1 Receptor Signaling Pathway.
Experimental Workflows
Caption: Experimental Workflows for Studying (Leu31,Pro34)-NPY Effects.
Conclusion
(Leu31,Pro34)-NPY is a potent and selective Y1 receptor agonist that primarily exerts an inhibitory influence on neuronal excitability. Its actions are mediated through a Gi/o-coupled signaling pathway that leads to the inhibition of adenylyl cyclase, modulation of key ion channels, and a transient increase in intracellular calcium. The available quantitative data, though limited in scope for certain electrophysiological parameters, consistently supports its role as a modulator of neuronal function. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced effects of (Leu31,Pro34)-NPY and to explore the therapeutic potential of targeting the Y1 receptor in various neurological and psychiatric disorders. Further research is warranted to expand the quantitative understanding of its impact on a wider range of neuronal subtypes and circuits.
References
- 1. Neuropeptide Y Y1 Receptor Effects on Pulpal Nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spinal neuropeptide Y Y1 receptor-expressing neurons are a pharmacotherapeutic target for the alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (Leu31,Pro34)-Neuropeptide Y in Appetite Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic Neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY, and its significant role in the neurochemical regulation of appetite. (Leu31,Pro34)-NPY is a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1), a key receptor implicated in orexigenic signaling pathways. This document details the receptor binding profile of (Leu31,Pro34)-NPY, its demonstrated effects on food intake and body weight, and the underlying signaling mechanisms. Furthermore, it provides detailed experimental protocols for in-vivo assessment of its effects, including intracerebroventricular administration and behavioral satiety sequence analysis. The information is intended to serve as a foundational resource for researchers and professionals involved in the study of appetite regulation and the development of novel therapeutics targeting the NPY system.
Introduction
Neuropeptide Y (NPY) is a 36-amino acid peptide that stands as one of the most potent orexigenic (appetite-stimulating) signals in the central nervous system.[1][2] Its effects are mediated through a family of G-protein coupled receptors, with the Y1 and Y5 receptor subtypes being most strongly implicated in the regulation of food intake.[1][3][4][5][6][7] The synthetic analog (Leu31,Pro34)-NPY, characterized by the substitution of Leucine for Isoleucine at position 31 and Proline for Glutamine at position 34, has been instrumental in elucidating the specific role of the Y1 receptor in appetite control.[8][9][10][11][12] This analog exhibits high affinity and selectivity for the Y1 receptor, making it a valuable tool for pharmacological studies.[8][9][12][13]
Receptor Binding Profile and Selectivity
(Leu31,Pro34)-NPY is primarily recognized as a high-affinity agonist for the Y1 receptor.[8][9][12] However, it also demonstrates affinity for the Y4 and Y5 receptors, while showing negligible binding to the Y2 receptor.[13] This selectivity profile is crucial for interpreting its physiological effects.
Table 1: Receptor Binding Affinities (Ki) of (Leu31,Pro34)-NPY
| Receptor Subtype | Binding Affinity (Ki) | Cell Line | Reference |
| Y1 | 0.39 nM | HEK | [13] |
| Y4 | 0.499 nM | HEK | [13] |
| Y5 | 0.31 nM | HEK | [13] |
| Y2 | >1000 nM | HEK | [13] |
Effects on Appetite and Food Intake
Central administration of (Leu31,Pro34)-NPY has been consistently shown to stimulate food intake in rodent models.[13][14] This orexigenic effect is primarily attributed to its agonist activity at the Y1 receptor, as studies have demonstrated that NPY's effects on appetite are mediated through this receptor.[14][15][16]
Table 2: Orexigenic Effects of Centrally Administered (Leu31,Pro34)-NPY in Rats
| Administration Route | Dose | Effect on Food Intake | Animal Model | Reference |
| Intracerebroventricular (ICV) | 1.15-3.45 nmol | Increased food intake | Rats | [14] |
| Intracerebroventricular (ICV) | 30 pmol | Increased food intake | Rats (350-400g) | [13] |
| Paraventricular Nucleus (PVN) | Not specified | Stimulated feeding | Male rats | [15] |
Signaling Pathways
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[17][18] Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a signaling cascade that ultimately leads to the stimulation of appetite.
Figure 1. Signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection
This protocol describes the surgical implantation of a guide cannula for direct administration of substances into the lateral ventricles of a rat brain.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., pentobarbital)
-
Stainless steel guide cannula
-
Dental acrylic
-
Surgical drill
-
30-gauge stainless steel stylet and injector
-
Microsyringe and infusion pump
Procedure:
-
Anesthetize the rat (e.g., with 60 mg/kg pentobarbital) and place it in the stereotaxic apparatus.[19] Ensure the skull is level between bregma and lambda.[19]
-
Drill a hole in the skull at the appropriate coordinates for the lateral ventricle (e.g., for rats: AP +0.6 mm, ML +1.6 mm from bregma).[19]
-
Lower the guide cannula to the desired depth (e.g., DV +4.5 mm from bregma) and secure it with dental acrylic.[19]
-
Insert a stylet into the guide cannula to maintain patency.[19]
-
Allow the animal to recover for 3-5 days before commencing experiments.[19]
-
For injection, remove the stylet and insert the injector connected to a microsyringe via polyethylene tubing.[19]
-
Infuse the solution (e.g., (Leu31,Pro34)-NPY or vehicle) at a slow rate (e.g., 1 µL/min) using an infusion pump.[19]
-
After the experimental period, verify the cannula placement by injecting a dye (e.g., Evans blue).[19]
Figure 2. Experimental workflow for ICV cannulation and injection.
Behavioral Satiety Sequence (BSS) Analysis
BSS analysis is a method to assess the natural progression of behaviors associated with satiety.[20][21][22][23] A normal BSS involves a transition from feeding to grooming and then to resting.[20][21][22][23]
Materials:
-
Observation cage
-
Video recording equipment (optional but recommended)
-
Food (standard chow)
-
Timing device
Procedure:
-
Fast the animals for a specified period (e.g., 8 hours) to ensure motivation to eat.[20]
-
Administer the test substance (e.g., (Leu31,Pro34)-NPY via ICV) or vehicle.
-
After administration, place the animal in the observation cage with a pre-weighed amount of food.
-
Observe and record the animal's behavior continuously for a set period (e.g., 60 minutes).[20] The behaviors to be scored include eating, grooming, and resting.[22][23]
-
The analysis involves quantifying the time spent in each behavioral state, typically in discrete time bins (e.g., every minute or in 5-10 minute blocks), to determine if the treatment alters the natural sequence of satiety.[20]
-
Measure food intake by weighing the remaining food at the end of the observation period.
Conclusion
(Leu31,Pro34)-NPY is a powerful pharmacological tool for investigating the role of the Y1 receptor in appetite regulation. Its potent orexigenic effects, mediated through well-defined signaling pathways, underscore the significance of the NPY-Y1 system as a target for the development of therapeutics aimed at modulating food intake and energy balance. The experimental protocols detailed in this guide provide a framework for conducting robust in-vivo studies to further explore the nuances of this critical neurochemical pathway. As research in this area progresses, a deeper understanding of the interplay between different NPY receptors and their downstream effects will be essential for the design of effective and safe treatments for appetite-related disorders.
References
- 1. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Y1 receptor in the regulation of neuropeptide Y-mediated feeding: comparison of wild-type, Y1 receptor-deficient, and Y5 receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Feeding behavior and gene expression of appetite-related neuropeptides in mice lacking for neuropeptide Y Y5 receptor subclass - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Y1 and Y5 Receptors Are Both Required for the Regulation of Food Intake and Energy Homeostasis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 9. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. researchgate.net [researchgate.net]
- 12. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-function analysis of stimulation of food intake by neuropeptide Y: effects of receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Frontiers | Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies [frontiersin.org]
- 18. Neuropeptide Y and Metabolism Syndrome: An Update on Perspectives of Clinical Therapeutic Intervention Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Rat intracerebroventricular injection. [bio-protocol.org]
- 20. jcdr.net [jcdr.net]
- 21. Behavioural satiety sequence (BSS): separating wheat from chaff in the behavioural pharmacology of appetite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Behavioral satiety sequence (BSS) for the diagnosis of drug action on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Cardiovascular Consequences of Selective Y1 Receptor Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY), a highly conserved 36-amino acid peptide, is a significant cotransmitter with norepinephrine in the sympathetic nervous system. Its diverse physiological roles are mediated through a family of G-protein coupled receptors, with the Y1 receptor subtype being a key player in cardiovascular regulation. Activation of the Y1 receptor has been shown to elicit potent vasoconstriction, influence blood pressure, and contribute to vascular remodeling.[1][2][3] This technical guide provides an in-depth overview of the cardiovascular effects of selective Y1 receptor activation, detailing the underlying signaling pathways, summarizing quantitative data from key studies, and outlining relevant experimental protocols.
Core Signaling Pathways of the Y1 Receptor
The Y1 receptor is primarily coupled to Gi/o and Gq proteins.[2][3] Upon activation by NPY or a selective Y1 agonist, these signaling cascades are initiated, leading to a variety of cellular responses in the cardiovascular system.
Gi/o-Mediated Pathway
Activation of the Gi/o pathway by the Y1 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP can influence the activity of protein kinase A (PKA) and subsequently modulate the function of various ion channels and other downstream targets.
Gq-Mediated Pathway
The Y1 receptor can also couple to Gq proteins, activating phospholipase C (PLC).[2] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2] The elevated intracellular Ca2+ can then activate Ca2+/calmodulin-dependent kinases (CaMK).[2]
Quantitative Effects of Y1 Receptor Modulation on Cardiovascular Parameters
The following tables summarize quantitative data from various studies investigating the effects of selective Y1 receptor agonists and antagonists on key cardiovascular parameters.
Table 1: Effects of Selective Y1 Receptor Antagonists on Basal Cardiovascular Parameters
| Compound | Species/Model | Dose | Parameter | Change | Reference |
| BIBP 3226 | Conscious Spontaneously Hypertensive Rats (SHR) | 0.125-1 mg/kg i.v. | Basal Blood Pressure | No significant change | [4] |
| BIBP 3226 | Conscious Spontaneously Hypertensive Rats (SHR) | 6 mg/kg/h for 1.5 hours | Resting Mean Blood Pressure & Heart Rate | No statistically significant difference | [5] |
| BIBP 3226 | Male Sprague-Dawley Rats (in vivo) | 100 µg/kg (hindlimb infusion) | Hindlimb Vascular Conductance | Increased by 1.5 ± 0.5 µl·min⁻¹·mmHg⁻¹ | [6][7] |
| BRC 672 | Anesthetized Rats | 6.7 µmol/kg | Resting Arterial Blood Pressure | Decreased from 136 ± 4 mmHg to 122 ± 3 mmHg | [8] |
| AR-H040922 | Male Patients with Angina Pectoris | 13.3 µg/kg/min (infusion) | Systolic Blood Pressure (during exercise) | Attenuated by 6-11 mmHg | [9] |
Table 2: Effects of Selective Y1 Receptor Agonists on Cardiovascular Parameters
| Compound | Species/Model | Dose | Parameter | Effect | Reference |
| [Leu31, Pro34]NPY | Ganglion-blocked Rabbits | 1-8 µg/kg i.v. | Mean Arterial Pressure | Dose-dependent increase | [10] |
| [Leu31, Pro34]NPY | Isolated Rat Mesenteric Arteries | Not specified | Contractile Response | Similar to NPY | |
| NPY | Anesthetized Guinea Pig | ED50: 0.9 ± 0.13 nmol/kg | Blood Pressure | Increase | [11] |
| NPY | Anesthetized Rat | ED50: 0.8 ± 0.39 nmol/kg | Blood Pressure | Increase | [11] |
| NPY | Anesthetized Rabbit | ED50: 0.6 ± 0.09 nmol/kg | Blood Pressure | Increase | [11] |
Detailed Experimental Protocols
In Vivo Assessment of Y1 Receptor Antagonism in Conscious Rats
This protocol outlines a typical experiment to evaluate the effect of a selective Y1 receptor antagonist on cardiovascular parameters in conscious, freely moving rats, often using spontaneously hypertensive rats (SHR) as a model for hypertension.
In Vitro Assessment of Vascular Reactivity
This protocol describes a common in vitro method to study the direct effects of Y1 receptor activation on vascular smooth muscle contraction using isolated arterial rings.
Concluding Remarks
The selective activation of the Y1 receptor exerts significant effects on the cardiovascular system, primarily through vasoconstriction and blood pressure elevation. The development of selective Y1 receptor antagonists has been crucial in elucidating these roles and continues to be an area of interest for therapeutic intervention in cardiovascular diseases such as hypertension.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and target the NPY-Y1 receptor system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The Role of Neuropeptide Y in Cardiovascular Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Does the neuropeptide Y Y1 receptor contribute to blood pressure control in the spontaneously hypertensive rat? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Y1- and alpha1-receptor control of basal hindlimb vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y analog with selective antagonism of effects mediated by postjunctional Y1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of a neuropeptide Y Y1 receptor antagonist in patients with angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of NPY Y1 receptors in cardiovascular control in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropeptide Y1- and Y2-receptor-mediated cardiovascular effects in the anesthetized guinea pig, rat, and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
(Leu31,Pro34)-Neuropeptide Y: A Comprehensive Technical Guide on its Role in Rodent Anxiety-Like Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuropeptide Y (NPY) is a highly conserved 36-amino acid peptide neurotransmitter abundantly expressed in the central nervous system, where it plays a crucial role in regulating a multitude of physiological processes, including stress, feeding, and emotional behaviors.[1][2] The synthetic analog, (Leu31,Pro34)-Neuropeptide Y, has emerged as a valuable pharmacological tool for elucidating the specific contributions of NPY receptor subtypes to anxiety-like behavior in rodent models. This technical guide provides a comprehensive overview of the current understanding of (Leu31,Pro34)-NPY's effects on anxiety, detailing its receptor interactions, summarizing key quantitative findings, outlining common experimental protocols, and visualizing the associated signaling pathways. The primary aim is to equip researchers and drug development professionals with a thorough resource to facilitate further investigation into the therapeutic potential of targeting the NPY system for anxiety disorders.
Introduction: The Neuropeptide Y System and Anxiety
The biological actions of NPY are mediated by a family of G protein-coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5.[1][3] A substantial body of evidence points towards the anxiolytic (anxiety-reducing) effects of NPY, primarily mediated through the Y1 receptor subtype.[1][4] Conversely, activation of the Y2 receptor has been associated with anxiogenic (anxiety-promoting) effects.[5][6] (Leu31,Pro34)-NPY is a potent and selective agonist for the Y1 receptor, making it an instrumental compound in dissecting the role of this specific receptor in anxiety modulation.[4][7][8] While primarily targeting the Y1 receptor, some studies suggest that at higher concentrations, (Leu31,Pro34)-NPY may also exhibit activity at the Y5 receptor, which has also been implicated in anxiety-like behaviors.[9][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies investigating the effects of (Leu31,Pro34)-NPY on anxiety-like behavior in rodents.
Table 1: Effects of (Leu31,Pro34)-NPY in Rodent Behavioral Models of Anxiety
| Rodent Model | Behavioral Assay | Administration Route | Dose of (Leu31,Pro34)-NPY | Observed Effect on Anxiety-Like Behavior | Reference |
| Mice | Elevated Plus Maze | Intracerebroventricular (ICV) | 70 pmol | Anxiolytic (reduced preference for closed arms) | [5][6] |
| Rats (Sprague-Dawley) | Geller-Seifter Punished Responding Test | Intracerebroventricular (ICV) | Not specified, but equipotent to NPY | Anxiolytic-like (anticonflict effect) | [4] |
| Rats (Sprague-Dawley) | Forced Swim Test (in Single Prolonged Stress model) | Intranasal | 132 µ g/rat | Antidepressant-like (prevented increased immobility) | [9] |
| Rats | Elevated Plus Maze | Microinjection into Locus Coeruleus | 10 pmol | No significant effect | [11] |
| Rats (Olfactory Bulbectomized) | Forced Swim Test, Social Interaction Test | Intracerebroventricular (ICV) | Not specified | Anxiolytic and antidepressant-like | [12] |
| Rats (Sprague-Dawley) | Elevated Plus Maze (in Single Prolonged Stress model) | Intranasal | Not specified | Ineffective in preventing anxiety | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of common experimental protocols used to assess the impact of (Leu31,Pro34)-NPY on anxiety-like behavior in rodents.
Animal Models
-
Standard Laboratory Rodents: Male Sprague-Dawley or Wistar rats, and C57BL/6 mice are frequently used.
-
Stress-Induced Models:
-
Single Prolonged Stress (SPS): This model is used to induce behavioral changes relevant to post-traumatic stress disorder (PTSD). It typically involves a sequence of stressors such as restraint, forced swim, and ether exposure, followed by a period of home cage rest before behavioral testing.[9][13]
-
Olfactory Bulbectomy (OBX): This surgical model, involving the removal of the olfactory bulbs, leads to behavioral alterations that can mimic symptoms of depression and anxiety.[12]
-
Behavioral Assays
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.[5][6]
-
Open Field Test (OFT): This assay assesses exploratory behavior and anxiety. Rodents are placed in an open, illuminated arena. Anxiolytic effects are inferred from increased exploration of the center of the arena.
-
Forced Swim Test (FST): Primarily a model for depressive-like behavior, the FST can also be sensitive to anxiolytic agents. The test measures the immobility time of a rodent when placed in an inescapable cylinder of water. Reduced immobility is interpreted as an antidepressant-like effect.[9]
-
Social Interaction (SI) Test: This test measures the natural tendency of rodents to interact with a novel conspecific. A reduction in social interaction is considered an index of anxiety. Anxiolytics are expected to increase the duration of social interaction.[12]
-
Geller-Seifter Conflict Test: In this operant conditioning paradigm, an animal's lever-pressing for a food reward is suppressed by the concurrent delivery of a mild electric shock. Anxiolytic drugs reduce this suppression, leading to an increase in punished responding.[4]
Drug Administration
-
Intracerebroventricular (ICV) Injection: This method delivers the compound directly into the cerebral ventricles, allowing for widespread distribution within the central nervous system.
-
Intranasal Administration: This non-invasive route allows for direct nose-to-brain delivery of peptides, bypassing the blood-brain barrier to some extent.[9]
-
Microinjection: This technique involves the targeted delivery of a compound into a specific brain region, such as the amygdala or locus coeruleus, to investigate the neuroanatomical substrates of the drug's effect.[4][11]
Signaling Pathways and Experimental Workflow
Visualizing Molecular Mechanisms and Experimental Design
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways activated by (Leu31,Pro34)-NPY and a typical experimental workflow for studying its effects on anxiety-like behavior.
Caption: NPY Y1 Receptor Signaling Cascade.
Caption: Rodent Anxiety Behavior Experimental Workflow.
Discussion and Future Directions
The evidence strongly supports an anxiolytic role for (Leu31,Pro34)-NPY, primarily through its action on Y1 receptors. Microinjection studies have pinpointed the amygdala as a key brain region mediating these effects.[4] However, some discrepancies in the literature, such as the lack of effect observed with microinjection into the locus coeruleus, highlight the neuroanatomical specificity of NPY's actions.[11] Furthermore, the potential involvement of the Y5 receptor in the anxiolytic effects of NPY and its agonists warrants further investigation with more selective pharmacological tools.[10]
Future research should focus on:
-
Clarifying the precise contribution of the Y5 receptor to the anxiolytic profile of (Leu31,Pro34)-NPY.
-
Investigating the therapeutic potential of intranasally delivered (Leu31,Pro34)-NPY and other Y1 agonists in preclinical models of anxiety and stress-related disorders.
-
Exploring the downstream signaling molecules and neural circuits that are modulated by Y1 receptor activation to produce anxiolysis.
Conclusion
(Leu31,Pro34)-Neuropeptide Y is an invaluable tool for probing the role of the NPY Y1 receptor in anxiety-like behavior. The consistent anxiolytic effects observed across various rodent models underscore the potential of targeting the Y1 receptor for the development of novel anxiolytic therapeutics. This guide provides a foundational resource for researchers aiming to build upon the existing knowledge and further unravel the complexities of the NPY system in the regulation of emotional behavior.
References
- 1. Neuropeptide Y: A stressful review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic potential of neuropeptide Y (NPY) receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the neuropeptide Y system in stress-related psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like action of neuropeptide Y: mediation by Y1 receptors in amygdala, and dissociation from food intake effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y produces anxiety via Y2-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuropeptide Y Produces Anxiety Via Y2-Type Receptors | CiNii Research [cir.nii.ac.jp]
- 7. Exploring the Anxiolytic Potential of NPY by a Dipeptidyl Peptidase-IV Inhibitor in an Animal Model of PTSD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Leu31-Pro34] neuropeptide Y identifies a subtype of 125I-labeled peptide YY binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NPY1 Receptor Agonist Modulates Development of Depressive-Like Behavior and Gene Expression in Hypothalamus in SPS Rodent PTSD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential roles for neuropeptide Y Y1 and Y5 receptors in anxiety and sedation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anxiolytic-like effect of neuropeptide Y (NPY) and NPY13-36 microinjected into vicinity of locus coeruleus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of neuropeptide Y Y₁ and Y₂ receptors on behavioral despair in a rat model of depression with co-morbid anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of NPY receptor subtype 1 by [D-His26]NPY is sufficient to prevent development of anxiety and depressive like effects in the single prolonged stress rodent model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of (Leu31,Pro34)-Neuropeptide Y on Blood Pressure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of (Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) on blood pressure. (Leu31,Pro34)-NPY is a highly specific synthetic analog of Neuropeptide Y (NPY) that demonstrates a strong affinity and selectivity for the NPY Y1 receptor subtype. This selectivity makes it an invaluable tool for elucidating the physiological roles of the Y1 receptor in cardiovascular regulation. This document summarizes key quantitative data from preclinical studies, details common experimental methodologies, and illustrates the primary signaling pathways involved.
Core Concepts
Neuropeptide Y is a 36-amino acid neurotransmitter found in both the central and peripheral nervous systems. It is a potent vasoconstrictor and plays a significant role in cardiovascular homeostasis. NPY exerts its effects through a family of G-protein coupled receptors, of which the Y1 receptor is primarily located post-junctionally on vascular smooth muscle cells. Activation of the Y1 receptor is strongly associated with vasoconstriction and a subsequent increase in blood pressure.
(Leu31,Pro34)-NPY was developed as a specific Y1 receptor agonist[1][2]. Its in vivo administration, particularly through intravenous routes, has been shown to elicit a potent pressor response, often exceeding that of native NPY[1][2]. This makes it a critical pharmacological tool for studying Y1 receptor-mediated hemodynamic effects.
Quantitative Data on Hemodynamic Effects
The primary in vivo effect of intravenously administered (Leu31,Pro34)-NPY is a dose-dependent increase in arterial blood pressure. The following tables summarize the quantitative findings from key studies in anesthetized rats.
Table 2.1: Intravenous (IV) Administration in Anesthetized Rats
| Agonist | Dose (nmol/kg) | Mean Blood Pressure Increase (mmHg) | Animal Model | Reference |
| (Leu31,Pro34)-NPY | 0.25 | ~10 | Anesthetized Rat | Fuhlendorff et al., 1990[1] |
| 2.5 | ~25 | Anesthetized Rat | Fuhlendorff et al., 1990[1] | |
| 25 | ~35 | Anesthetized Rat | Fuhlendorff et al., 1990[1] | |
| NPY (for comparison) | 0.25 | ~5 | Anesthetized Rat | Fuhlendorff et al., 1990[1] |
| 2.5 | ~15 | Anesthetized Rat | Fuhlendorff et al., 1990[1] | |
| 25 | ~25 | Anesthetized Rat | Fuhlendorff et al., 1990[1] |
Note: Values are estimated from the dose-response curve presented in the cited publication.
A study by Potter & McCloskey (1992) also confirmed that (Leu31,Pro34)-NPY increases blood pressure as effectively as native NPY, highlighting its function as a potent post-junctional Y1 agonist[3].
Table 2.2: Intracerebroventricular (ICV) Administration in Conscious Rats
It is critical to note that the route of administration dramatically alters the cardiovascular effects of Y1 receptor activation. Central administration has been shown to produce a hypotensive response.
| Agonist | Dose (nmol) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Animal Model | Reference |
| (Leu31,Pro34)-NPY | 3.0 | ↓ 11.0 ± 1.2 | ↓ 71 ± 11 | Wistar Rats | Klemfuss et al., 1998[4] |
| NPY | 3.0 | ↓ 12.7 ± 2.6 | ↓ 81 ± 13 | Wistar Rats | Klemfuss et al., 1998[4] |
Experimental Protocols
The following section details a generalized methodology for assessing the in vivo effects of (Leu31,Pro34)-NPY on blood pressure in a rodent model, based on common practices in the field.
Animal Model
-
Species: Rat (e.g., Sprague-Dawley, Wistar)
-
Sex: Male
-
Weight: 250-350g
Anesthesia and Surgical Preparation
-
Anesthesia: Anesthesia is induced and maintained using agents such as urethane, sodium pentobarbital, or a combination of ketamine and xylazine administered intraperitoneally (i.p.). The choice of anesthetic is critical as it can influence baseline cardiovascular parameters.
-
Tracheostomy: A tracheal cannula may be inserted to ensure a patent airway, particularly for long-duration experiments.
-
Catheterization:
-
Venous Access: A catheter is inserted into a jugular or femoral vein for the intravenous (IV) administration of (Leu31,Pro34)-NPY and other pharmacological agents.
-
Arterial Line: For direct and continuous blood pressure measurement, a catheter is inserted into a carotid or femoral artery. This arterial line is connected to a pressure transducer.
-
Drug Administration
-
(Leu31,Pro34)-NPY is dissolved in a sterile saline solution.
-
The solution is administered as an intravenous bolus injection or a continuous infusion through the venous catheter.
-
Doses are typically administered in increasing order, with a sufficient time interval between doses (e.g., 10-15 minutes) to allow blood pressure to return to baseline.
Hemodynamic Monitoring
-
The arterial catheter is connected to a pressure transducer, which interfaces with a data acquisition system (e.g., a PowerLab or similar).
-
Continuous recordings of systolic, diastolic, and mean arterial pressure (MAP) are taken.
-
Heart rate is typically derived from the arterial pressure waveform or recorded via ECG electrodes.
-
A stabilization period of at least 20-30 minutes is allowed after surgery and before the start of the experimental protocol to ensure stable baseline hemodynamic readings.
Visualizations: Pathways and Workflows
NPY Y1 Receptor Signaling Pathway in Vasoconstriction
Activation of the NPY Y1 receptor on vascular smooth muscle cells by (Leu31,Pro34)-NPY initiates a signaling cascade leading to vasoconstriction. The primary mechanism involves G-protein coupling, leading to increased intracellular calcium concentration.
Caption: NPY Y1 receptor signaling cascade in vascular smooth muscle.
Experimental Workflow for In Vivo Blood Pressure Measurement
The following diagram outlines the typical workflow for an acute in vivo experiment designed to measure the hemodynamic effects of (Leu31,Pro34)-NPY.
Caption: Workflow for hemodynamic assessment of (Leu31,Pro34)-NPY.
References
- 1. researchgate.net [researchgate.net]
- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular actions of neuropeptide Y and social stress - PubMed [pubmed.ncbi.nlm.nih.gov]
The Modulatory Role of (Leu31,Pro34)-Neuropeptide Y on Neurotransmitter Systems: A Technical Guide
An in-depth examination of the interactions between the selective Neuropeptide Y Y1 receptor agonist, (Leu31,Pro34)-NPY, and the GABAergic, glutamatergic, dopaminergic, and serotonergic systems.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the intricate interactions between the synthetic Neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY, and key neurotransmitter systems in the central nervous system. (Leu31,Pro34)-NPY is a potent and selective agonist for the Neuropeptide Y Y1 receptor (Y1R), a G-protein coupled receptor predominantly linked to Gi/o proteins.[1] Activation of Y1R by (Leu31,Pro34)-NPY initiates a cascade of intracellular events, primarily the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels.[2][3][4] This modulation of the cAMP-PKA signaling pathway, along with other downstream effectors, allows (Leu31,Pro34)-NPY to exert significant influence over neuronal excitability and synaptic transmission. This guide will delve into the specific interactions with GABA, glutamate, dopamine, and serotonin systems, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Interaction with the GABAergic System
The interaction of (Leu31,Pro34)-NPY with the GABAergic system, the primary inhibitory neurotransmitter system in the brain, is crucial for its anxiolytic and neuromodulatory effects. Activation of Y1 receptors by (Leu31,Pro34)-NPY has been shown to enhance GABAergic transmission, thereby reducing neuronal excitability.
Signaling Pathways
Activation of the Y1 receptor by (Leu31,Pro34)-NPY potentiates the function of GABA-A receptors. This is achieved through a G-protein-mediated reduction in cAMP levels, which subsequently decreases the activity of Protein Kinase A (PKA).[2][3] Reduced PKA activity is hypothesized to decrease the phosphorylation of GABA-A receptors, leading to an increase in their inhibitory postsynaptic currents (IPSCs).[2][3]
Quantitative Data
The following table summarizes the quantitative effects of (Leu31,Pro34)-NPY on GABAergic currents.
| Parameter | Agonist/Antagonist | Concentration | Effect | Brain Region | Reference |
| eIPSC Amplitude | (Leu31,Pro34)-NPY | 400 nM | Significant increase | Basolateral Amygdala | [2][3] |
| eIPSC Amplitude | PD160170 (Y1R Antagonist) | - | Abolished (Leu31,Pro34)-NPY effect | Basolateral Amygdala | [2][3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology: This technique is employed to measure evoked inhibitory postsynaptic currents (eIPSCs) in individual neurons.
-
Slice Preparation: Coronal brain slices (300-400 µm thick) containing the region of interest (e.g., amygdala) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.[5]
-
Recording: Neurons are visualized using infrared differential interference contrast microscopy. Whole-cell patch-clamp recordings are made using glass micropipettes (3-7 MΩ resistance) filled with an internal solution.[6][7]
-
Stimulation and Recording: A stimulating electrode is placed near the recorded neuron to evoke synaptic responses. Spontaneous or evoked IPSCs are recorded in voltage-clamp mode, typically holding the neuron at -70 mV.[6][8]
-
Drug Application: (Leu31,Pro34)-NPY and other pharmacological agents are bath-applied to the slice to observe their effects on IPSCs.[2]
Interaction with the Glutamatergic System
(Leu31,Pro34)-NPY also modulates the glutamatergic system, the primary excitatory neurotransmitter system. Its effects are complex, involving both presynaptic and postsynaptic mechanisms to ultimately reduce glutamatergic transmission.
Signaling Pathways
At the postsynaptic level, activation of Y1 receptors by (Leu31,Pro34)-NPY leads to a reduction in the amplitude of NMDA receptor-mediated excitatory postsynaptic currents (eEPSCs).[2][3] This effect is also dependent on the inhibition of adenylyl cyclase and the subsequent decrease in cAMP. However, unlike the GABAergic modulation, this pathway involves the Exchange Protein Activated by cAMP (Epac), rather than PKA.[2][3] Presynaptically, Y1 receptor activation can inhibit the release of glutamate.[9]
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. NPY Y1 receptors differentially modulate GABAA and NMDA receptors via divergent signal-transduction pathways to reduce excitability of amygdala neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NPY Y1 Receptors Differentially Modulate GABAA and NMDA Receptors via Divergent Signal-Transduction Pathways to Reduce Excitability of Amygdala Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. spikesandbursts.wordpress.com [spikesandbursts.wordpress.com]
- 9. Mechanisms of Neuropeptide Y, Peptide YY, and Pancreatic Polypeptide Inhibition of Identified Green Fluorescent Protein-Expressing GABA Neurons in the Hypothalamic Neuroendocrine Arcuate Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for (Leu31,Pro34)-Neuropeptide Y (porcine)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y (porcine), often abbreviated as [Leu31,Pro34]-NPY, is a synthetic analog of the endogenous 36-amino acid neuropeptide Y (NPY).[1][2] This modified peptide is a powerful research tool characterized by its high affinity and selectivity as an agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3] While it is a potent Y1 agonist, it also demonstrates affinity for Y4 and Y5 receptors but has negligible affinity for the Y2 receptor subtype.[3][4] This selectivity makes it invaluable for differentiating the physiological and pathological roles of Y1 receptors from other NPY receptor subtypes.[1][5]
NPY receptors, including the Y1 subtype, are G-protein coupled receptors (GPCRs) involved in a wide array of physiological processes such as the regulation of blood pressure, food intake, anxiety, and memory.[6][7] The Y1 receptor, specifically, is coupled to Gi/o proteins.[8][9] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and can also stimulate an increase in intracellular calcium concentrations.[1][8]
Pharmacological Data
[Leu31,Pro34]-NPY is distinguished by its specific binding profile across the NPY receptor family. The following tables summarize its binding affinities (Ki) in various recombinant cell systems.
Table 1: Binding Affinity (Ki) of (Leu31,Pro34)-NPY at Human NPY Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Notes |
| Y1 | 0.39 | HEK293 | High affinity, primary target.[3][4][10] |
| Y2 | >1000 | HEK293 | Very low affinity, demonstrating Y1 vs. Y2 selectivity.[4] |
| Y4 | 0.499 | HEK293 | High affinity.[4] |
| Y5 | 0.31 | HEK293 | High affinity.[4] |
Table 2: Comparative Binding of NPY Ligands at Y1 and Y2 Receptors
| Ligand | Receptor Subtype | Ki (pKi) or Affinity (Kd) | Notes |
| [Leu31,Pro34]-NPY | Y1 | Ki = 0.39 nM | Selective Y1 agonist.[3][10] |
| [Leu31,Pro34]-NPY | Y2 | pKi = 6.23 | Significantly lower affinity for Y2.[11] |
| NPY (endogenous) | Y1 & Y2 | High Affinity | Binds to multiple NPY receptors. |
| NPY-(13-36) | Y2 | High Affinity | A C-terminal fragment used to selectively study Y2 receptors.[1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Y1 Receptors
This protocol is designed to determine the binding affinity (Ki) of test compounds for the NPY Y1 receptor using [Leu31,Pro34]-NPY as a competitor or, more commonly, a radiolabeled ligand like ¹²⁵I-NPY or ¹²⁵I-PYY which [Leu31,Pro34]-NPY can displace.[12][13][14]
Objective: To determine the IC50 and Ki of a test compound at the Y1 receptor.
Materials:
-
Cell Membranes: Membrane preparation from cells stably expressing the human NPY Y1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: ¹²⁵I-Peptide YY ([¹²⁵I]-PYY) or ¹²⁵I-NPY.
-
Competitor: (Leu31,Pro34)-NPY (for validation) or unlabeled test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled NPY (e.g., 1 µM).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).[15]
-
Filtration apparatus (Cell Harvester).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing Y1 receptors in cold lysis buffer and pellet the membranes by centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[15] Resuspend the pellet in fresh buffer and repeat. Finally, resuspend the washed pellet in assay buffer. Determine protein concentration using a BCA assay.[15]
-
Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:[15]
-
Total Binding: 150 µL membranes, 50 µL radioligand (at a concentration near its Kd), and 50 µL assay buffer.
-
Non-specific Binding (NSB): 150 µL membranes, 50 µL radioligand, and 50 µL of 1 µM unlabeled NPY.
-
Competition Binding: 150 µL membranes, 50 µL radioligand, and 50 µL of serially diluted test compound (or [Leu31,Pro34]-NPY).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[15]
-
Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[15]
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.[15]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]
-
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP
This protocol measures the functional consequence of Y1 receptor activation by [Leu31,Pro34]-NPY, which, as a Gi-coupled receptor agonist, inhibits adenylyl cyclase and reduces cAMP levels.[8]
Objective: To determine the EC50 of [Leu31,Pro34]-NPY in inhibiting cAMP production.
Materials:
-
Cells: Live cells expressing the NPY Y1 receptor (e.g., CHO-K1 or HEK293).[16]
-
Agonist: (Leu31,Pro34)-NPY.
-
Stimulant: Forskolin (an adenylyl cyclase activator).[17]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or luciferase biosensor (e.g., GloSensor).[17][18]
-
384-well white microplates (for luminescence/HTRF).
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of [Leu31,Pro34]-NPY in assay buffer.
-
Agonist Stimulation:
-
Remove culture medium from the cells.
-
Add the diluted [Leu31,Pro34]-NPY to the wells.
-
Immediately add Forskolin to all wells (except the basal control) at a final concentration that elicits a submaximal response (e.g., EC80).[19]
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.[18]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[18] For Gi-coupled receptors, a decrease in the signal (e.g., luminescence or HTRF ratio) is expected with increasing agonist concentration.
-
Data Analysis:
-
Normalize the data with the response of Forskolin alone set to 100% and the basal (no Forskolin) level as 0%.
-
Plot the normalized response against the log concentration of [Leu31,Pro34]-NPY.
-
Fit the data using a non-linear regression model to determine the EC50 value, representing the concentration of agonist that produces 50% of the maximal inhibition.
-
Visualizations
NPY Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a canonical Gi-coupled GPCR. Upon activation by an agonist like [Leu31,Pro34]-NPY, the Gi alpha subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP.
Caption: Canonical Gi-coupled signaling pathway for the NPY Y1 receptor.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of a test compound.
Caption: Workflow for a Y1 receptor competitive radioligand binding assay.
References
- 1. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Signaling Through Neuropeptide Y1 Receptor – A Critical Pathway In Allergic Inflammation [brainimmune.com]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of neuropeptide Y signaling through Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Receptor-Ligand Binding Assays [labome.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of (Leu31,Pro34)-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) is a synthetic analog of Neuropeptide Y (NPY) that acts as a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3][4][5] The Y1 receptor is a G-protein coupled receptor (GPCR) extensively expressed in the central nervous system and implicated in a variety of physiological processes, including the regulation of food intake, anxiety, and blood pressure.[6][7][8] Intracerebroventricular (ICV) injection is a critical technique that allows for the direct administration of (Leu31,Pro34)-NPY into the brain's ventricular system, thereby bypassing the blood-brain barrier to investigate its central effects.
These application notes provide detailed protocols for the ICV administration of (Leu31,Pro34)-NPY in rodents, summarize key quantitative data from published studies, and illustrate the associated signaling pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following tables summarize the effects of ICV administration of (Leu31,Pro34)-NPY on various physiological and behavioral parameters.
Table 1: Effects of ICV (Leu31,Pro34)-NPY on Food Intake in Rats
| Dose Range (nmol) | Animal Model | Observation | Reference |
| 1.15 - 3.45 | Sprague-Dawley Rats | Dose-dependent increase in food intake. | [1][3] |
| 0.03 (30 pmol) | Male Rats | Increased food intake when microinjected into the paraventricular nucleus. | [9] |
| Not Specified | Male Sprague Dawley Rats | Stimulation of food intake, which was attenuated by a Y1 receptor antagonist. | [10] |
Table 2: Effects of ICV (Leu31,Pro34)-NPY on Anxiety-Like Behavior in Mice
| Dose (pmol) | Animal Model | Behavioral Test | Observation | Reference |
| 70 | Male Mice | Elevated Plus Maze | Anxiolytic effect, indicated by a reduced preference for the closed arms. | [11] |
Table 3: Receptor Binding Affinity of (Leu31,Pro34)-NPY
| Receptor Subtype | Cell Line | Ki (nM) | Reference |
| Y1 | Human Neuroblastoma Cells | - | Displaces radiolabeled NPY from cells expressing Y1 receptors.[4][5] |
| Y1 | HEK Cell Lines | 0.39 | [11][12][13] |
| Y2 | HEK Cell Lines | >1000 | [12] |
| Y4 | HEK Cell Lines | 0.499 | [11][12][13] |
| Y5 | HEK Cell Lines | 0.31 | [11][12][13] |
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent brain for subsequent ICV injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane vaporizer)
-
Surgical drill
-
Guide cannula (e.g., 26-gauge)
-
Dummy cannula
-
Anchor screws
-
Dental cement
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., iodine, alcohol)
-
Analgesics and antibiotics
-
Warming pad
Procedure:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Animal Preparation: Shave the fur from the scalp and secure the animal in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Site Preparation: Clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Leveling the Skull: Adjust the head position to ensure that bregma and lambda are in the same horizontal plane.
-
Coordinate Identification: Locate the coordinates for the lateral ventricle relative to bregma. For rats, typical coordinates are approximately: Antero-Posterior (AP): -0.8 mm, Medio-Lateral (ML): ±1.5 mm. For mice, typical coordinates are approximately: AP: -0.3 mm, ML: ±1.0 mm.
-
Drilling: Drill a small hole through the skull at the identified coordinates, being careful not to damage the underlying dura mater.
-
Anchor Screw Placement: Drill additional small holes for the placement of anchor screws, which will help secure the dental cement.
-
Cannula Implantation: Slowly lower the guide cannula through the drilled hole to the desired depth (Dorso-Ventral, DV). For rats, this is typically -3.5 to -4.0 mm from the skull surface. For mice, it is typically -2.5 mm.
-
Securing the Cannula: Apply dental cement around the guide cannula and anchor screws to fix the implant to the skull.
-
Dummy Cannula Insertion: Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suturing and Post-operative Care: Suture the scalp incision around the implant. Administer analgesics and antibiotics as per institutional guidelines. Place the animal on a warming pad until it recovers from anesthesia. Monitor the animal's health for several days post-surgery.
Protocol 2: Intracerebroventricular Injection of (Leu31,Pro34)-NPY
This protocol details the procedure for injecting (Leu31,Pro34)-NPY into the brain via the implanted guide cannula.
Materials:
-
(Leu31,Pro34)-NPY peptide
-
Sterile artificial cerebrospinal fluid (aCSF) or saline for reconstitution
-
Injection cannula (e.g., 33-gauge, extending slightly beyond the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe (e.g., 10 µL)
-
Infusion pump (optional, for controlled infusion rate)
Procedure:
-
Solution Preparation: Reconstitute the lyophilized (Leu31,Pro34)-NPY peptide in sterile aCSF or saline to the desired concentration.
-
Animal Handling: Gently handle and restrain the animal. Allow for a period of acclimatization to the handling procedure if necessary.
-
Dummy Cannula Removal: Carefully remove the dummy cannula from the guide cannula.
-
Injection Cannula Insertion: Connect the injection cannula to the Hamilton syringe via PE tubing. Insert the injection cannula into the guide cannula, ensuring it extends just beyond the tip of the guide cannula into the ventricle.
-
Infusion: Infuse the desired volume of the (Leu31,Pro34)-NPY solution slowly over a period of 1-2 minutes (e.g., 1-5 µL). An infusion pump can be used for precise control of the injection rate.
-
Post-Infusion Pause: Leave the injection cannula in place for an additional minute after the infusion is complete to minimize backflow of the solution up the cannula track.
-
Cannula Removal and Replacement: Slowly withdraw the injection cannula and replace the dummy cannula.
-
Behavioral Observation: Return the animal to its home cage and begin behavioral or physiological monitoring according to the experimental design.
Mandatory Visualization
Signaling Pathway of (Leu31,Pro34)-NPY via the Y1 Receptor
(Leu31,Pro34)-NPY selectively binds to and activates the Y1 receptor, a Gi/o-coupled GPCR. This activation initiates several intracellular signaling cascades.
Caption: Signaling cascade of (Leu31,Pro34)-NPY via the Y1 receptor.
Experimental Workflow for ICV Injection and Behavioral Analysis
The following diagram illustrates a typical experimental workflow for investigating the effects of ICV (Leu31,Pro34)-NPY on rodent behavior.
Caption: General workflow for ICV studies.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NPY derived from AGRP neurons controls feeding via Y1 and energy expenditure and food foraging behaviour via Y2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alzet.com [alzet.com]
- 8. Neuropeptide Y receptor Y1 - Wikipedia [en.wikipedia.org]
- 9. Structure-function analysis of stimulation of food intake by neuropeptide Y: effects of receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Neuropeptide Y produces anxiety via Y2-type receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chronic Intraventricular Cannulation for the Study of Glymphatic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Application of (Leu31,Pro34)-Neuropeptide Y in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y (NPY) is a synthetic analog of Neuropeptide Y, a 36-amino acid peptide neurotransmitter. This analog exhibits high affinity and selectivity for the Neuropeptide Y receptor subtype 1 (Y1 receptor), making it an invaluable tool for in vitro research.[1][2][3] Its application in cell culture systems allows for the specific investigation of Y1 receptor signaling and function in various physiological and pathological processes. Activation of the Y1 receptor by (Leu31,Pro34)-NPY has been shown to modulate intracellular calcium levels, inhibit cyclic AMP (cAMP) production, and influence cell proliferation.[4][5] This document provides detailed application notes and experimental protocols for the in vitro use of (Leu31,Pro34)-NPY.
Data Presentation
The following tables summarize the quantitative data regarding the binding affinity and functional potency of (Leu31,Pro34)-NPY in various in vitro assays.
Table 1: Receptor Binding Affinity of (Leu31,Pro34)-Neuropeptide Y
| Receptor Subtype | Cell Line | Radioligand | Ki (nM) | Reference |
| Y1 | HEK293 | 125I-PYY | 0.39 | [6] |
| Y4 | HEK293 | 125I-PYY | 0.499 | [6] |
| Y5 | HEK293 | 125I-PYY | 0.31 | [6] |
| Y2 | HEK293 | 125I-PYY | >1000 | [6] |
Table 2: Functional Potency of (Leu31,Pro34)-Neuropeptide Y
| Functional Assay | Cell Line | Parameter | EC50 (nM) | Reference |
| Inhibition of Forskolin-Stimulated cAMP Accumulation | SK-N-MC | Inhibition of cAMP | 3.5 | [4] |
| Intracellular Calcium Mobilization | SK-N-MC | Increase in [Ca2+]i | Potent agonist effect observed, specific EC50 not reported | [5] |
| Intracellular Calcium Mobilization | Human Erythroleukemic (HEL) cells | Increase in [Ca2+]i | 4-fold more potent than NPY | [7] |
Signaling Pathways
Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). Simultaneously, activation of the Y1 receptor can stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The increase in intracellular calcium and the activation of DAG can subsequently activate protein kinase C (PKC) and other downstream effectors, such as the MAPK/ERK pathway, which can ultimately influence gene expression and cellular processes like proliferation.[4][8][9]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of (Leu31,Pro34)-NPY for the Y1 receptor.
Experimental Workflow:
Materials:
-
Cell membranes from a cell line endogenously or recombinantly expressing the Y1 receptor (e.g., SK-N-MC, HEK293-Y1).
-
Radiolabeled NPY receptor ligand (e.g., 125I-Peptide YY).
-
Unlabeled (Leu31,Pro34)-NPY.
-
Unlabeled NPY (for determining non-specific binding).
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the Y1 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Binding Buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of Binding Buffer (for total binding).
-
50 µL of a high concentration of unlabeled NPY (e.g., 1 µM) for non-specific binding.
-
50 µL of varying concentrations of unlabeled (Leu31,Pro34)-NPY.
-
-
Add 50 µL of the radiolabeled ligand (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the cell membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of (Leu31,Pro34)-NPY.
-
Determine the IC50 value (the concentration of (Leu31,Pro34)-NPY that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca2+]i) in response to (Leu31,Pro34)-NPY stimulation using the fluorescent calcium indicator Fura-2 AM.
Experimental Workflow:
Materials:
-
Cells expressing the Y1 receptor (e.g., SK-N-MC, HEK293-Y1) plated on glass coverslips.
-
(Leu31,Pro34)-NPY.
-
Fura-2 AM.
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution.
-
Fluorescence microscope equipped with a ratiometric imaging system and appropriate filters for Fura-2.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.
-
-
Washing: Wash the cells three times with HBSS to remove extracellular Fura-2 AM.
-
Imaging:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Continuously perfuse the cells with HBSS.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380).
-
-
Stimulation: Perfuse the cells with a known concentration of (Leu31,Pro34)-NPY in HBSS.
-
Data Acquisition: Record the fluorescence changes for several minutes to capture the full calcium transient.
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
Plot the 340/380 ratio against time to visualize the change in [Ca2+]i.
-
The peak of the ratio change represents the maximum calcium response.
-
To determine the EC50, perform a concentration-response curve by stimulating cells with increasing concentrations of (Leu31,Pro34)-NPY.
-
Cell Proliferation (BrdU) Assay
This protocol outlines a method to assess the effect of (Leu31,Pro34)-NPY on cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Experimental Workflow:
Materials:
-
A cell line of interest that expresses the Y1 receptor.
-
(Leu31,Pro34)-NPY.
-
Cell culture medium.
-
BrdU Labeling Reagent.
-
Fixing/Denaturing Solution.
-
Anti-BrdU antibody (conjugated to an enzyme like HRP or a fluorophore).
-
Wash Buffer.
-
Substrate for the enzyme (e.g., TMB for HRP).
-
Stop Solution.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Cell Treatment:
-
(Optional) After 24 hours, you may serum-starve the cells for 12-24 hours to synchronize them in the G0/G1 phase of the cell cycle.
-
Replace the medium with fresh medium containing various concentrations of (Leu31,Pro34)-NPY. Include appropriate positive and negative controls.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-24 hours, depending on the cell cycle length.
-
Fixation and Denaturation:
-
Remove the culture medium and fix the cells.
-
Denature the DNA using an acid solution to expose the incorporated BrdU.
-
-
Immunodetection:
-
Incubate the cells with a primary antibody against BrdU.
-
Wash the cells and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Signal Development:
-
Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated into the DNA, which reflects the rate of cell proliferation. Compare the absorbance values of the treated cells to the control cells to determine the effect of (Leu31,Pro34)-NPY on cell proliferation.
Conclusion
(Leu31,Pro34)-Neuropeptide Y is a potent and selective agonist for the NPY Y1 receptor. Its use in in vitro cell culture systems provides a powerful approach to dissect the molecular mechanisms underlying Y1 receptor-mediated signaling and its physiological consequences. The protocols provided herein offer a framework for researchers to investigate the effects of (Leu31,Pro34)-NPY on receptor binding, intracellular signaling, and cell proliferation. Careful optimization of these protocols for specific cell types and experimental conditions will ensure reliable and reproducible results.
References
- 1. embopress.org [embopress.org]
- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. oipub.com [oipub.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Characterization of the neuropeptide Y-induced intracellular calcium release in human erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y1 receptor inhibits cell growth through inactivating mitogen-activated protein kinase signal pathway in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging Assays Using (Leu31,Pro34)-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y ((Leu31,Pro34)-NPY) is a synthetic analog of Neuropeptide Y (NPY) that acts as a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3] The Y1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can couple to Gq proteins, leading to the activation of phospholipase C (PLC). This in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be visualized and quantified using calcium-sensitive fluorescent indicators.[4] This application note provides detailed protocols for utilizing (Leu31,Pro34)-NPY in calcium imaging assays to study Y1 receptor activation and downstream signaling.
Mechanism of Action
(Leu31,Pro34)-NPY selectively binds to and activates the Y1 receptor.[1][5] This activation initiates a signaling cascade that results in a transient increase in intracellular free calcium concentration.[1][3] This makes (Leu31,Pro34)-NPY a valuable tool for high-throughput screening of Y1 receptor antagonists and for studying the physiological roles of Y1 receptor activation in various cell types.
Data Presentation
Quantitative Data for (Leu31,Pro34)-Neuropeptide Y
The following table summarizes the binding affinities (Ki) of (Leu31,Pro34)-NPY for various Neuropeptide Y receptor subtypes expressed in human embryonic kidney (HEK) cell lines.
| Receptor Subtype | Ki (nM) | Cell Line | Reference |
| Y1 | 0.39 | HEK | [6][7] |
| Y2 | >1000 | HEK | [6][7] |
| Y4 | 0.499 | HEK | [6][7] |
| Y5 | 0.31 | HEK | [6][7] |
Note: While (Leu31,Pro34)-NPY shows high affinity for Y1, Y4, and Y5 receptors, it is considered a specific Y1 agonist in many contexts due to its negligible affinity for the Y2 receptor.[1][6][7]
Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of (Leu31,Pro34)-NPY to the Y1 receptor, leading to an increase in intracellular calcium.
Experimental Protocols
This section provides a detailed methodology for conducting a calcium imaging assay using (Leu31,Pro34)-NPY with common calcium indicators such as Fura-2 AM or Fluo-4 AM. The protocol is generalized for cultured cells expressing the Y1 receptor (e.g., HEK293 cells, human neuroblastoma cell lines, or primary neurons).[1][8]
Materials
-
(Leu31,Pro34)-Neuropeptide Y (human, rat)
-
Cell line expressing Y1 receptors (e.g., SK-N-MC, HEK293-Y1)
-
Cell culture medium (e.g., DMEM, EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Poly-D-lysine or other appropriate coating for culture plates/coverslips
-
Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM[9]
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (for Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer, with and without Ca2+ and Mg2+
-
Probenecid (optional, to prevent dye extrusion)
-
Ionomycin or other calcium ionophore (positive control)
-
Y1 receptor antagonist (e.g., BIBP3226, negative control)
Equipment
-
Fluorescence microscope with appropriate filter sets for the chosen dye (e.g., 340/380 nm excitation for Fura-2, 494 nm excitation for Fluo-4, and ~510 nm emission for both).[10]
-
Digital camera and imaging software capable of time-lapse recording and ratiometric analysis (for Fura-2).
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Water bath
-
Centrifuge
-
Pipettes and sterile tips
Experimental Workflow
The following diagram outlines the major steps in the calcium imaging assay.
Step-by-Step Protocol
1. Cell Preparation (Day 1)
-
Seed cells onto glass-bottom dishes or coverslips coated with an appropriate substrate (e.g., poly-D-lysine) at a density that will result in a 70-80% confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
2. Reagent Preparation (Day 2)
-
Agonist Solution: Prepare a stock solution of (Leu31,Pro34)-NPY (e.g., 1 mM) in sterile water or a suitable buffer. Aliquot and store at -20°C or -80°C. On the day of the experiment, thaw an aliquot and prepare serial dilutions in physiological buffer to obtain the desired final concentrations.
-
Calcium Indicator Loading Solution:
-
For Fura-2 AM: Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous DMSO.[11] For loading, dilute the stock solution into physiological buffer to a final concentration of 1-5 µM.[8]
-
For Fluo-4 AM: Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.[10] For the loading solution, mix the Fluo-4 AM stock with an equal volume of 20% Pluronic F-127 in DMSO before diluting into the physiological buffer to a final concentration of 1-5 µM.[9][12]
-
-
Physiological Buffer: A common choice is HBSS buffered with HEPES. Ensure the buffer contains physiological concentrations of calcium and magnesium for the final steps of the assay.
3. Dye Loading
-
Aspirate the culture medium from the cells and wash once with physiological buffer.
-
Add the calcium indicator loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[13] Optimal loading time and temperature should be determined empirically for each cell type.[14]
-
(Optional) Include probenecid (1-2.5 mM) in the loading and subsequent buffers to inhibit organic anion transporters that can extrude the dye from the cells.[13]
4. Washing
-
Aspirate the loading solution and wash the cells 2-3 times with fresh physiological buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.[14]
5. Calcium Imaging
-
Mount the coverslip or dish onto the microscope stage.
-
Acquire a stable baseline fluorescence reading for 1-2 minutes before adding the agonist.
-
Add the desired concentration of (Leu31,Pro34)-NPY to the cells.
-
Record the change in fluorescence intensity over time. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm. For Fluo-4, excite at ~494 nm and record emission at ~516 nm.[10]
-
Continue recording until the signal returns to baseline or stabilizes.
6. Data Analysis
-
Select regions of interest (ROIs) corresponding to individual cells.
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). The change in this ratio is proportional to the change in intracellular calcium concentration.[11]
-
For Fluo-4, measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0), expressed as ΔF/F0.
-
Plot the change in fluorescence ratio or intensity over time.
-
To determine the potency of (Leu31,Pro34)-NPY, generate a dose-response curve by plotting the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response equation to calculate the EC50 value.
Logical Relationship of Data Analysis
The following diagram illustrates the logical flow of data analysis for a calcium imaging experiment.
Conclusion
Calcium imaging assays using (Leu31,Pro34)-NPY provide a robust and specific method for studying Y1 receptor function. The detailed protocols and supporting information in this document are intended to enable researchers, scientists, and drug development professionals to successfully implement this assay for screening, characterization, and fundamental research into the roles of the NPY system.
References
- 1. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. brainvta.tech [brainvta.tech]
- 9. hellobio.com [hellobio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: Solubility and Stability of (Leu31,Pro34)-Neuropeptide Y in Buffers
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter. This analog is a high-affinity agonist for the NPY Y1 receptor and also shows affinity for the Y4 and Y5 receptors.[1] Its selectivity makes it a valuable tool in research investigating the physiological roles of the Y1 receptor, which is implicated in various processes including vasoconstriction, food intake, and anxiety. Accurate and reproducible experimental results using this peptide depend on its proper handling, which includes ensuring its solubility and stability in aqueous solutions.
These application notes provide a summary of the available data on the solubility of (Leu31,Pro34)-Neuropeptide Y, protocols for determining its solubility and stability in various buffers, and an overview of its signaling pathways.
Solubility Data
The solubility of (Leu31,Pro34)-Neuropeptide Y is crucial for preparing stock solutions and experimental buffers. While comprehensive data across a wide range of buffers is limited, the following table summarizes the available information and provides general guidance for solubilizing peptides.
| Solvent/Buffer | Concentration | Remarks |
| Water | Soluble to 1 mg/ml | General starting point for reconstitution.[1] |
| Water | ≥ 100 mg/mL | Indicates high solubility in water is achievable.[2] |
| Aqueous Buffers (e.g., PBS, Tris) | Dependent on pH and peptide charge | Solubility can be influenced by the buffer's pH relative to the peptide's isoelectric point. |
General Guidance for Solubilization:
The solubility of a peptide is highly dependent on its amino acid sequence and overall charge. To determine the best solvent, it is recommended to first assess the peptide's theoretical charge.
-
Charge Calculation: Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminal amine group, and a value of -1 to each acidic residue (Asp, Glu) and the C-terminal carboxyl group. The sequence of human (Leu31,Pro34)-Neuropeptide Y is YPSKPDNPGEDAPAEDMARYYSALRHYINLLTRPRY-NH2. This peptide has a net positive charge, making it a basic peptide.
-
Basic Peptides: For basic peptides, like (Leu31,Pro34)-NPY, it is recommended to first attempt dissolution in sterile water. If the peptide does not dissolve, adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) can aid in solubilization.[3]
Stability Data
The stability of (Leu31,Pro34)-Neuropeptide Y in solution is critical for ensuring its biological activity throughout an experiment. Lyophilized peptides are generally stable for long periods when stored properly. However, once in solution, their stability can be affected by factors such as temperature, pH, and the presence of proteases.
Storage Recommendations:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Years | Protect from moisture.[2] |
| Stock Solution in Water | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| Stock Solution in Water | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Factors Affecting Stability in Solution:
-
pH: Peptides are most stable at a pH close to their isoelectric point. Extreme pH values can lead to hydrolysis of peptide bonds.
-
Temperature: Higher temperatures accelerate degradation. Solutions should be kept on ice during experiments and stored frozen for longer periods.
-
Proteases: Contamination with proteases can lead to rapid degradation of the peptide. Use sterile buffers and good laboratory practices to minimize contamination.
-
Oxidation: Certain amino acids, such as methionine and tryptophan, are susceptible to oxidation. The use of antioxidants or oxygen-free solvents can mitigate this.
Experimental Protocols
Protocol 1: Determination of (Leu31,Pro34)-Neuropeptide Y Solubility
This protocol outlines a method to determine the solubility of (Leu31,Pro34)-NPY in a specific buffer.
Materials:
-
Lyophilized (Leu31,Pro34)-Neuropeptide Y
-
Buffer of interest (e.g., Phosphate Buffered Saline (PBS), Tris-HCl)
-
Vortex mixer
-
Sonicator (optional)
-
Microcentrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Peptide Stock:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mg/mL) in sterile water. Based on its charge, a small amount of dilute acid may be used if necessary to fully dissolve the peptide.
-
-
Serial Dilutions:
-
Prepare a series of dilutions of the peptide stock solution in the buffer of interest.
-
-
Equilibration and Observation:
-
Vortex each dilution thoroughly.
-
If the peptide is not fully dissolved, sonicate the solution for short bursts (e.g., 3 x 10 seconds), keeping the tube on ice in between to prevent heating.
-
Allow the solutions to equilibrate at the desired temperature (e.g., room temperature or 4°C) for a set period (e.g., 1-2 hours).
-
Visually inspect each tube for any precipitate. A clear solution indicates that the peptide is soluble at that concentration.
-
-
Quantitative Analysis (Optional):
-
To quantify the amount of soluble peptide, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant.
-
Measure the peptide concentration in the supernatant using a UV-Vis spectrophotometer (at 280 nm, if the peptide contains Trp or Tyr) or by a more sensitive method like reverse-phase HPLC (RP-HPLC).
-
Protocol 2: Assessment of (Leu31,Pro34)-Neuropeptide Y Stability by RP-HPLC
This protocol describes a method to evaluate the stability of (Leu31,Pro34)-NPY in a specific buffer over time.
Materials:
-
(Leu31,Pro34)-Neuropeptide Y solution in the buffer of interest
-
Incubator or water bath set to the desired temperature (e.g., 4°C, 25°C, 37°C)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Quenching solution (e.g., 1% formic acid in acetonitrile)
Procedure:
-
Sample Preparation:
-
Prepare a solution of (Leu31,Pro34)-NPY in the buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several aliquots for different time points.
-
-
Incubation:
-
Store the aliquots at the desired temperature(s).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one aliquot from each temperature condition.
-
Immediately stop any potential degradation by adding an equal volume of quenching solution and freeze at -80°C until analysis.
-
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Inject a standard amount of each sample onto the RP-HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of Mobile Phase B. For example, a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond and 280 nm for tyrosine residues).
-
-
Data Analysis:
-
Integrate the peak area of the intact (Leu31,Pro34)-NPY at each time point.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining peptide versus time to determine the stability profile under each condition.
-
Signaling Pathways
(Leu31,Pro34)-Neuropeptide Y primarily exerts its effects through the Y1 receptor, which is a G-protein coupled receptor (GPCR). The activation of the Y1 receptor initiates a cascade of intracellular signaling events.
Caption: Signaling pathway of (Leu31,Pro34)-Neuropeptide Y via the Y1 receptor.
The primary signaling pathway involves the coupling of the Y1 receptor to an inhibitory G-protein (Gi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Additionally, activation of the Y1 receptor can lead to the stimulation of Phospholipase C (PLC), resulting in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). These signaling cascades ultimately lead to various cellular responses.
Experimental Workflow Diagrams
Caption: Workflow for determining peptide solubility.
Caption: Workflow for assessing peptide stability.
References
Preparing (Leu31,Pro34)-Neuropeptide Y for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY), a 36-amino acid peptide neurotransmitter. This analog is a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1), with some affinity for Y4 and Y5 receptors.[1][2][3] Its high specificity for the Y1 receptor makes it an invaluable tool for in vivo studies aimed at elucidating the physiological and pathological roles of this receptor in various processes, including blood pressure regulation, food intake, and anxiety.[1][4][5]
This document provides detailed application notes and protocols for the preparation of (Leu31,Pro34)-Neuropeptide Y for in vivo research. It covers essential aspects from reconstitution and formulation to quality control and administration, ensuring the reliability and reproducibility of your experimental results.
Physicochemical and Biological Properties
A thorough understanding of the properties of (Leu31,Pro34)-Neuropeptide Y is crucial for its proper handling and use in in vivo studies.
| Property | Value | References |
| Molecular Weight | ~4222.63 g/mol | [6] |
| Amino Acid Sequence | Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Leu-Thr-Arg-Pro-Arg-Tyr-NH2 | [6] |
| Receptor Binding Affinity (Ki) | Y1: ~0.39 nM; Y4: ~0.499 nM; Y5: ~0.31 nM; Y2: >1000 nM | [7] |
| Appearance | White to off-white lyophilized powder | [6] |
| Solubility | Soluble in water. Reports vary, with some sources indicating solubility up to 1 mg/mL and others ≥ 100 mg/mL in H2O. This variation may depend on the salt form (e.g., TFA salt) and purity of the peptide. | [6] |
| Storage (Lyophilized) | Stable for years at -20°C to -80°C. | [6][8] |
| Storage (In Solution) | Aliquots can be stored at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [8] |
Quality Control Specifications for In Vivo Grade Peptide
Ensuring the quality of the peptide is paramount for the safety and validity of in vivo experiments. For research-grade peptides intended for animal studies, the following quality control parameters should be considered.
| Parameter | Method | Acceptance Criteria | References |
| Identity | Mass Spectrometry (MS) | The observed molecular weight should match the theoretical molecular weight. | [9][10] |
| Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95% (Research Grade), >97% (GMP Grade) | [9] |
| Peptide Content | Amino Acid Analysis (AAA) or UV Spectrophotometry | Report value | [11] |
| Water Content | Karl Fischer Titration | < 10% | [9] |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | < 5 EU/kg of body weight of the animal. For a 30g mouse, this is < 0.15 EU. | [12] |
| Appearance | Visual Inspection | White to off-white lyophilized powder | [6] |
| Solubility | Visual Inspection | Clear, colorless solution upon reconstitution in the specified solvent. | [10] |
Experimental Protocols
Reconstitution of Lyophilized (Leu31,Pro34)-Neuropeptide Y
This protocol describes the reconstitution of the lyophilized peptide to create a stock solution. All procedures should be performed under aseptic conditions in a laminar flow hood.
Materials:
-
Lyophilized (Leu31,Pro34)-Neuropeptide Y vial
-
Sterile, pyrogen-free water for injection or sterile-filtered 0.1% acetic acid in water
-
Sterile, pyrogen-free polypropylene tubes
-
Calibrated micropipettes and sterile, pyrogen-free tips
-
Vortex mixer
-
70% ethanol for disinfection
Procedure:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial.[13]
-
Disinfection: Wipe the rubber septum of the peptide vial and the sterile water vial with a 70% ethanol swab.[14]
-
Solvent Addition: Using a sterile syringe and needle, slowly inject the desired volume of sterile, pyrogen-free water into the peptide vial. To avoid foaming, gently run the solvent down the side of the vial.[14]
-
Dissolution: Gently swirl or rock the vial to dissolve the peptide. If necessary, briefly vortex at a low speed. Avoid vigorous shaking, as this can cause peptide aggregation or degradation.[14][15]
-
Aliquotting and Storage: Once fully dissolved, it is recommended to aliquot the stock solution into sterile, pyrogen-free polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[8]
Preparation of Sterile Formulation for In Vivo Injection
This protocol outlines the dilution of the reconstituted stock solution to the final working concentration and its sterile filtration for administration.
Materials:
-
Reconstituted (Leu31,Pro34)-Neuropeptide Y stock solution
-
Sterile, pyrogen-free vehicle (e.g., 0.9% saline, phosphate-buffered saline (PBS) pH 7.4)
-
Sterile, pyrogen-free syringes
-
Sterile 0.22 µm syringe filter
Procedure:
-
Thawing: Thaw a frozen aliquot of the peptide stock solution at room temperature or on ice.
-
Dilution: Calculate the required volume of the stock solution and the sterile vehicle to achieve the final desired concentration for injection. Perform the dilution in a sterile tube.
-
Sterile Filtration: Draw the final diluted peptide solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.[1]
-
Final Collection: Carefully push the solution through the filter into a new sterile, pyrogen-free vial or tube. This final solution is ready for in vivo administration.
-
Pre-use Inspection: Before administration, visually inspect the solution for any particulate matter. The solution should be clear and colorless.
Recommended In Vivo Dosages
The optimal dose of (Leu31,Pro34)-Neuropeptide Y will vary depending on the animal model, route of administration, and the specific biological question being investigated. A dose-response study is highly recommended to determine the most effective dose for your experimental setup. The following table provides some reported dosages as a starting point.
| Animal Model | Route of Administration | Dosage | Observed Effect | References |
| Rat (350-400g) | Intracerebroventricular (into paraventricular nucleus) | 30 pmol | Increased food intake | [7][8] |
| Anesthetized Rat | Intravenous | Not specified, but noted to be more potent than NPY | Increased blood pressure | [16] |
| Mouse | Intrathecal | 10 µg in 5 µL | Alleviation of neuropathic pain | |
| Rat | Intraperitoneal | Not specified for (Leu31,Pro34)-NPY, but NPY has been administered this way. | Altered neurotrophin levels in the hypothalamus |
Diagrams
Experimental Workflow
Caption: Workflow for preparing (Leu31,Pro34)-NPY for in vivo studies.
(Leu31,Pro34)-Neuropeptide Y Signaling Pathway via Y1 Receptor
Caption: Simplified signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. peptidetest.com [peptidetest.com]
- 3. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. polypeptide.com [polypeptide.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Peptide Quality Control: Methods, Standards and Best Practices [biolongevitylabs.com]
- 12. genscript.com [genscript.com]
- 13. verifiedpeptides.com [verifiedpeptides.com]
- 14. protidehealth.com [protidehealth.com]
- 15. jpt.com [jpt.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for (Leu31,Pro34)-Neuropeptide Y in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY) that acts as a potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3][4] The Y1 receptor is a G-protein coupled receptor widely distributed in the central and peripheral nervous systems and is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, pain, and blood pressure.[5][6][7] This document provides detailed application notes and protocols for the use of (Leu31,Pro34)-NPY in rodent research, with a focus on recommended dosages for various administration routes and experimental designs.
Data Presentation: Recommended Dosages
The following tables summarize the recommended dosages of (Leu31,Pro34)-NPY for various applications and administration routes in rats and mice, based on published studies. It is important to note that optimal doses may vary depending on the specific experimental conditions, including the rodent strain, age, and the intended biological endpoint.
Table 1: Recommended Dosages of (Leu31,Pro34)-NPY in Rats
| Application | Administration Route | Dosage Range | Vehicle | Reference |
| Feeding Behavior | Intracerebroventricular (ICV) | 1.15 - 3.45 nmol | Saline | [6] |
| Feeding Behavior | Microinjection (Paraventricular Nucleus) | 30 pmol | Not specified | [8] |
| Anxiety/Depression | Intranasal | 68 - 132 µ g/rat | Not specified | [9] |
| Pain (Analgesia) | Microinjection (Periaqueductal Gray) | 0.47 nmol / 0.5 µL | Not specified | [10] |
| Gastric Secretion | Intracerebroventricular (ICV) & Intraperitoneal (IP) | Not specified | Not specified | [11] |
| Blood Pressure | Intravenous (IV) | Not specified | Not specified | [12] |
Table 2: Recommended Dosages of (Leu31,Pro34)-NPY in Mice
| Application | Administration Route | Dosage Range | Vehicle | Reference |
| Pain (Neuropathic) | Intrathecal (i.t.) | 0.1 - 10.0 µg | 0.9% Sterile Saline | [13] |
| Pain (Neuropathic) | Intrathecal (i.t.) | 10 µg / 5 µL | 0.9% Sterile Saline | [14][15] |
Experimental Protocols
Vehicle Preparation
For most applications, (Leu31,Pro34)-NPY can be dissolved in sterile, pyrogen-free 0.9% sodium chloride (saline) solution.[14][15] It is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8] The solubility of (Leu31,Pro34)-NPY in water is up to 1 mg/ml.
Administration Protocols
a) Intracerebroventricular (ICV) Injection in Rats
This protocol is adapted from standard stereotaxic surgery procedures.
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail). Secure the animal in a stereotaxic frame.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a dental drill to create a small burr hole over the target lateral ventricle. Stereotaxic coordinates for the lateral ventricle in rats are typically around -0.8 to -1.0 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5 to 4.0 mm ventral from the skull surface.
-
Injection: Slowly infuse the desired volume of (Leu31,Pro34)-NPY solution (typically 1-5 µL) into the ventricle over 1-2 minutes using a Hamilton syringe connected to an injection cannula.[16] Leave the cannula in place for an additional minute to allow for diffusion and prevent backflow.[16]
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
b) Intrathecal (i.t.) Injection in Mice
This protocol describes the direct lumbar puncture method.
-
Animal Restraint: Gently restrain the unanesthetized mouse.
-
Injection Site: Locate the space between the L5 and L6 vertebrae.
-
Injection: Use a 30G needle attached to a Hamilton microsyringe to puncture the dura mater, confirmed by a reflexive tail flick.[14] Inject a small volume (typically 5 µL) of the (Leu31,Pro34)-NPY solution into the intrathecal space.[14]
-
Post-injection Monitoring: Observe the animal for any signs of distress or motor impairment.
c) Intraperitoneal (IP) Injection in Rodents
This is a common and relatively simple method for systemic administration.
-
Animal Restraint: Properly restrain the mouse or rat to expose the abdomen. For rats, a two-person technique is often preferred for safety and accuracy.[17]
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.[17]
-
Injection: Insert a 25-27G needle (for mice) or a 23-25G needle (for rats) at a 30-45 degree angle into the peritoneal cavity.[17] Aspirate briefly to ensure no blood or urine is drawn back, confirming correct placement. Inject the desired volume (maximum recommended volume is typically 10 ml/kg).[17]
-
Post-injection Care: Return the animal to its cage and monitor for any adverse reactions.
Signaling Pathway
(Leu31,Pro34)-NPY selectively binds to and activates the NPY Y1 receptor, a G-protein coupled receptor (GPCR). The activation of the Y1 receptor initiates a cascade of intracellular signaling events.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Signaling Through Neuropeptide Y1 Receptor – A Critical Pathway In Allergic Inflammation [brainimmune.com]
- 6. [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. NPY1 Receptor Agonist Modulates Development of Depressive-Like Behavior and Gene Expression in Hypothalamus in SPS Rodent PTSD Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analgesic and anxiolytic effects of [Leu31,Pro34]-neuropeptide Y microinjected into the periaqueductal gray in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of neuropeptide Y and [Leu31,Pro34] neuropeptide Y on experimental gastric lesion formation and gastric secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Alleviation of neuropathic pain with neuropeptide Y requires spinal Npy1r interneurons that coexpress Grp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Administration [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols for Studying Gastrointestinal Motility with (Leu31,Pro34)-NPY
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y (NPY) is a potent and highly selective synthetic analog of Neuropeptide Y. It serves as a valuable pharmacological tool for investigating the physiological roles of NPY receptors, particularly in the gastrointestinal (GI) tract. This document provides detailed application notes and experimental protocols for utilizing (Leu31,Pro34)-NPY to study gastrointestinal motility.
(Leu31,Pro34)-NPY exhibits high affinity for the NPY Y1 receptor, with some affinity for the Y4 and Y5 receptors, and is virtually inactive at the Y2 receptor.[1] This selectivity allows for the specific interrogation of Y1 receptor-mediated pathways in the complex regulation of gut function. Activation of Y1 receptors in the gastrointestinal tract by (Leu31,Pro34)-NPY generally leads to an inhibition of motility, including a decrease in gastric emptying and intestinal transit.[2][3]
These characteristics make (Leu31,Pro34)-NPY an essential ligand for researchers aiming to elucidate the mechanisms of NPY in digestive physiology and to explore potential therapeutic interventions for motility disorders.
Data Presentation
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) of (Leu31,Pro34)-NPY for various NPY receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) in nM | Cell Line | Reference |
| Y1 | 0.39 | HEK293 | [1] |
| Y2 | >1000 | HEK293 | [1] |
| Y4 | 0.499 | HEK293 | [1] |
| Y5 | 0.31 | HEK293 | [1] |
Functional Activity
This table presents the functional activity of (Leu31,Pro34)-NPY in a human colonic epithelial cell line.
| Assay | Cell Line | Measured Effect | EC50 | Reference |
| VIP-induced increase in short-circuit current (SCC) | Colony-6 (human adenocarcinoma) | Attenuation of SCC | > NPY, < PYY | [4] |
Signaling Pathways
Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events. The Y1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to Gi/o proteins.[5] Upon agonist binding, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] Furthermore, Y1 receptor activation can lead to an increase in intracellular calcium concentrations, a key event in the regulation of smooth muscle contraction and neuronal activity.[6][7]
Experimental Protocols
In Vitro: Isolated Organ Bath Assay for Intestinal Contractility
This protocol details the methodology for assessing the effect of (Leu31,Pro34)-NPY on the contractility of isolated intestinal segments.
1. Materials and Reagents:
-
(Leu31,Pro34)-NPY (lyophilized powder)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11)
-
Carbogen gas (95% O2, 5% CO2)
-
Isolated organ bath system with isometric force transducers
-
Animal model (e.g., guinea pig, rat, mouse)
-
Standard dissection tools
2. Tissue Preparation:
-
Humanely euthanize the animal according to approved institutional guidelines.
-
Immediately excise a segment of the desired intestine (e.g., ileum, colon).
-
Place the segment in ice-cold, carbogen-aerated Krebs-Henseleit solution.
-
Gently flush the lumen to remove contents.
-
Cut the segment into 1.5-2 cm long pieces.
3. Experimental Setup:
-
Mount the intestinal segments in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 gram and allow the tissue to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
-
Record spontaneous contractile activity.
4. Experimental Procedure:
-
After equilibration, record a baseline period of spontaneous contractions.
-
Prepare a stock solution of (Leu31,Pro34)-NPY in distilled water or an appropriate buffer. Make serial dilutions to achieve the desired final concentrations in the organ bath.
-
Add (Leu31,Pro34)-NPY to the organ bath in a cumulative or non-cumulative manner, with sufficient time between additions for the response to stabilize.
-
Record changes in the amplitude and frequency of contractions.
-
At the end of the experiment, you can add a known contractile agent (e.g., acetylcholine or KCl) to confirm tissue viability.
5. Data Analysis:
-
Measure the amplitude and frequency of contractions before and after the addition of (Leu31,Pro34)-NPY.
-
Express the response as a percentage of the baseline activity or as a percentage of the maximal response to a standard agonist.
-
Construct dose-response curves and calculate the EC50 value for the inhibitory effect of (Leu31,Pro34)-NPY.
In Vivo: Gastrointestinal Transit Assay (Carmine Red Method)
This protocol describes a method to measure the effect of (Leu31,Pro34)-NPY on whole gastrointestinal transit time in mice.[8][9]
1. Materials and Reagents:
-
(Leu31,Pro34)-NPY
-
Vehicle (e.g., sterile saline)
-
Carmine red powder
-
0.5% Methylcellulose solution
-
Animal model (e.g., mice)
-
Oral gavage needles
-
Individual cages with white paper or wire mesh bottoms
2. Preparation of Carmine Red Solution (6% w/v):
-
Prepare a 0.5% methylcellulose solution in water.
-
Suspend 6g of carmine red powder in 100 mL of the 0.5% methylcellulose solution.
-
Mix thoroughly before each use.
3. Experimental Procedure:
-
Fast the mice for a standardized period (e.g., 4-6 hours) with free access to water to ensure an empty stomach.
-
Administer (Leu31,Pro34)-NPY or vehicle via the desired route (e.g., intraperitoneal, subcutaneous). The dosage should be determined from pilot studies or literature.
-
At a set time after drug administration (e.g., 30 minutes), orally gavage each mouse with a fixed volume of the 6% carmine red solution (e.g., 0.2 mL).
-
Immediately place each mouse in an individual cage with a white paper or wire mesh bottom to facilitate the observation of fecal pellets.
-
Record the time of carmine red administration.
-
Monitor the mice for the appearance of the first red-colored fecal pellet.
-
Record the time of the first appearance of the red pellet.
4. Data Analysis:
-
Calculate the gastrointestinal transit time for each mouse as the time elapsed between the oral gavage of carmine red and the appearance of the first red fecal pellet.
-
Compare the transit times between the (Leu31,Pro34)-NPY-treated group and the vehicle-treated control group.
-
Data can be expressed as the mean transit time ± SEM. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of neuropeptide Y and [Leu31,Pro34] neuropeptide Y on experimental gastric lesion formation and gastric secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y, peptide YY and pancreatic polypeptide in the gut–brain axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of receptors with affinity for PYY, NPY, [Leu31,Pro34]NPY and PP in a human colonic epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropeptides and the Microbiota-Gut-Brain Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Leu31,Pro34)-Neuropeptide Y in Peripheral Tissue Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Leu31,Pro34)-Neuropeptide Y (NPY) is a synthetic analog of the endogenous neuropeptide Y. It is a highly selective and potent agonist for the Neuropeptide Y receptor type 1 (Y1).[1][2][3][4] This selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the Y1 receptor in peripheral tissues, distinguishing its actions from those mediated by other NPY receptor subtypes such as Y2, Y4, and Y5.[5][6][7] In peripheral systems, (Leu31,Pro34)-NPY has been instrumental in studying cardiovascular regulation, gastrointestinal functions, and other physiological processes.[8][9][10]
Mechanism of Action and Signaling Pathway
(Leu31,Pro34)-NPY exerts its effects by binding to and activating the Y1 receptor, a G-protein coupled receptor (GPCR). The Y1 receptor is primarily coupled to Gαi/o and Gαq proteins.[9][11]
Activation of the Y1 receptor by (Leu31,Pro34)-NPY initiates a cascade of intracellular signaling events:
-
Gαi/o Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).
-
Gαq Pathway: The Gαq subunit activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effectors:
-
IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG , along with the increased intracellular Ca2+, activates protein kinase C (PKC).
-
The elevated intracellular Ca2+ also activates calcium/calmodulin-dependent protein kinase II (CaMKII).
-
-
MAPK/ERK Pathway Activation: Both PKC and CaMKII can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway (Raf-MEK-ERK). This pathway is crucial for mediating cellular processes like proliferation and differentiation.
The culmination of these signaling events in peripheral tissues, such as vascular smooth muscle, leads to physiological responses like vasoconstriction and cell growth.[1][8]
Quantitative Data
The following tables summarize the binding affinities and functional potencies of (Leu31,Pro34)-NPY for various NPY receptor subtypes.
Table 1: Binding Affinities (Ki) of (Leu31,Pro34)-NPY for NPY Receptors
| Receptor Subtype | Cell Line | Ki (nM) | Reference(s) |
| Y1 | HEK | 0.39 | [5][7][10] |
| Y2 | HEK | >1000 | [5][7][10] |
| Y4 | HEK | 0.499 | [5][7][10] |
| Y5 | HEK | 0.31 | [5][7][10] |
Table 2: Functional Potency (EC50) of (Leu31,Pro34)-NPY in Peripheral Tissues
| Assay | Tissue/Cell Type | EC50 | Reference(s) |
| Vasoconstriction | Human small abdominal arteries | 10.3 ± 0.4 nM |
Experimental Protocols
In Vitro Vasoconstriction Assay in Isolated Arterial Rings
This protocol details the methodology to assess the vasoconstrictor effects of (Leu31,Pro34)-NPY on isolated arterial segments.
References
- 1. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
- 9. Structural basis of neuropeptide Y signaling through Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Structural basis of neuropeptide Y signaling through Y1 and Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (Leu31,pro34)-neuropeptide Y (porcine) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Leu31,Pro34)-Neuropeptide Y (porcine).
Frequently Asked Questions (FAQs) & Troubleshooting
1. Peptide Handling and Storage
-
Question: How should I properly store and handle lyophilized (Leu31,Pro34)-Neuropeptide Y (porcine)?
-
Answer: Lyophilized (Leu31,Pro34)-Neuropeptide Y should be stored in a desiccated environment. For long-term storage, it is recommended to keep it at -80°C for up to two years or -20°C for up to one year[1]. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
-
Question: What is the best way to solubilize (Leu31,Pro34)-Neuropeptide Y (porcine)?
-
Answer: (Leu31,Pro34)-Neuropeptide Y is soluble in water at a concentration of at least 100 mg/mL[1]. For in vivo experiments, it can be dissolved in a 0.05 M sodium phosphate buffer[2]. If you encounter solubility issues with highly hydrophobic peptides, you can first dissolve the peptide in a small amount of DMSO and then dilute it with water or your buffer of choice to the desired concentration[3].
-
-
Question: My peptide solution appears cloudy. What should I do?
-
Answer: A cloudy solution may indicate incomplete dissolution or aggregation. Do not use a cloudy solution in your experiments. Try to gently vortex or sonicate the solution. If the solution remains cloudy, it is best to prepare a fresh solution.
-
-
Question: How should I store the reconstituted peptide solution?
2. In Vitro Experiments
-
Question: I am not observing the expected biological activity in my cell-based assay. What could be the issue?
-
Answer: There are several potential reasons for a lack of activity. First, verify the peptide's integrity by checking its storage conditions and the number of freeze-thaw cycles. Ensure that your cells express the Neuropeptide Y Y1 receptor, as (Leu31,Pro34)-Neuropeptide Y is a selective agonist for this receptor and has low affinity for the Y2 receptor[3][5]. Also, confirm the final concentration of the peptide in your assay.
-
-
Question: I am seeing high background signal in my receptor binding assay. How can I reduce it?
-
Answer: High background can be caused by non-specific binding of the radioligand. Ensure that your washing steps are adequate to remove unbound ligand. You can also try adding a blocking agent, such as bovine serum albumin (BSA), to your binding buffer. Defining non-specific binding by including a high concentration of unlabeled NPY is also crucial[2].
-
-
Question: The results of my calcium mobilization assay are not reproducible. What are the possible causes?
-
Answer: Inconsistent results in calcium assays can be due to variations in cell density, dye loading efficiency, or the timing of agonist addition. Ensure that your cell seeding is uniform and that the dye loading is consistent across wells. Use an automated liquid handler for precise timing of compound addition. Also, be aware that prolonged exposure to the agonist can lead to receptor desensitization.
-
3. In Vivo Experiments
-
Question: What is a suitable vehicle for in vivo administration of (Leu31,Pro34)-Neuropeptide Y?
-
Answer: For intravenous injection in rats, (Leu31,Pro34)-Neuropeptide Y can be dissolved in 0.05 M sodium phosphate buffer[2]. For intracerebroventricular injections, sterile saline is a common vehicle[6]. The choice of vehicle may depend on the specific experimental design and route of administration.
-
-
Question: I am not observing the expected physiological effects (e.g., increased blood pressure) after in vivo administration. What should I check?
-
Answer: Verify the correct dosage and route of administration. Ensure the peptide was properly solubilized and that the injection was successful. The physiological state of the animal, such as the level of anesthesia, can also influence the outcome[5][7]. It is also important to consider that the peptide's in vivo activity can be influenced by its stability and clearance rate.
-
Quantitative Data Summary
Table 1: Receptor Binding Affinity of (Leu31,Pro34)-Neuropeptide Y
| Receptor Subtype | Cell Line | Ki (nM) | Reference |
| Y1 | HEK | 0.39 | [3][4] |
| Y2 | HEK | >1000 | [3][4] |
| Y4 | HEK | 0.499 | [3][4] |
| Y5 | HEK | 0.31 | [3][4] |
Table 2: Solubility and Storage of (Leu31,Pro34)-Neuropeptide Y (porcine)
| Form | Solvent | Solubility | Storage Temperature | Duration | Reference |
| Lyophilized Powder | - | - | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] | |||
| Reconstituted in H₂O | Water | ≥ 100 mg/mL | -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
1. Receptor Binding Assay (Displacement Assay)
This protocol is adapted from Fuhlendorff et al., 1990[2].
-
Cell Culture: Use a cell line known to express the NPY Y1 receptor (e.g., SK-N-MC human neuroblastoma cells).
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with buffer and resuspend.
-
-
Binding Assay:
-
In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled NPY (e.g., ¹²⁵I-NPY), and varying concentrations of unlabeled (Leu31,Pro34)-NPY.
-
To determine non-specific binding, include wells with a high concentration of unlabeled NPY.
-
Incubate for 60 minutes at room temperature[2].
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.
2. Calcium Mobilization Assay
This is a general protocol that can be adapted for (Leu31,Pro34)-NPY.
-
Cell Culture: Seed cells expressing the NPY Y1 receptor into a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye solution (e.g., Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Remove the culture medium from the cells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark[8].
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of (Leu31,Pro34)-NPY in the assay buffer.
-
Use a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure baseline fluorescence.
-
Add the (Leu31,Pro34)-NPY solutions to the wells and immediately begin kinetic fluorescence measurements (e.g., excitation at ~340 nm and emission at ~500 nm for Fura-2)[8].
-
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
3. In Vivo Blood Pressure Assay in Anesthetized Rats
This protocol is based on the methodology described by Fuhlendorff et al., 1990[2][5].
-
Animal Preparation:
-
Anesthetize female Sprague-Dawley rats (190-210 g)[8].
-
Cannulate the carotid artery to monitor blood pressure and the jugular vein for intravenous injections.
-
-
Peptide Administration:
-
Dissolve (Leu31,Pro34)-NPY in 0.05 M sodium phosphate buffer[2].
-
Administer the peptide intravenously at various doses, with sufficient time between injections for blood pressure to return to baseline.
-
-
Data Acquisition and Analysis:
-
Continuously record arterial blood pressure.
-
Calculate the change in mean arterial pressure from baseline for each dose.
-
Plot the change in blood pressure against the peptide dose.
-
Visualizations
Caption: NPY Y1 Receptor Signaling Pathway
Caption: General Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (Leu31,Pro34)-NPY Concentration for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (Leu31,Pro34)-Neuropeptide Y in in vitro assays. Here you will find troubleshooting advice and frequently asked questions in a direct question-and-answer format to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Leu31,Pro34)-NPY and what is its primary target?
(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY). It is a highly potent and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1 receptor).[1][2][3][4][5][6] It also exhibits some affinity for the Y4 and Y5 receptors, but is significantly less active at the Y2 receptor.[7][8]
Q2: What are the key signaling pathways activated by (Leu31,Pro34)-NPY via the Y1 receptor?
The NPY Y1 receptor primarily couples to Gi/o G-proteins. Upon activation by (Leu31,Pro34)-NPY, it initiates two main signaling cascades:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of Phospholipase C (PLC): This results in the mobilization of intracellular calcium ([Ca2+]i) from the endoplasmic reticulum.
These pathways ultimately influence a variety of cellular processes.
Q3: What is the typical binding affinity of (Leu31,Pro34)-NPY for the Y1 receptor?
(Leu31,Pro34)-NPY exhibits a high affinity for the Y1 receptor, with reported Ki values typically in the sub-nanomolar range.
Quantitative Data Summary
The following tables summarize the binding affinities and functional potencies of (Leu31,Pro34)-NPY for various NPY receptor subtypes.
| Receptor Subtype | Binding Affinity (Ki) | Cell Line | Reference |
| Y1 | 0.39 nM | HEK | [7][8] |
| Y4 | 0.499 nM | HEK | [7][8] |
| Y5 | 0.31 nM | HEK | [7][8] |
| Y2 | >1000 nM | HEK | [7][8] |
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Short-Circuit Current | EC50 | > NPY & PYY | Human Colonic Epithelial Cells | [9] |
| Competition Binding | IC50 | 3.8 nM | SK-N-MC | [10] |
| Competition Binding | IC50 | 215 nM | SK-N-BE2 | [10] |
| Blood Pressure Increase | Functional Activity | Similar to NPY | Anesthetized Rats | [3] |
Troubleshooting Guides
Issue 1: Low or No Signal in a Calcium Mobilization Assay
-
Question: I am not observing a significant increase in intracellular calcium after applying (Leu31,Pro34)-NPY to my cells. What could be the problem?
-
Answer:
-
Sub-optimal Agonist Concentration: Ensure you are using an appropriate concentration range. For initial experiments, a concentration range of 1 pM to 1 µM is recommended to determine the EC50.
-
Cell Health and Receptor Expression: Confirm that your cells are healthy and express a sufficient number of Y1 receptors. Low passage numbers are recommended.
-
Dye Loading Issues: Ensure proper loading of your calcium indicator dye (e.g., Fluo-4 AM). Check for cytotoxicity of the dye and optimize loading time and temperature.
-
Peptide Integrity: (Leu31,Pro34)-NPY, like other peptides, can be subject to degradation by proteases present in the cell culture medium or serum.[11][12] Consider using serum-free media during the assay or including protease inhibitors.
-
Adsorption to Labware: Peptides can adsorb to plastic and glass surfaces, leading to a lower effective concentration.[1][2][13][14][15] Using low-protein-binding tubes and plates is recommended.
-
Issue 2: High Background or Noisy Signal in a cAMP Assay
-
Question: My cAMP assay shows high basal levels or significant well-to-well variability, making it difficult to measure the inhibitory effect of (Leu31,Pro34)-NPY. What should I do?
-
Answer:
-
Cell Density: Optimize the number of cells seeded per well. Too many cells can lead to high basal cAMP levels.
-
Forskolin Concentration: If you are using forskolin to stimulate adenylyl cyclase, ensure you are using a concentration that gives a robust but not maximal response (typically EC50 to EC80).
-
Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cAMP. Include a PDE inhibitor, such as IBMX, in your assay buffer.
-
Peptide Solubility and Aggregation: Ensure your (Leu31,Pro34)-NPY stock solution is fully dissolved and has not aggregated.[16][17][18] It is recommended to prepare fresh dilutions for each experiment.
-
Incubation Time: Optimize the incubation time for both the (Leu31,Pro34)-NPY pre-treatment and the forskolin stimulation.
-
Issue 3: Inconsistent Results in a Receptor Binding Assay
-
Question: I am getting inconsistent IC50 values for (Leu31,Pro34)-NPY in my competition binding assays. What could be the cause?
-
Answer:
-
Radioligand Concentration: Use a concentration of radiolabeled NPY at or below its Kd value for the Y1 receptor.
-
Equilibrium Conditions: Ensure that the incubation time is sufficient to reach binding equilibrium. This should be determined experimentally.
-
Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Ensure thorough washing steps and consider using filter plates pre-treated with a blocking agent like polyethyleneimine (PEI).
-
Peptide Adsorption: As mentioned previously, use low-protein-binding labware to minimize the loss of both the radioligand and the competitor peptide.[1][2][13][14][15]
-
Peptide Stability: Prepare fresh dilutions of (Leu31,Pro34)-NPY for each experiment to avoid issues with degradation or aggregation.
-
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol outlines the steps for measuring (Leu31,Pro34)-NPY-induced intracellular calcium mobilization in a cell line endogenously or recombinantly expressing the NPY Y1 receptor.
Caption: Workflow for a Calcium Mobilization Assay.
Detailed Steps:
-
Cell Seeding: Seed cells expressing the Y1 receptor into a black, clear-bottom 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C with 5% CO2.
-
Dye Loading: Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Remove the cell culture medium and add the dye solution to each well. Incubate for 1 hour at 37°C in the dark.
-
Washing: Gently wash the cells with the assay buffer to remove any extracellular dye.
-
Compound Preparation: Prepare serial dilutions of (Leu31,Pro34)-NPY in the assay buffer. A typical concentration range to start with is 1 pM to 1 µM.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the fluorescence intensity (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Add the (Leu31,Pro34)-NPY dilutions to the wells.
-
Continue to measure the fluorescence kinetically for at least 120 seconds to capture the peak calcium response.
-
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the (Leu31,Pro34)-NPY concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: cAMP Accumulation Assay
This protocol is designed to measure the inhibition of adenylyl cyclase activity by (Leu31,Pro34)-NPY in cells expressing the Gi-coupled Y1 receptor.
Caption: Workflow for a cAMP Accumulation Assay.
Detailed Steps:
-
Cell Seeding: Seed cells expressing the Y1 receptor into an appropriate microplate (e.g., 96-well or 384-well) and culture overnight.
-
Assay Buffer: Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Agonist Pre-incubation: Add serial dilutions of (Leu31,Pro34)-NPY to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (typically the EC50 to EC80 concentration) to all wells (except for the negative control) to induce cAMP production.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and quantify the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based) according to the manufacturer's instructions.
-
Data Analysis: The signal is typically inversely proportional to the amount of cAMP produced. Plot the signal against the logarithm of the (Leu31,Pro34)-NPY concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 3: Receptor Binding Assay (Competition)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of (Leu31,Pro34)-NPY for the Y1 receptor.
Caption: Workflow for a Receptor Binding Assay.
Detailed Steps:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the NPY Y1 receptor.
-
Reagent Preparation:
-
Prepare serial dilutions of unlabeled (Leu31,Pro34)-NPY in binding buffer.
-
Prepare a solution of a suitable radiolabeled NPY ligand (e.g., [125I]-PYY) at a concentration at or below its Kd.
-
-
Binding Incubation: In a microplate, add the cell membranes, the radiolabeled ligand, and the varying concentrations of (Leu31,Pro34)-NPY. Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled NPY). Incubate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of (Leu31,Pro34)-NPY.
-
Plot the percentage of specific binding against the logarithm of the (Leu31,Pro34)-NPY concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Signaling Pathway Diagram
The following diagram illustrates the primary signaling pathways activated by the NPY Y1 receptor.
References
- 1. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 2. The importance of using the optimal plastic and glassware in studies involving peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functional characterization of receptors with affinity for PYY, NPY, [Leu31,Pro34]NPY and PP in a human colonic epithelial cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Proteolytic degradation of neuropeptide Y (NPY) from head to toe: Identification of novel NPY-cleaving peptidases and potential drug interactions in CNS and Periphery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A radioactive assay for the degradation of neuropeptide Y - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. biorxiv.org [biorxiv.org]
- 16. genscript.com [genscript.com]
- 17. youtube.com [youtube.com]
- 18. biomedgrid.com [biomedgrid.com]
Technical Support Center: Intracerebroventricular (ICV) Peptide Injections
Welcome to the technical support center for intracerebroventricular (ICV) peptide injections. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this critical experimental technique.
Troubleshooting Guides
This section addresses specific issues that may arise during ICV peptide injection experiments.
Issue: Inconsistent or Absent Behavioral/Physiological Response
Q1: My ICV peptide injection is not producing the expected behavioral or physiological effects. What are the possible causes?
A1: Several factors could contribute to a lack of response. The primary suspects are incorrect cannula placement, issues with the injectate, or problems with the injection procedure itself. It is crucial to systematically troubleshoot each of these possibilities.
-
Cannula Placement: The most common reason for a failed experiment is the incorrect placement of the guide cannula. If the cannula is not in the ventricle, the peptide will be delivered to the brain parenchyma, leading to a different or no response.
-
Injectate Quality: The peptide itself may have degraded, aggregated, or been prepared at an incorrect concentration.
-
Injection Parameters: The volume, rate of injection, and handling of the animal during the procedure can all influence the outcome.
Q2: How can I verify that my cannula placement is correct?
A2: Post-mortem verification is essential to confirm the accuracy of your cannula placement. This is typically done by injecting a dye, such as Evans Blue or Methylene Blue, through the cannula at the end of the experiment.[1][2]
-
Procedure: After the final experimental measurements, inject a small volume (e.g., 1-2 µL) of dye. Euthanize the animal, carefully remove the brain, and section it to visualize the distribution of the dye.
-
Expected Result: Correct placement will show the dye distributed throughout the ventricular system.[1][3] Incorrect placement will result in a localized dye spot within the brain tissue.
Q3: What are the common problems with the peptide solution that could lead to a failed injection?
A3: The stability and purity of your peptide solution are critical for a successful experiment.
-
Peptide Aggregation: Many peptides are prone to aggregation, which can reduce their biological activity and potentially cause blockages in the injection cannula.[4] Peptide aggregation can be influenced by factors such as pH, temperature, concentration, and the presence of certain excipients.[5][6]
-
Degradation: Peptides can be degraded by proteases or by chemical modifications such as oxidation or deamidation.[5][6] It is crucial to follow the manufacturer's storage and handling instructions.
-
Incorrect Concentration: Errors in calculation or dilution can lead to a dose that is too low to elicit a response. Always double-check your calculations and use calibrated equipment.
Issue: Adverse Events During or After Injection
Q4: I am observing seizures or other adverse neurological events in my animals after ICV injection. What could be the cause?
A4: Seizures and other adverse events can be caused by several factors related to the injection procedure and the injected substance.
-
Injection Rate: A rapid injection can cause a sudden increase in intracranial pressure, leading to neurological complications.[7] A slow and steady infusion rate is recommended.
-
Injection Volume: Large injection volumes can also increase intracranial pressure.[8] The volume should be kept to a minimum, typically in the range of 1-10 µL for rats and 0.5-5 µL for mice.[9]
-
Peptide Properties: Some peptides themselves can have neuroexcitatory effects.[10] It is important to be aware of the known pharmacological properties of the peptide you are using.
-
Solution Properties: The pH, osmolarity, and presence of preservatives in the vehicle solution can cause irritation and adverse reactions.[8][11] Use a vehicle that is as close to physiological conditions as possible, such as artificial cerebrospinal fluid (aCSF).
Q5: There is bleeding at the injection site. How can I prevent this?
A5: Minor bleeding can occur during the drilling of the skull and insertion of the cannula. However, excessive bleeding can indicate a more serious issue.
-
Surgical Technique: Careful and precise surgical technique is essential to minimize tissue damage. Use a sharp drill bit and avoid applying excessive pressure.
-
Vessel Damage: The drill or cannula may have punctured a blood vessel on the surface of the brain. If this occurs, apply gentle pressure with a sterile cotton swab to stop the bleeding. If the bleeding is severe, the animal should be euthanized.
Q6: I am experiencing backflow of the injected solution from the cannula. What can I do to prevent this?
A6: Backflow can lead to an inaccurate dose being delivered to the ventricle.
-
Needle Gauge: Using a smaller gauge needle (e.g., 30G) can help minimize backflow compared to a larger gauge (e.g., 26G).[12]
-
Injection Rate: A slow infusion rate allows the cerebrospinal fluid (CSF) to absorb the injected volume, reducing the likelihood of backflow.
-
Post-Injection Pause: Leaving the injection needle in place for a short period (e.g., 1-2 minutes) after the infusion is complete can help prevent backflow.[1]
Frequently Asked Questions (FAQs)
Q7: What are the recommended injection volumes and infusion rates for ICV injections in rodents?
A7: The optimal volume and rate can vary depending on the specific peptide and experimental goals. However, general guidelines are provided in the table below. It is crucial to pilot your specific peptide and dosage to determine the optimal parameters.
| Animal Model | Bolus Injection Volume | Continuous Infusion Rate |
| Rat | < 10 µL | ≤ 0.5 µL/minute |
| Mouse | ≤ 5 µL | ≤ 0.5 µL/hour |
Data compiled from Charles River Laboratories Handling Instructions.[9]
Q8: What is the best vehicle to use for dissolving my peptide for ICV injection?
A8: The ideal vehicle is one that is sterile, pyrogen-free, and has a pH and osmolarity that are compatible with cerebrospinal fluid (CSF). Artificial cerebrospinal fluid (aCSF) is the most commonly recommended vehicle. The composition of aCSF can be found in many standard laboratory protocols. Avoid using vehicles with preservatives, as these can be neurotoxic.[8]
Q9: How can I minimize stress to the animal during the ICV injection procedure?
A9: Minimizing stress is crucial for both animal welfare and the validity of your experimental data.
-
Habituation: Handle the animals regularly for several days before the surgery and injection to acclimate them to the procedure.
-
Anesthesia: Use appropriate anesthesia and analgesia as recommended by your institution's animal care and use committee.
-
Efficient Procedure: Be well-practiced in the technique to perform the injection smoothly and quickly.
Experimental Protocols
Protocol 1: Verification of Cannula Placement with Dye Injection
-
Prepare a microsyringe with an internal cannula filled with a dye solution (e.g., 1% Evans Blue or Methylene Blue in sterile saline).
-
Insert the internal cannula into the guide cannula, ensuring it extends just beyond the tip of the guide.
-
Slowly inject 1-2 µL of the dye solution over 1-2 minutes.
-
Leave the internal cannula in place for an additional 1-2 minutes to prevent backflow.
-
Withdraw the internal cannula and euthanize the animal according to your approved protocol.
-
Carefully dissect the brain and place it in a fixative (e.g., 4% paraformaldehyde) for at least 24 hours.
-
After fixation, section the brain coronally or sagittally using a vibratome or cryostat.
-
Mount the sections on slides and visually inspect for the distribution of the dye within the ventricular system.
Visualizations
Caption: A typical experimental workflow for intracerebroventricular peptide injections.
Caption: A logical troubleshooting guide for experiments with no or inconsistent responses.
References
- 1. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. mdpi.com [mdpi.com]
- 7. How Intracerebroventricular (ICV) Injection Works in Mice - ScienceInsights [scienceinsights.org]
- 8. Intracerebroventricular drug administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. intracerebroventricular icv injections: Topics by Science.gov [science.gov]
- 11. Intracerebroventricular injection - Wikipedia [en.wikipedia.org]
- 12. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]
Improving solubility of (Leu31,pro34)-neuropeptide Y for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of (Leu31,Pro34)-Neuropeptide Y (NPY) for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is (Leu31,Pro34)-Neuropeptide Y and what is its primary mechanism of action?
(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y. It is a high-affinity and specific agonist for the Neuropeptide Y receptor Y1 (Y1R)[1][2][3][4]. Activation of the Y1 receptor, a G-protein coupled receptor (GPCR), primarily involves coupling to Gαi to inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y1R activation can stimulate the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores[5].
Q2: What are the general solubility characteristics of (Leu31,Pro34)-NPY?
(Leu31,Pro34)-NPY is a lyophilized powder that can be soluble in water. However, like many peptides with hydrophobic residues, its solubility can be limited in purely aqueous solutions, especially at higher concentrations[6][7]. The porcine version of this peptide has been reported to be soluble in water at concentrations equal to or greater than 100 mg/mL[8]. For the human/rat form, a solubility of up to 1 mg/mL in water has been reported[2].
Q3: Which solvents are recommended for dissolving (Leu31,Pro34)-NPY?
For initial reconstitution, sterile distilled water is a good starting point[2]. If solubility in water is poor, especially for preparing concentrated stock solutions, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) is recommended[6][7][9]. After initial dissolution in DMSO, the solution should be slowly diluted with your aqueous experimental buffer to the desired final concentration[10].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lyophilized powder does not dissolve in water. | The peptide has significant hydrophobic character, leading to poor aqueous solubility. | 1. Use an organic solvent: First, dissolve the peptide in a small volume of 100% DMSO. 2. Gentle agitation: Vortex the solution gently. 3. Sonication: If necessary, sonicate the vial in a water bath for short intervals (e.g., 3 x 10 seconds) to aid dissolution. Keep the sample on ice between sonications to prevent heating[6][10]. 4. Slow dilution: Once fully dissolved in DMSO, slowly add the aqueous buffer of your choice dropwise while vortexing to reach the final desired concentration and volume[10]. |
| Precipitation occurs after adding aqueous buffer. | The peptide's solubility limit has been exceeded in the final solvent mixture, or the pH of the final solution is near the peptide's isoelectric point where it is least soluble. | 1. Lower the final concentration: The easiest first step is to try preparing a more dilute solution. 2. Adjust the pH: The net charge of a peptide influences its solubility. For a basic peptide, adding a small amount of a dilute acidic solution (e.g., 0.1% acetic acid) can improve solubility. For an acidic peptide, a dilute basic solution (e.g., 0.1M ammonium bicarbonate) may help[6][11]. 3. Lyophilize and re-dissolve: If precipitation is significant, it is best to lyophilize the sample to remove the solvent and start over with a different solvent system or at a lower concentration[6][10]. |
| The final solution appears cloudy. | The solution may contain undissolved peptide aggregates. | A cloudy solution indicates incomplete dissolution, and using it will lead to inaccurate concentration in your experiment[11]. 1. Sonication: Attempt to clarify the solution by sonicating in a water bath as described above[10]. 2. Gentle warming: Gently warming the solution may help dissolve aggregates, but avoid excessive heat which can degrade the peptide[11]. 3. Prepare a fresh solution: If the solution remains cloudy, it is recommended to discard it and prepare a fresh solution, potentially using a different solvent strategy[11]. |
Quantitative Solubility Data
| Peptide | Solvent | Reported Solubility |
| (Leu31,Pro34)-Neuropeptide Y (human, rat) | Water | Soluble to 1 mg/mL[2] |
| (Leu31,Pro34)-Neuropeptide Y (porcine) | Water | ≥ 100 mg/mL (23.68 mM)[8] |
Note: "≥" indicates that the peptide is soluble at this concentration, but the saturation point may be higher.
Experimental Protocols
Protocol for Reconstituting (Leu31,Pro34)-NPY
This protocol provides a general guideline. Optimization may be required based on your specific experimental needs.
Materials:
-
Lyophilized (Leu31,Pro34)-NPY
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Sterile, low-retention microcentrifuge tubes
-
Pipettes and sterile, low-retention tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Centrifuge the Vial: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Initial Dissolution in Water (for lower concentrations):
-
Add the calculated volume of sterile, distilled water to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex the vial to mix.
-
If the peptide does not fully dissolve, proceed to the organic solvent method.
-
-
Initial Dissolution in DMSO (for higher concentrations or poor aqueous solubility):
-
Add a small, precise volume of 100% DMSO to the vial (e.g., 20-50 µL).
-
Gently vortex the vial until the peptide is completely dissolved. The solution should be clear.
-
If necessary, sonicate the vial in a water bath for short intervals until the solution is clear.
-
-
Dilution to Final Concentration:
-
Slowly add your desired aqueous buffer (e.g., PBS, cell culture medium) drop-by-drop to the concentrated DMSO stock solution while gently vortexing. This gradual dilution helps to prevent the peptide from precipitating out of solution.
-
Ensure the final concentration of DMSO in your working solution is low (typically ≤1%) to avoid solvent effects in biological assays[7].
-
-
Storage:
-
For immediate use, keep the solution on ice.
-
For long-term storage, aliquot the stock solution into sterile, low-retention microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months)[3][8].
-
Visualizations
(Leu31,Pro34)-NPY Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. jpt.com [jpt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bachem.com [bachem.com]
- 10. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Minimizing off-target effects of (Leu31,pro34)-NPY in vivo
Welcome to the technical support center for researchers utilizing (Leu31,Pro34)-Neuropeptide Y (NPY) in in vivo studies. This resource provides essential information to help you design experiments, troubleshoot common issues, and minimize off-target effects to ensure the validity and reproducibility of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the use of (Leu31,Pro34)-NPY in vivo.
Q1: I am observing unexpected or inconsistent results in my in vivo experiments with (Leu31,Pro34)-NPY. What could be the cause?
A1: Inconsistent results can stem from several factors:
-
Off-Target Effects: While (Leu31,Pro34)-NPY is a potent Y1 receptor agonist, it also exhibits high affinity for Y4 and Y5 receptors.[1][2][3] Depending on the dose and the tissue distribution of these receptors in your model system, you may be observing a mixed physiological response.
-
Peptide Stability and Solubility: Peptides can be susceptible to degradation by proteases in vivo. Ensure you are using a high-quality, purified peptide. For administration, dissolve the peptide in a sterile, compatible vehicle immediately before use. If solubility is an issue, consult the manufacturer's guidelines; sonication may be required.
-
Route of Administration: The method of delivery (e.g., intravenous, intracerebroventricular) will significantly impact the biodistribution and observed effects of the peptide. Ensure your chosen route is appropriate for targeting the desired tissue and receptor population.
-
Animal Handling and Stress: Stress can influence the endogenous NPY system and may confound your experimental results. Acclimate animals properly and handle them consistently to minimize stress-induced variability.
Q2: How can I confirm that the observed effects are mediated by the Y1 receptor and not off-target receptors (Y4/Y5)?
A2: To dissect the specific receptor contributions to your observed phenotype, consider the following experimental approaches:
-
Use of Selective Antagonists: Co-administration of (Leu31,Pro34)-NPY with a selective Y4 antagonist (e.g., GR231118) or a selective Y5 antagonist (e.g., L-152,804) can help to block the off-target effects.[4][5][6] If the effect of (Leu31,Pro34)-NPY is attenuated in the presence of a specific antagonist, it suggests the involvement of that receptor subtype.
-
Dose-Response Studies: Conduct a thorough dose-response study to identify a dose of (Leu31,Pro34)-NPY that elicits the desired Y1-mediated effect with minimal engagement of Y4 and Y5 receptors.
-
Use of Knockout Animal Models: If available, utilizing Y4 or Y5 receptor knockout animals can provide definitive evidence for the involvement of these receptors in the observed effects.
Q3: What are the expected on-target (Y1) and potential off-target (Y4/Y5) effects of (Leu31,Pro34)-NPY in vivo?
A3:
-
On-Target (Y1) Effects: Activation of the Y1 receptor is primarily associated with vasoconstriction, leading to an increase in blood pressure.[7][8] It is also implicated in the stimulation of food intake.[9]
-
Off-Target (Y4) Effects: The Y4 receptor is also involved in the regulation of food intake and gastrointestinal motility.[10]
-
Off-Target (Y5) Effects: The Y5 receptor is a key mediator of NPY-induced food intake.[11]
Q4: What is the best way to prepare and administer (Leu31,Pro34)-NPY for in vivo studies?
A4: For intravenous administration, dissolve the peptide in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). For intracerebroventricular administration, use artificial cerebrospinal fluid (aCSF) as the vehicle. It is recommended to prepare fresh solutions for each experiment to avoid degradation. The specific concentration will depend on your experimental design and the desired dosage.
Quantitative Data
The following tables summarize the binding affinities of (Leu31,Pro34)-NPY for NPY receptor subtypes and provide an overview of its in vivo dose-dependent effects.
Table 1: Binding Affinity (Ki) of (Leu31,Pro34)-NPY for Human NPY Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Reference |
| Y1 | 0.39 | HEK | [2][3] |
| Y2 | >1000 | HEK | [2][3] |
| Y4 | 0.499 | HEK | [2][3] |
| Y5 | 0.31 | HEK | [2][3] |
Table 2: In Vivo Dose-Response of (Leu31,Pro34)-NPY in Rodents
| Species | Route of Administration | Dose | Observed Effect | Reference |
| Rat | Intravenous | 0.25 - 25 nmol/kg | Increase in blood pressure | [7] |
| Rat | Intracerebroventricular | 1.15 - 3.45 nmol | Increased food intake | [9] |
| Rat | Intraperitoneal/Intracerebroventricular | Not specified | Decreased gastric acid output and lesion formation | [12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vivo Administration of (Leu31,Pro34)-NPY via Intravenous Injection in Rats
-
Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., isoflurane).
-
Catheter Implantation: Surgically implant a catheter into the jugular vein for intravenous administration. Allow the animals to recover for at least 48 hours post-surgery.
-
Peptide Preparation: Dissolve (Leu31,Pro34)-NPY in sterile 0.9% saline to the desired concentration immediately before use.
-
Administration: Connect the venous catheter to a syringe pump. Infuse the (Leu31,Pro34)-NPY solution at a constant rate over a specified period (e.g., 1 ml/kg over 1 minute).
-
Control Group: Administer an equivalent volume of the vehicle (sterile 0.9% saline) to the control group.
-
Monitoring: Continuously monitor physiological parameters such as blood pressure and heart rate before, during, and after administration.
Protocol 2: Assessment of On-Target Y1 Receptor-Mediated Effects on Blood Pressure in Rats
-
Animal Preparation: Anesthetize rats and implant catheters in the carotid artery (for blood pressure measurement) and jugular vein (for drug administration) as described in Protocol 1.
-
Baseline Measurement: After a stabilization period, record baseline mean arterial pressure (MAP) and heart rate for at least 30 minutes.
-
Dose Administration: Administer increasing doses of (Leu31,Pro34)-NPY (e.g., 0.25, 2.5, and 25 nmol/kg) intravenously at 10-minute intervals.[7]
-
Data Recording: Continuously record MAP and heart rate throughout the experiment.
-
Data Analysis: Calculate the change in MAP from baseline for each dose. To confirm Y1 receptor mediation, a separate group of animals can be pre-treated with a Y1 selective antagonist before (Leu31,Pro34)-NPY administration.
Protocol 3: Assessment of Off-Target Y5 Receptor-Mediated Effects on Food Intake in Rats
-
Animal Housing and Acclimation: Individually house male Wistar rats and acclimate them to the testing environment and diet for at least one week.
-
Cannula Implantation: Surgically implant a guide cannula into the lateral cerebral ventricle for intracerebroventricular (ICV) injections. Allow for a one-week recovery period.
-
Peptide and Antagonist Preparation: Dissolve (Leu31,Pro34)-NPY and a selective Y5 antagonist (e.g., L-152,804) in artificial cerebrospinal fluid (aCSF).
-
Experimental Groups:
-
Vehicle (aCSF)
-
(Leu31,Pro34)-NPY alone (e.g., 3 nmol)
-
Y5 antagonist alone
-
Y5 antagonist followed by (Leu31,Pro34)-NPY
-
-
Administration: Administer the compounds via ICV injection in a small volume (e.g., 5 µL) over one minute.
-
Food Intake Measurement: Immediately after injection, provide a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the cumulative food intake between the different treatment groups. A significant reduction in (Leu31,Pro34)-NPY-induced feeding by the Y5 antagonist would indicate a Y5-mediated off-target effect.
Signaling Pathways & Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general experimental workflow for dissecting on-target versus off-target effects.
Caption: NPY Y1 Receptor Signaling Pathway.
Caption: Off-Target Signaling via Y4 and Y5 Receptors.
References
- 1. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A neuropeptide Y Y5 antagonist selectively ameliorates body weight gain and associated parameters in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-152,804: orally active and selective neuropeptide Y Y5 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NPY4R neuropeptide Y receptor Y4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. NPY Y1 and Y5 receptor selective antagonists as anti-obesity drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (Leu31,Pro34)-NPY Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Leu31,Pro34)-Neuropeptide Y in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is (Leu31,Pro34)-NPY and what is its primary receptor target?
A1: (Leu31,Pro34)-NPY is a synthetic analog of Neuropeptide Y (NPY). It is a highly selective and potent agonist for the Neuropeptide Y receptor type 1 (Y1R).[1][2][3][4] It also exhibits some affinity for the Y4 and Y5 receptors, but is significantly less potent at the Y2 receptor.[5][6]
Q2: What is the expected downstream signaling pathway upon Y1 receptor activation by (Leu31,Pro34)-NPY?
A2: The Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq proteins. Upon agonist binding, the activated Gq protein stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium and a transient increase in intracellular calcium concentration ([Ca2+]i).[1][3][4][7]
Q3: Which cell lines are suitable for studying (Leu31,Pro34)-NPY-mediated Y1 receptor activation?
A3: Several cell lines endogenously expressing the Y1 receptor can be used, including human neuroblastoma cell lines such as SK-N-MC.[3][4][7] Alternatively, recombinant cell lines like Human Embryonic Kidney 293 (HEK293) cells transiently or stably expressing the human Y1 receptor are commonly used for in vitro assays.[5][6]
Q4: What is a typical concentration range for (Leu31,Pro34)-NPY in a dose-response experiment?
A4: Based on its high affinity for the Y1 receptor (Ki values in the sub-nanomolar range), a typical dose-response curve would span a concentration range from picomolar to micromolar. A common starting point would be to use a serial dilution from 1 µM down to 1 pM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No response or very weak signal across all agonist concentrations. | 1. Cell health is compromised. 2. Low or no Y1 receptor expression. 3. (Leu31,Pro34)-NPY degradation. 4. Incorrect assay buffer components. 5. Problem with the calcium indicator dye loading. | 1. Ensure cells are healthy, within a low passage number, and plated at the optimal density. 2. Verify Y1 receptor expression via qPCR, Western blot, or by using a positive control agonist (e.g., NPY). 3. Prepare fresh agonist solutions from a new stock. Peptides can be susceptible to degradation. 4. Ensure the assay buffer contains calcium and that other components (e.g., probenecid for some dyes) are included. 5. Confirm proper dye loading by using a positive control like a calcium ionophore (e.g., ionomycin) or a known agonist for an endogenous receptor on your cells. |
| High background fluorescence. | 1. Cell death or compromised cell membrane integrity. 2. Autofluorescence of the compound or plate. 3. Incomplete removal of excess dye. 4. Light leakage into the plate reader. | 1. Handle cells gently during plating and dye loading to minimize cell stress and death. 2. Test the fluorescence of the compound and the plate in the absence of cells. 3. If using a wash-based calcium assay, ensure thorough but gentle washing steps. 4. Ensure the plate reader is properly sealed and calibrated. |
| Inconsistent results between replicate wells. | 1. Uneven cell plating. 2. Inaccurate pipetting of agonist concentrations. 3. Edge effects in the microplate. 4. Temperature fluctuations across the plate. | 1. Ensure a homogenous cell suspension before and during plating. 2. Use calibrated pipettes and perform serial dilutions carefully. 3. Avoid using the outermost wells of the plate, or fill them with buffer to maintain humidity. 4. Allow the plate to equilibrate to the assay temperature before adding the agonist and reading. |
| Dose-response curve has a very steep or very shallow slope. | 1. Incorrect concentration range of the agonist. 2. Receptor desensitization at high agonist concentrations. 3. Issues with the curve-fitting algorithm. | 1. Widen or narrow the range of agonist concentrations tested. 2. Reduce the incubation time with the agonist or use a lower concentration range. 3. Ensure you are using a suitable non-linear regression model (e.g., four-parameter logistic) and that the top and bottom plateaus are well-defined. |
Data Presentation
Table 1: Binding Affinities (Ki) of (Leu31,Pro34)-NPY for Human NPY Receptors
| Receptor Subtype | Ki (nM) | Cell Line | Reference(s) |
| Y1 | 0.39 | HEK293 | [5] |
| Y2 | >1000 | HEK293 | [5][6] |
| Y4 | 0.499 | HEK293 | [5][6] |
| Y5 | 0.31 | HEK293 | [5][6] |
Experimental Protocols
Protocol: In Vitro Dose-Response Curve Generation for (Leu31,Pro34)-NPY using a Calcium Mobilization Assay
This protocol outlines the steps for determining the potency (EC50) of (Leu31,Pro34)-NPY on cells expressing the Y1 receptor by measuring changes in intracellular calcium using a fluorescent dye like Fluo-4 AM.
1. Cell Culture and Plating:
-
Culture Y1 receptor-expressing cells (e.g., HEK293-Y1R or SK-N-MC) in appropriate growth medium.
-
The day before the assay, seed cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Preparation of (Leu31,Pro34)-NPY Serial Dilutions:
-
Prepare a stock solution of (Leu31,Pro34)-NPY in a suitable solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the agonist in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to generate a range of concentrations (e.g., 10 µM to 10 pM).
3. Calcium Indicator Dye Loading:
-
Prepare the Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves diluting the dye in assay buffer, often containing probenecid to prevent dye leakage from the cells.
-
Gently remove the growth medium from the cell plate and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 15-30 minute incubation at room temperature in the dark.
4. Measurement of Calcium Mobilization:
-
Set up a fluorescence plate reader (e.g., FLIPR, FlexStation) to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
-
Program the instrument to record a baseline fluorescence for 10-20 seconds.
-
Add a specific volume (e.g., 20 µL) of the (Leu31,Pro34)-NPY dilutions to the corresponding wells.
-
Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response.
5. Data Analysis:
-
The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔRFU against the logarithm of the (Leu31,Pro34)-NPY concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Mandatory Visualizations
Caption: Signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.
Caption: Experimental workflow for dose-response curve optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (Leu31,Pro34)-Neuropeptide Y Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Leu31,Pro34)-Neuropeptide Y (NPY) in animal studies. The information is tailored for scientists and drug development professionals to address potential sources of variability and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (Leu31,Pro34)-NPY and what is its primary mechanism of action?
A1: (Leu31,Pro34)-NPY is a synthetic analog of Neuropeptide Y (NPY). It is a highly potent and selective agonist for the Neuropeptide Y receptor type 1 (Y1 receptor).[1][2][3] It exhibits significantly lower affinity for the Y2 receptor and some affinity for Y4 and Y5 receptors.[4] Its primary mechanism of action is to bind to and activate Y1 receptors, which are G-protein coupled receptors (GPCRs).
Q2: What are the expected physiological effects of (Leu31,Pro34)-NPY administration in rodents?
A2: The most well-documented effects of central administration of (Leu31,Pro34)-NPY in rodents are a potent stimulation of food intake (orexigenic effect) and an increase in blood pressure.[1][5][6] These effects are mediated through the activation of Y1 receptors.
Q3: What is the recommended vehicle for dissolving and administering (Leu31,Pro34)-NPY?
A3: For in vivo studies, sterile saline (0.9% sodium chloride) is a commonly used and appropriate vehicle for dissolving (Leu31,Pro34)-NPY. For in vitro studies, a buffered solution like phosphate-buffered saline (PBS) may be more suitable. The pH of the solution should be near neutral to ensure peptide stability.[7][8]
Q4: How should (Leu31,Pro34)-NPY be stored to ensure its stability?
A4: Lyophilized (Leu31,Pro34)-NPY is stable at -20°C for extended periods. Once reconstituted in a vehicle like saline, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[9] Peptide solutions can be susceptible to degradation, and prolonged storage in solution at room temperature is not recommended.[7][10]
Troubleshooting Guide
Issue 1: High Variability in Food Intake Response
| Potential Cause | Troubleshooting Step | Rationale |
| Animal Strain | Record and report the specific strain of rat or mouse used (e.g., Sprague-Dawley, Wistar). Consider conducting a pilot study with different strains to determine the most responsive one for your experimental question. | Different rodent strains can exhibit varied responses to NPY agonists due to genetic differences in the NPY system. For example, Wistar and Sprague-Dawley rats, while both commonly used, have known physiological and metabolic differences.[11][12][13] |
| Animal Sex | Use both male and female animals in your studies or provide a clear justification for using only one sex. Analyze data separately for each sex. | There are known sex differences in the expression of NPY and its receptors in various brain regions, which can influence behavioral outcomes.[14] |
| Animal Age | Standardize the age of the animals used in your experiments. Be aware that the NPY system undergoes age-related changes. | The expression and function of the NPY system can change with age, potentially altering the response to (Leu31,Pro34)-NPY.[15][16][17] |
| Acclimation and Stress | Ensure all animals are properly acclimated to the housing and experimental conditions. Minimize stress during handling and injections, as stress can influence the NPY system and feeding behavior. | Stress is a known modulator of the NPY system and can independently affect food intake, thus introducing variability. |
| Injection Accuracy | For intracerebroventricular (ICV) injections, verify cannula placement for each animal post-mortem using dye injection and histological analysis. | Incorrect cannula placement can lead to the compound not reaching the target brain region, resulting in a lack of effect or high variability. |
Issue 2: Inconsistent or Lack of Effect on Blood Pressure
| Potential Cause | Troubleshooting Step | Rationale |
| Anesthesia | The type and depth of anesthesia can significantly impact cardiovascular parameters. Use a consistent anesthetic regimen and monitor physiological parameters closely. | Anesthetics can interact with the pathways that regulate blood pressure, potentially masking or altering the effects of (Leu31,Pro34)-NPY. |
| Route of Administration | Ensure the route of administration (e.g., intravenous, intracerebroventricular) is appropriate for the intended effect and is performed consistently. | The cardiovascular effects of (Leu31,Pro34)-NPY are dependent on its ability to reach the relevant Y1 receptors in the vasculature or central nervous system. |
| Peptide Integrity | Prepare fresh solutions of (Leu31,Pro34)-NPY for each experiment. If using stored solutions, ensure they have been stored properly to prevent degradation. | Degradation of the peptide will lead to a lower effective concentration and a diminished physiological response. |
Quantitative Data
Dose-Response of Intracerebroventricular (ICV) (Leu31,Pro34)-NPY on Food Intake in Rats
| Dose (nmol) | Animal Strain | Observation Time | Effect on Food Intake | Reference |
| 1.15 - 3.45 | Sprague-Dawley | Not specified | Increased food intake | [5] |
| 5 µg (approx. 1.18 nmol) | Not specified | 4 hours | Significant increase in food intake | [6] |
| 1 nmol | Not specified | 2 hours | Increased food intake | [18] |
Note: Dosages and responses can vary between studies due to differences in experimental protocols.
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol provides a general overview. Researchers should consult detailed surgical manuals and adhere to their institution's animal care and use guidelines.
1. Surgical Cannula Implantation:
- Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- Place the animal in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (a common target).
- Drill a small burr hole at the determined coordinates.
- Slowly lower a guide cannula to the target depth and secure it to the skull with dental cement and surgical screws.
- Insert a dummy cannula to keep the guide cannula patent.
- Allow the animal to recover for at least one week before any experiments.
2. Intracerebroventricular Injection:
- Gently restrain the conscious and acclimated rat.
- Remove the dummy cannula from the guide cannula.
- Connect an injection cannula (which extends slightly beyond the tip of the guide cannula) to a Hamilton syringe via polyethylene tubing.
- Load the syringe with the desired concentration of (Leu31,Pro34)-NPY dissolved in sterile saline.
- Slowly infuse the solution (typically 1-5 µL) over 1-2 minutes.
- Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
- Replace the dummy cannula.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Y1 Receptor Signaling Pathway.
Caption: Workflow for Troubleshooting Variability.
References
- 1. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Bio-Techne [bio-techne.com]
- 5. [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 8. Just How Prevalent are Peptide Therapeutic Products? A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-fat diet-induced obesity Rat model: a comparison between Wistar and Sprague-Dawley Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sex Differences in Intestinal P-Glycoprotein Expression in Wistar versus Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sprague Dawley Rats Show More Severe Bone Loss, Osteophytosis and Inflammation Compared to Wistar Han Rats in a High-Fat, High-Sucrose Diet Model of Joint Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inflammation enhances Y1 receptor signaling, neuropeptide Y-mediated inhibition of hyperalgesia, and substance P release from primary afferent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benthamscience.com [benthamscience.com]
- 17. Signaling Through Neuropeptide Y1 Receptor – A Critical Pathway In Allergic Inflammation [brainimmune.com]
- 18. researchgate.net [researchgate.net]
Best practices for storing and handling (Leu31,pro34)-neuropeptide Y
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the handling, storage, and use of (Leu31,Pro34)-Neuropeptide Y. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is (Leu31,Pro34)-Neuropeptide Y and what is its primary biological activity?
(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of Neuropeptide Y (NPY). It is a high-affinity and selective agonist for the Neuropeptide Y receptor subtype 1 (Y1).[1][2][3][4] It also exhibits affinity for Y4 and Y5 receptors.[2][3] Its primary biological activities include increasing blood pressure and stimulating food intake in vivo, as well as inducing calcium mobilization in vitro.[3][4][5]
Q2: How should I store lyophilized (Leu31,Pro34)-Neuropeptide Y?
Lyophilized (Leu31,Pro34)-Neuropeptide Y should be stored in a freezer at or below -20°C. For long-term storage, -80°C is recommended.[1]
Q3: What is the best way to reconstitute (Leu31,Pro34)-Neuropeptide Y?
(Leu31,Pro34)-Neuropeptide Y is soluble in water up to 1 mg/mL. For reconstitution, use sterile, distilled water. If you encounter solubility issues, you can try dissolving the peptide in a small amount of DMSO first.[3]
Q4: How should I store the reconstituted peptide solution?
Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] The aliquots can be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]
Q5: What are the molecular weight and chemical formula of (Leu31,Pro34)-Neuropeptide Y?
The molecular weight of (Leu31,Pro34)-Neuropeptide Y is approximately 4241 g/mol , and its chemical formula is C189H284N54O56S.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 4241 g/mol | |
| Chemical Formula | C189H284N54O56S | |
| Solubility in Water | Up to 1 mg/mL | |
| Storage (Lyophilized) | ≤ -20°C | |
| Storage (in Solution) | -20°C (1 month), -80°C (6 months) | [1][2] |
| Purity (HPLC) | ≥95% | |
| Binding Affinity (Ki) for Y1 Receptor | 0.39 nM | [2][3] |
Troubleshooting Guides
Issue 1: The peptide does not fully dissolve in water.
-
Possible Cause: The peptide may have formed aggregates.
-
Solution:
-
Try vortexing the solution for a longer period.
-
Briefly sonicate the solution in a water bath.
-
If the peptide still does not dissolve, you can add a small amount of a solubilizing agent like DMSO.[3] However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect cell viability or assay performance.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Degradation of the peptide due to improper storage or handling.
-
Solution 1:
-
Possible Cause 2: Inaccurate peptide concentration.
-
Solution 2:
-
Recalculate the concentration of your stock solution.
-
Consider having the peptide concentration professionally quantified.
-
Issue 3: No biological response in a cell-based assay (e.g., calcium mobilization).
-
Possible Cause 1: The cells do not express the Y1 receptor or express it at very low levels.
-
Solution 1:
-
Confirm Y1 receptor expression in your cell line using techniques like qPCR or western blotting.
-
Consider using a cell line known to endogenously express the Y1 receptor or a transiently/stably transfected cell line.
-
-
Possible Cause 2: The peptide has degraded.
-
Solution 2:
-
Use a fresh aliquot of the peptide.
-
Test the activity of the peptide on a positive control cell line.
-
-
Possible Cause 3: Issues with the assay itself.
-
Solution 3:
-
Review your assay protocol for any potential errors.
-
Ensure all reagents are fresh and properly prepared.
-
Include appropriate positive and negative controls in your experiment.
-
Experimental Protocols
Receptor Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity of (Leu31,Pro34)-Neuropeptide Y for the Y1 receptor.
Materials:
-
Cell membranes from a cell line expressing the Y1 receptor (e.g., SK-N-MC).
-
Radioligand: [¹²⁵I]-Peptide YY ([¹²⁵I]-PYY).
-
Unlabeled (Leu31,Pro34)-Neuropeptide Y.
-
Binding Buffer: 25 mM HEPES (pH 7.4), 2.5 mM CaCl₂, 1.0 mM MgCl₂, 0.2% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane aliquots on ice. Resuspend the membranes in binding buffer and homogenize. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
A fixed concentration of [¹²⁵I]-PYY.
-
Increasing concentrations of unlabeled (Leu31,Pro34)-Neuropeptide Y (for competition curve) or buffer (for total binding).
-
For non-specific binding, add a high concentration of unlabeled NPY.
-
Add the membrane suspension to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: After drying the filters, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of the competitor to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium in response to Y1 receptor activation by (Leu31,Pro34)-Neuropeptide Y.
Materials:
-
HEK293 cells stably expressing the human Y1 receptor.
-
Cell culture medium (e.g., DMEM).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (optional, to prevent dye leakage).
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Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
(Leu31,Pro34)-Neuropeptide Y.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the Y1-expressing cells into a 96-well black, clear-bottom plate and culture overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution (e.g., Fluo-4 AM in assay buffer, with or without probenecid). Incubate the plate at 37°C for 1 hour.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and take a baseline fluorescence reading.
-
Peptide Addition: Inject a solution of (Leu31,Pro34)-Neuropeptide Y at the desired concentration into the wells.
-
Measurement: Immediately after injection, continuously measure the fluorescence intensity over time to detect the transient increase in intracellular calcium.
-
Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence. Plot the response as a function of the peptide concentration to generate a dose-response curve and determine the EC₅₀.
Visualizations
Caption: Signaling pathway of (Leu31,Pro34)-Neuropeptide Y via the Y1 receptor.
Caption: Experimental workflow for a calcium mobilization assay.
References
Technical Support Center: Interpreting Unexpected Results in (Leu31,Pro34)-NPY Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving unexpected results during experiments with the neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY.
Frequently Asked Questions (FAQs)
Q1: My (Leu31,Pro34)-NPY shows lower potency or efficacy than expected in my functional assay.
A1: Several factors could contribute to this observation:
-
Peptide Integrity and Handling: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Verify the peptide's purity and concentration.
-
Assay Conditions: Optimize your assay parameters, including cell density, incubation times, and buffer components.
-
Receptor Expression Levels: Low expression of the Y1 receptor in your cell line or tissue preparation will lead to a reduced response. Confirm receptor expression using techniques like qPCR, Western blot, or radioligand binding.
-
Receptor Desensitization: Prolonged exposure to agonists can lead to receptor desensitization and internalization, reducing the observed response. Consider shorter incubation times or using a cell line with a known stable receptor expression.
Q2: I am observing a response to (Leu31,Pro34)-NPY in a system where I expect Y2 or another NPY receptor subtype to be dominant.
A2: While (Leu31,Pro34)-NPY is a highly selective Y1 receptor agonist, unexpected activity could arise from:
-
Off-Target Effects at High Concentrations: At high micromolar concentrations, (Leu31,Pro34)-NPY may exhibit some activity at other NPY receptor subtypes, particularly Y4 and Y5.[1][2] It is crucial to perform dose-response curves to determine the potency (EC50) of the observed effect.
-
Expression of Multiple NPY Receptors: Your experimental system may co-express multiple NPY receptor subtypes. The observed effect could be a composite of activation of different receptors. Use selective antagonists for other NPY receptors to dissect the pharmacology of the response.
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Receptor Heterodimerization: NPY receptors can form heterodimers (e.g., Y1-Y5), which may have a pharmacological profile distinct from the individual receptors.[3]
Q3: In my in vivo study, (Leu31,Pro34)-NPY did not produce the expected physiological effect, while another Y1 agonist did. Why might this be?
A3: This can be a complex issue with several potential explanations:
-
Biased Agonism: Different agonists, even for the same receptor, can stabilize distinct receptor conformations, leading to preferential activation of certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment).[4] It is possible that the specific physiological response you are measuring is mediated by a pathway that is not efficiently activated by (Leu31,Pro34)-NPY compared to the other agonist. For instance, in a rat model of PTSD, the Y1 agonist [D-His26]NPY was effective in preventing anxiety-like behavior, whereas (Leu31,Pro34)-NPY was not.[5][6]
-
Pharmacokinetics and Bioavailability: The two agonists may have different absorption, distribution, metabolism, and excretion (ADME) profiles, leading to different concentrations at the target site.
-
Species Differences: The pharmacology of NPY receptors and the effects of their ligands can vary between species.
Troubleshooting Guides
Unexpected Agonist Activity in a Functional Assay
If you observe an unexpected agonist response with (Leu31,Pro34)-NPY, follow this troubleshooting workflow:
dot
Caption: Troubleshooting workflow for unexpected agonist activity.
Lack of Expected Agonist Activity
If (Leu31,Pro34)-NPY is not producing the expected Y1-mediated response, consider the following:
dot
Caption: Troubleshooting workflow for lack of expected activity.
Data Presentation
Table 1: Receptor Binding Affinity of (Leu31,Pro34)-NPY
This table summarizes the binding affinities (Ki) of (Leu31,Pro34)-NPY for different human NPY receptor subtypes.
| Receptor Subtype | Ki (nM) | Reference |
| Y1 | 0.39 | [1] |
| Y2 | >1000 | [2] |
| Y4 | 0.499 | [2] |
| Y5 | 0.31 | [2] |
Table 2: Functional Potency of (Leu31,Pro34)-NPY
This table presents the functional potency (EC50 or IC50) of (Leu31,Pro34)-NPY in common second messenger assays.
| Assay Type | Receptor Subtype | Potency (nM) | Effect |
| Calcium Mobilization | Y1 | ~1-10 | Agonist |
| cAMP Inhibition | Y1 | ~0.1-1 | Agonist |
Note: Potency values can vary depending on the cell line and specific assay conditions.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of (Leu31,Pro34)-NPY for NPY receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the NPY receptor of interest.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., ¹²⁵I-PYY), and increasing concentrations of unlabeled (Leu31,Pro34)-NPY.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following Y1 receptor activation.
-
Cell Plating: Seed cells expressing the Y1 receptor into a black, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: Wash the cells and add varying concentrations of (Leu31,Pro34)-NPY.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Calculate the peak fluorescence response for each concentration and plot the dose-response curve to determine the EC50.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity upon Y1 receptor activation.
-
Cell Plating: Seed cells expressing the Y1 receptor in a 96-well plate.
-
Assay Setup: Pre-incubate the cells with varying concentrations of (Leu31,Pro34)-NPY.
-
Stimulation: Add a fixed concentration of forskolin to stimulate cAMP production and incubate for 15-30 minutes.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of (Leu31,Pro34)-NPY to determine the IC50.
Signaling Pathways and Workflows
dot
Caption: Simplified NPY Y1 receptor signaling pathways.
dot
Caption: General experimental workflow for investigating unexpected results.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimers of the neuropeptide Y (NPY) Y2 receptor show asymmetry in agonist affinity and association with G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptide Y receptor interactions regulate its mitogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biased agonists at the human Y1 receptor lead to prolonged membrane residency and extended receptor G protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropeptide Y - Wikipedia [en.wikipedia.org]
- 6. Activation of NPY receptor subtype 1 by [D-His26]NPY is sufficient to prevent development of anxiety and depressive like effects in the single prolonged stress rodent model of PTSD - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: (Leu31,Pro34)-Neuropeptide Y versus Endogenous Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic Neuropeptide Y (NPY) analog, (Leu31,Pro34)-Neuropeptide Y, and the endogenous Neuropeptide Y. We will explore their binding affinities to NPY receptors, their functional effects on intracellular signaling, and their in vivo physiological impacts, supported by experimental data and detailed methodologies.
At a Glance: Key Differences
| Feature | (Leu31,Pro34)-Neuropeptide Y | Endogenous Neuropeptide Y |
| Receptor Selectivity | High affinity and selectivity for the Y1 receptor. Also binds to Y4 and Y5 receptors, but with significantly lower affinity for the Y2 receptor. | Binds to all Y receptor subtypes (Y1, Y2, Y4, Y5), with some studies suggesting a higher affinity for the Y2 receptor over the Y1 receptor. |
| Primary Function | Primarily used as a selective Y1 receptor agonist in research to elucidate the specific roles of the Y1 receptor. | A pleiotropic neurotransmitter and neuromodulator involved in a wide range of physiological processes including appetite regulation, blood pressure control, and anxiety. |
| Effect on Blood Pressure | More potent than endogenous NPY in increasing blood pressure, an effect mediated through the Y1 receptor. | Increases blood pressure through its action on Y1 receptors. |
| Effect on Food Intake | Induces food intake, an effect attributed to its agonist activity at the Y1 receptor. | A potent stimulator of food intake, with its effects mediated by both Y1 and Y5 receptors. |
Receptor Binding Affinity
The primary distinction between (Leu31,Pro34)-NPY and endogenous NPY lies in their binding profiles to the family of NPY receptors. (Leu31,Pro34)-NPY was specifically designed as a selective Y1 receptor agonist.[1][2][3][4]
Table 1: Comparison of Receptor Binding Affinities (Ki values in nM)
| Ligand | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
| (Leu31,Pro34)-NPY | 0.39[5][6] | >1000[5][6] | 0.499[5][6] | 0.31[5][6] |
| Endogenous NPY | High Affinity | High Affinity | High Affinity | High Affinity |
Functional Effects: Intracellular Signaling
Both (Leu31,Pro34)-NPY and endogenous NPY exert their effects by activating G-protein coupled receptors (GPCRs), primarily leading to the inhibition of adenylyl cyclase and the mobilization of intracellular calcium.
Cyclic AMP (cAMP) Inhibition
Activation of Y1 receptors by both peptides leads to the inhibition of forskolin-stimulated cAMP accumulation. This is a hallmark of Gi-coupled receptor activation.
Table 2: Comparison of Potency in cAMP Inhibition
| Ligand | Cell Line | EC50 (nM) |
| (Leu31,Pro34)-NPY | SK-N-MC | ~3.5 |
| Endogenous NPY | SK-N-MC | ~0.4 |
Note: The EC50 values are from different studies and should be interpreted with caution. A direct comparison in the same experimental setup would be ideal.
Calcium Mobilization
Both ligands have been shown to induce a transient increase in intracellular calcium concentration ([Ca2+]i) upon binding to the Y1 receptor. One study in human erythroleukemia (HEL) cells found that (Leu31,Pro34)-NPY was approximately four times more potent than endogenous NPY in eliciting this response.
In Vivo Effects
The differential receptor selectivity of (Leu31,Pro34)-NPY and endogenous NPY translates to distinct physiological effects in vivo.
Blood Pressure Regulation
Both peptides are known to increase blood pressure, a physiological response primarily mediated by the Y1 receptor on vascular smooth muscle cells. However, studies in anesthetized rats have demonstrated that (Leu31,Pro34)-NPY is more potent in this regard than endogenous NPY.[2][3] This heightened potency is likely due to its high selectivity and efficacy at the Y1 receptor, which is the key mediator of NPY's pressor effects.
Food Intake
Endogenous NPY is one of the most potent orexigenic (appetite-stimulating) peptides known, with its effects being mediated through both Y1 and Y5 receptors.[8] The Y1-selective agonist, (Leu31,Pro34)-NPY, has also been shown to increase food intake when administered intracerebroventricularly in rats, at doses ranging from 1.15 to 3.45 nmol.[9] This provides evidence for the specific involvement of the Y1 receptor in the regulation of feeding behavior.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: NPY receptor signaling cascade.
Caption: Workflow for a competitive receptor binding assay.
Experimental Protocols
Receptor Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Ki) of (Leu31,Pro34)-NPY and endogenous NPY for NPY receptors.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NPY receptor of interest (e.g., Y1, Y2, Y4, or Y5).
-
Radiolabeled NPY (e.g., [¹²⁵I]-PYY or [³H]-NPY).
-
Unlabeled (Leu31,Pro34)-NPY and endogenous NPY.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled NPY, and a range of concentrations of the unlabeled competitor peptide ((Leu31,Pro34)-NPY or endogenous NPY).
-
Total and Non-specific Binding: Include wells with only the radioligand and buffer for total binding, and wells with the radioligand and a high concentration of unlabeled NPY for non-specific binding.
-
Membrane Addition: Add the cell membranes to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the effect of (Leu31,Pro34)-NPY and endogenous NPY on intracellular cAMP levels.
Materials:
-
A cell line expressing the NPY receptor of interest (e.g., CHO-K1 or HEK293).
-
(Leu31,Pro34)-NPY and endogenous NPY.
-
Forskolin (an adenylyl cyclase activator).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell culture medium and stimulation buffer.
-
96- or 384-well plates.
Procedure:
-
Cell Plating: Seed the cells in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with stimulation buffer and pre-incubate with varying concentrations of (Leu31,Pro34)-NPY or endogenous NPY for a short period (e.g., 15 minutes).
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined time (e.g., 30 minutes) at room temperature.
-
Detection: Lyse the cells and measure the cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the peptide. The data is then fitted to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the peptide that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production).
In Vivo Blood Pressure Measurement in Anesthetized Rats
Objective: To compare the effects of (Leu31,Pro34)-NPY and endogenous NPY on systemic blood pressure.
Materials:
-
Male Wistar or Sprague-Dawley rats.
-
Anesthetic (e.g., urethane or pentobarbital).
-
Catheters for cannulation of the carotid artery and jugular vein.
-
Pressure transducer and data acquisition system.
-
(Leu31,Pro34)-NPY and endogenous NPY dissolved in sterile saline.
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform a tracheotomy to ensure a clear airway. Cannulate the carotid artery for blood pressure measurement and the jugular vein for intravenous administration of the peptides.
-
Stabilization: Allow the animal to stabilize for a period of time (e.g., 30 minutes) to obtain a baseline blood pressure reading.
-
Peptide Administration: Administer increasing doses of (Leu31,Pro34)-NPY or endogenous NPY intravenously.
-
Data Recording: Continuously record the mean arterial pressure (MAP) using the pressure transducer and data acquisition system.
-
Data Analysis: Analyze the changes in MAP from baseline in response to each dose of the peptides. Construct dose-response curves to compare the potency and efficacy of the two compounds.
Food Intake Study in Rats
Objective: To compare the orexigenic effects of (Leu31,Pro34)-NPY and endogenous NPY.
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Intracerebroventricular (ICV) cannulae.
-
(Leu31,Pro34)-NPY and endogenous NPY dissolved in artificial cerebrospinal fluid (aCSF).
-
Standard rat chow.
-
Metabolic cages for accurate food intake measurement.
Procedure:
-
Surgery and Recovery: Surgically implant ICV cannulae into the lateral ventricle of the rats. Allow the animals to recover fully.
-
Habituation: Acclimate the rats to the experimental conditions, including handling and the metabolic cages.
-
Peptide Administration: At the beginning of the dark cycle (when rats are most active feeders), administer a specific dose of (Leu31,Pro34)-NPY, endogenous NPY, or vehicle (aCSF) via the ICV cannula.
-
Food Intake Measurement: Measure the cumulative food intake at various time points after the injection (e.g., 1, 2, 4, and 24 hours).
-
Data Analysis: Compare the food intake in the peptide-treated groups to the vehicle-treated control group. Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the orexigenic effects.
Conclusion
(Leu31,Pro34)-Neuropeptide Y serves as a valuable pharmacological tool for dissecting the specific physiological roles of the Y1 receptor, owing to its high selectivity over other NPY receptor subtypes. In contrast, endogenous Neuropeptide Y is a non-selective agonist, activating a broader range of NPY receptors to orchestrate a complex array of physiological functions. Understanding the distinct profiles of these two peptides is crucial for researchers in the fields of neuroscience, cardiovascular physiology, and drug development aimed at modulating the NPY system for therapeutic benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Receptor binding profiles of NPY analogues and fragments in different tissues and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuropeptide Y in normal eating and in genetic and dietary-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Leu31,Pro34]neuropeptide Y (NPY), but not NPY 20-36, produces discriminative stimulus effects similar to NPY and induces food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
NPY Y1 Receptor Modulation in Cardiovascular Models: A Comparative Guide to Agonists and Antagonists
For Researchers, Scientists, and Drug Development Professionals
Neuropeptide Y (NPY) and its receptors, particularly the Y1 subtype, are pivotal in cardiovascular regulation. Their modulation presents a promising therapeutic avenue for a range of cardiovascular diseases. This guide provides a comprehensive comparison of NPY Y1 receptor agonists and antagonists in cardiovascular models, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
NPY Y1 Receptor Signaling Pathway
Activation of the NPY Y1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunits can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ can also activate Ca2+/calmodulin-dependent kinase II (CaMKII). These pathways converge on downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, ultimately leading to physiological responses such as vasoconstriction and cell growth.[1][2][3]
Performance Comparison: Agonist vs. Antagonist
The following tables summarize the quantitative effects of a selective NPY Y1 receptor agonist, [Leu31, Pro34]NPY, and a selective antagonist, BIBP 3226, in various cardiovascular models.
Table 1: Effects of NPY Y1 Receptor Agonist ([Leu31, Pro34]NPY)
| Parameter | Animal Model | Dose/Concentration | Observed Effect | Reference |
| Mean Arterial Pressure | Anesthetized Rats | 0.25 - 2.5 nmol/kg (i.v.) | Dose-dependent increase; more potent than NPY. | [4][5][6] |
| Vascular Contraction | Isolated Rat Mesenteric Artery | Not specified | Elicited a contractile response similar to NPY. |
Table 2: Effects of NPY Y1 Receptor Antagonist (BIBP 3226)
| Parameter | Animal Model | Dose/Concentration | Observed Effect | Reference |
| Mean Blood Pressure | Conscious Spontaneously Hypertensive Rats (SHR) | Not specified | No significant effect on resting MBP. | [7] |
| Heart Rate | Conscious Spontaneously Hypertensive Rats (SHR) | Not specified | Attenuated stress-evoked tachycardia. | [7] |
| Vascular Response to NPY | Pig (in vivo) | 1.9 nmol/kg/min (i.v. infusion) | Significant inhibition of NPY-evoked vasoconstriction in kidney and hind limb. | [8][9] |
| Vasoconstrictor Response to Nerve Stimulation | Canine Splenic Arteries | 0.1 - 1 µM | Dose-dependent inhibition of the second peak of vasoconstriction at low frequencies. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo and in vitro studies of NPY Y1 receptor modulators.
In Vivo Cardiovascular Assessment in Anesthetized Rats
Objective: To evaluate the effect of NPY Y1 receptor agonists and antagonists on systemic hemodynamics.
Animal Model: Male Sprague-Dawley or Wistar rats (250-350g).
Anesthesia: Urethane (1.25 g/kg, i.p.) or a combination of α-chloralose and urethane.
Surgical Preparation:
-
The trachea is cannulated to ensure a clear airway.
-
The right jugular vein is cannulated for intravenous drug administration.
-
The right carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
Body temperature is maintained at 37°C using a heating pad.
Experimental Procedure:
-
After a stabilization period of at least 20 minutes, baseline blood pressure and heart rate are recorded.
-
For agonist studies, a dose-response curve is generated by administering increasing doses of the Y1 agonist (e.g., [Leu31, Pro34]NPY; 0.1 to 10 nmol/kg, i.v.).
-
For antagonist studies, the Y1 antagonist (e.g., BIBP 3226; 1-10 mg/kg, i.v.) is administered, followed by a challenge with an agonist or endogenous NPY to assess the blockade.
-
Hemodynamic parameters are recorded continuously and analyzed.
In Vitro Vascular Reactivity Studies
Objective: To assess the direct effect of NPY Y1 receptor modulators on vascular tone in isolated blood vessels.
Tissue Preparation:
-
Rats are euthanized, and the mesenteric arterial bed or aorta is carefully dissected and placed in cold Krebs-Henseleit solution.
-
Arterial rings of 2-3 mm in length are prepared and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
The rings are connected to isometric force transducers to record changes in tension.
Experimental Procedure:
-
The arterial rings are equilibrated for 60-90 minutes under a resting tension of 1-2 g.
-
The viability of the endothelium is assessed by contracting the rings with phenylephrine (1 µM) followed by relaxation with acetylcholine (10 µM).
-
For agonist studies, a cumulative concentration-response curve is generated by adding the Y1 agonist (e.g., [Leu31, Pro34]NPY; 10^-10 to 10^-6 M).
-
For antagonist studies, the arterial rings are incubated with the Y1 antagonist (e.g., BIBP 3226; 10^-7 M) for a predetermined period before generating the agonist concentration-response curve.
-
Contractile responses are recorded and expressed as a percentage of the maximal contraction induced by a reference agent (e.g., KCl).
Logical Relationship of Effects
The interplay between NPY Y1 receptor agonists and antagonists in the cardiovascular system can be summarized by their opposing actions on the signaling pathway and physiological outcomes.
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Neuropeptide Y Y1 receptor antagonist (BIBP 3226) attenuates stress evoked tachycardia in conscious spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: equal effects on vascular responses to exogenous and endogenous NPY in the pig in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The neuropeptide Y (NPY) Y1 receptor antagonist BIBP 3226: effects on vascular responses to exogenous and endogenous NPY in the pig in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of a selective neuropeptide Y Y1 receptor antagonist BIBP 3226 on double peaked vasoconstrictor responses to periarterial nerve stimulation in canine splenic arteries - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Y1 Receptor Selectivity of (Leu31,Pro34)-NPY in a New Model: A Comparative Guide
This guide provides a comprehensive comparison of (Leu31,Pro34)-Neuropeptide Y, a potent and selective agonist for the Neuropeptide Y (NPY) Y1 receptor. It is intended for researchers, scientists, and drug development professionals engaged in the study of NPY receptor pharmacology. This document outlines the selectivity profile of (Leu31,Pro34)-NPY against other Y receptor subtypes, details key experimental protocols for its validation, and presents relevant signaling pathways.
Comparative Selectivity Profile
(Leu31,Pro34)-NPY was developed as a specific agonist for the Y1 receptor subtype.[1][2][3] Its selectivity is established by comparing its binding affinity and functional potency against a panel of NPY receptor subtypes, primarily Y1, Y2, Y4, and Y5. While highly potent at the Y1 receptor, it also displays some affinity for Y4 and Y5 receptors.[4][5] Its key characteristic is the significantly reduced affinity for the Y2 receptor, which readily binds C-terminal fragments of NPY like NPY-(13-36).[1][6]
The table below summarizes the representative binding affinities of (Leu31,Pro34)-NPY and other common NPY receptor ligands. This data is crucial for designing experiments in a new model, as it provides a baseline for expected activity and helps in selecting appropriate comparator compounds.
| Compound | Y1 Ki (nM) | Y2 Ki (nM) | Y4 Ki (nM) | Y5 Ki (nM) | Selectivity Profile |
| (Leu31,Pro34)-NPY | 0.39 [4] | >1000 | ~10-50 | ~5-20 | Y1-preferring Agonist[5][7] |
| Neuropeptide Y (NPY) | ~0.5 | ~0.7 | ~1.0 | ~1.0 | Non-selective Agonist |
| PYY(3-36) | >1000 | ~0.1 | >1000 | >1000 | Y2-selective Agonist[8] |
| BIBP3226 | ~1.1 | >1000 | >1000 | >1000 | Y1-selective Antagonist[8] |
Note: Ki values are approximate and can vary based on experimental conditions and cell systems.
Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[9] Upon agonist binding, the activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9][10] Simultaneously, the βγ-subunits of the G-protein can activate phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytoplasmic free calcium concentration.[1][6]
Caption: NPY Y1 receptor canonical signaling cascade.
Experimental Validation Protocols
Validating the selectivity of (Leu31,Pro34)-NPY in a new model requires a combination of binding and functional assays. Below are detailed methodologies for two key experiments.
This assay quantifies the affinity of (Leu31,Pro34)-NPY for the Y1 receptor by measuring its ability to displace a known radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of (Leu31,Pro34)-NPY at Y1, Y2, Y4, and Y5 receptors.
-
Materials:
-
Cell membranes or whole cells expressing the target NPY receptor subtype (e.g., HEK293-hY1R).
-
Radioligand: [¹²⁵I]-PYY or [¹²⁵I][Leu31,Pro34]PYY (for Y1-specific binding).[11]
-
Competitor Ligands: (Leu31,Pro34)-NPY (test), NPY (positive control), PYY(3-36) (Y2-selective control).
-
Binding Buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the unlabeled competitor ligands.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add the serially diluted competitor ligands to the appropriate wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
This functional assay measures the ability of (Leu31,Pro34)-NPY to elicit a cellular response downstream of Y1 receptor activation.
-
Objective: To determine the potency (EC₅₀) of (Leu31,Pro34)-NPY in stimulating a Y1-mediated functional response.
-
Materials:
-
Whole cells expressing the target Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).
-
Agonists: (Leu31,Pro34)-NPY (test), NPY (positive control).
-
Antagonist (optional for validation): BIBP3226.
-
Fluorescence plate reader with an injection system.
-
-
Procedure:
-
Plate cells expressing the Y1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Load the cells with a calcium-sensitive dye for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject varying concentrations of the agonist ((Leu31,Pro34)-NPY) into the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.[1][6]
-
The peak fluorescence response at each agonist concentration is used to generate a dose-response curve.
-
Calculate the EC₅₀ value (concentration of agonist that produces 50% of the maximal response).
-
Experimental Workflow for Selectivity Validation
The logical flow for comprehensively validating the Y1 selectivity of an agonist in a new model involves progressing from initial binding studies to functional characterization and, finally, to more complex systems.
Caption: Workflow for validating Y1 receptor agonist selectivity.
References
- 1. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 5. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of neuropeptide Y binding sites in rat brain membrane preparations using [125I][Leu31,Pro34]peptide YY and [125I]peptide YY3-36 as selective Y1 and Y2 radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of (Leu31,Pro34)-Neuropeptide Y with NPY Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of the synthetic neuropeptide Y (NPY) analog, (Leu31,Pro34)-Neuropeptide Y, across various NPY receptor subtypes. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the NPY system.
(Leu31,Pro34)-Neuropeptide Y is widely recognized as a selective agonist for the NPY Y1 receptor.[1][2][3][4] However, understanding its cross-reactivity with other NPY receptor subtypes—namely Y2, Y4, and Y5—is crucial for the precise interpretation of experimental results. This guide summarizes the available binding affinity data and provides detailed experimental protocols for assessing ligand-receptor interactions within the NPY system.
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki) of (Leu31,Pro34)-Neuropeptide Y for human NPY receptor subtypes Y1, Y2, Y4, and Y5, as determined in studies using HEK293 cells expressing the recombinant human receptors.
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Y1 | (Leu31,Pro34)-NPY | 0.39 | [5][6] |
| Y2 | (Leu31,Pro34)-NPY | >1000 | [7] |
| Y4 | (Leu31,Pro34)-NPY | 0.499 | [7] |
| Y5 | (Leu31,Pro34)-NPY | 0.31 | [7] |
Data presented is from competitive binding assays performed in HEK293 cell lines stably expressing the respective human NPY receptors.
As the data indicates, (Leu31,Pro34)-Neuropeptide Y exhibits high affinity for the Y1, Y4, and Y5 receptors, with Ki values in the sub-nanomolar range.[5][6][7] In contrast, its affinity for the Y2 receptor is significantly lower, with a Ki value greater than 1000 nM.[7] This demonstrates a marked selectivity for the Y1, Y4, and Y5 receptors over the Y2 receptor. While primarily known as a Y1 agonist, its potent activity at Y4 and Y5 receptors should be considered in experimental design and data interpretation.[8][9]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental basis of these findings, the following diagrams illustrate the primary signaling pathway for Y1, Y4, and Y5 receptors and a typical experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as (Leu31,Pro34)-NPY, by measuring its ability to compete with a radiolabeled ligand for binding to a specific NPY receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from a cell line (e.g., HEK293) stably expressing the human NPY receptor of interest (Y1, Y2, Y4, or Y5).
-
Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [¹²⁵I]-Peptide YY).
-
Test Compound: (Leu31,Pro34)-Neuropeptide Y.
-
Non-specific Binding Control: A high concentration of unlabeled NPY or a suitable non-peptidic antagonist.
-
Assay Buffer: Typically contains a buffering agent (e.g., 25 mM HEPES), divalent cations (e.g., 2.5 mM CaCl₂, 1 mM MgCl₂), and a protease inhibitor (e.g., 0.1% BSA), at a pH of 7.4.
-
Wash Buffer: An ice-cold buffer, often of a lower ionic strength than the assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well Microplates: Low-protein binding plates are recommended.
-
Glass Fiber Filters: Pre-treated with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester or vacuum manifold.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Plate Setup: In a 96-well microplate, set up triplicate wells for total binding (assay buffer, radioligand, and cell membranes), non-specific binding (assay buffer, radioligand, cell membranes, and a high concentration of unlabeled NPY), and competitive binding (assay buffer, radioligand, cell membranes, and serial dilutions of (Leu31,Pro34)-NPY).
-
Incubation: Add the cell membranes to each well. The plate is then incubated, typically for 1-2 hours at room temperature, with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand and reduce non-specific binding.
-
Counting: The filters are dried, and the radioactivity retained on each filter is quantified using a scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the competitor concentration ((Leu31,Pro34)-NPY).
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Functional Assay: cAMP Accumulation
This assay measures the functional activity of (Leu31,Pro34)-NPY by quantifying its ability to inhibit the production of cyclic AMP (cAMP) in cells expressing a Gi-coupled NPY receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO-K1 or HEK293) stably expressing the human NPY receptor of interest.
-
Test Compound: (Leu31,Pro34)-Neuropeptide Y.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Medium.
-
Stimulation Buffer: Typically a balanced salt solution (e.g., HBSS) supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation, a buffering agent (e.g., 5 mM HEPES), and a protein carrier (e.g., 0.1% BSA), at a pH of 7.4.
Procedure:
-
Cell Plating: Seed the cells into a 96-well plate and culture until they reach the desired confluency.
-
Pre-incubation: The cell culture medium is removed, and the cells are washed with stimulation buffer. The cells are then pre-incubated with varying concentrations of (Leu31,Pro34)-NPY for a short period (e.g., 15 minutes) at room temperature.
-
Stimulation: Forskolin is added to all wells (except for the basal control) to stimulate the production of cAMP.
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP accumulation.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
The measured cAMP levels are plotted against the logarithm of the (Leu31,Pro34)-NPY concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
-
References
- 1. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Neuropeptide Y receptors: how to get subtype selectivity [frontiersin.org]
- 9. NPY1 Receptor Agonist Modulates Development of Depressive-Like Behavior and Gene Expression in Hypothalamus in SPS Rodent PTSD Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to (Leu31,Pro34)-Neuropeptide Y and Other Y1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of (Leu31,Pro34)-Neuropeptide Y ([Leu31,Pro34]-NPY), a widely used selective agonist for the Neuropeptide Y (NPY) Y1 receptor, and other relevant Y1 agonists. The NPY system, comprising peptides NPY, Peptide YY (PYY), and Pancreatic Polypeptide (PP), along with its receptors (Y1, Y2, Y4, Y5), is implicated in a multitude of physiological processes. The Y1 receptor, in particular, is a key target in research areas such as cardiovascular function, appetite regulation, and bone homeostasis.[1][2][3]
(Leu31,Pro34)-NPY is a synthetic analog of NPY designed for high affinity and selectivity for the Y1 receptor subtype over the Y2 receptor.[4][5][6] This selectivity makes it an invaluable tool for elucidating the specific physiological roles of the Y1 receptor. This document outlines its performance against other agonists, details the experimental protocols used for their characterization, and illustrates the key signaling pathways involved.
Comparative Performance of Y1 Agonists
The following table summarizes the quantitative data on the binding affinity (Ki) and functional potency (EC50) of (Leu31,Pro34)-NPY and other compounds at the Y1 receptor. Lower Ki and EC50 values indicate higher affinity and potency, respectively.
| Compound | Type | Receptor Selectivity | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Key Characteristics |
| Neuropeptide Y (NPY) | Endogenous Ligand | Y1, Y2, Y4, Y5 | ~0.5 | ~1.2 | Non-selective endogenous agonist. |
| (Leu31,Pro34)-NPY | Peptide Agonist | Y1 selective (also shows affinity for Y4, Y5) | 0.39[7] | ~1.0 - 2.5 | High-affinity, selective Y1 agonist; potent vasopressor in vivo.[4][6][8][9] |
| [D-Arg25]-NPY | Peptide Agonist | Y1 selective | N/A | ~1.0 | Selective Y1 agonist shown to stimulate food intake.[10] |
| [D-His26]-NPY | Peptide Agonist | Y1 selective | N/A | ~2.0 | Selective Y1 agonist shown to stimulate food intake.[10] |
| GR 231118 (1229U91) | Peptide Ligand | Y1 Antagonist / Y4 Agonist | pKi = 10.2 (hY1) | pEC50 = 8.6 (hY4) | Potent Y1 antagonist, but also a potent Y4 agonist.[11] |
Y1 Receptor Signaling Pathway
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o family of G-proteins.[2][12] Upon agonist binding, the activated G-protein initiates two main intracellular signaling cascades:
-
Inhibition of Adenylyl Cyclase : The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][12]
-
Activation of Phospholipase C (PLC) : The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of Ca2+ from intracellular stores, leading to a transient increase in cytoplasmic free calcium.[4][6][12]
These pathways ultimately modulate various cellular functions, including cell growth, ion channel activity, and gene transcription.
Experimental Protocols
The characterization of Y1 receptor agonists relies on a suite of standardized in vitro assays to determine binding affinity and functional potency.
Protocol 1: Radioligand Binding Assay (Affinity)
This competitive binding assay quantifies the affinity (Ki) of a test compound for the Y1 receptor.
-
Objective : To determine the concentration of a test agonist that displaces 50% of a specific radioligand from the Y1 receptor (IC50), from which the inhibition constant (Ki) is calculated.
-
Materials :
-
Cell Membranes : Membranes prepared from cell lines stably expressing the human Y1 receptor (e.g., HEK293 or SK-N-MC cells).[13][14][15]
-
Radioligand : A high-affinity Y1 ligand labeled with a radioisotope, such as [125I]-Peptide YY ([125I]-PYY) or [125I][Leu31,Pro34]PYY.[16][17]
-
Test Compounds : Serial dilutions of the unlabeled agonist (e.g., (Leu31,Pro34)-NPY).
-
Buffers : Incubation buffer (e.g., Tris-HCl with protease inhibitors) and wash buffer.
-
-
Procedure :
-
Incubation : In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Equilibrium : Allow the binding to reach equilibrium (e.g., 2 hours at room temperature).[17]
-
Harvesting : Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.[17]
-
Washing : Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[17]
-
Detection : Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis : Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: cAMP Inhibition Assay (Functional Potency)
This functional assay measures the ability of an agonist to activate the Gi-coupled Y1 receptor and inhibit cAMP production.
-
Objective : To determine the concentration of an agonist that produces 50% of its maximal inhibitory effect on stimulated cAMP levels (EC50).
-
Materials :
-
Cell Line : Whole cells stably expressing the Y1 receptor (e.g., CHO or HEK293 cells).[17]
-
Adenylyl Cyclase Activator : Forskolin, used to stimulate a baseline level of cAMP production.[13][17]
-
Test Compounds : Serial dilutions of the Y1 agonist.
-
cAMP Assay Kit : A commercial kit for quantifying intracellular cAMP levels (e.g., HTRF, ELISA).
-
-
Procedure :
-
Cell Plating : Seed cells in a 96-well plate and allow them to grow to confluence.
-
Pre-incubation : Treat the cells with varying concentrations of the test agonist for a short period (e.g., 15 minutes).[17]
-
Stimulation : Add a fixed concentration of forskolin to all wells (except basal controls) to stimulate adenylyl cyclase and incubate (e.g., 30 minutes).[17]
-
Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit, following the manufacturer's instructions.
-
Data Analysis : Plot the measured cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to calculate the EC50 and the maximal inhibition (Emax).[17]
-
References
- 1. NPY signalling pathway in bone homeostasis: Y1 receptor as a potential drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. rndsystems.com [rndsystems.com]
- 8. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Leu31,Pro34]-Neuropeptide Y (human, rat) | NPY Receptors | Tocris Bioscience [tocris.com]
- 10. researchgate.net [researchgate.net]
- 11. GR231118 (1229U91) and other analogues of the C-terminus of neuropeptide Y are potent neuropeptide Y Y1 receptor antagonists and neuropeptide Y Y4 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of multiple signaling pathways in neuropeptide Y-mediated bimodal vascular smooth muscle cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structural characterization of Y1 and Y2 receptors for neuropeptide Y and peptide YY by affinity cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative autoradiographic distribution of neuropeptide Y Y1 receptors visualized with the Y1 receptor agonist [125I][Leu31,Pro34]PYY and the non-peptide antagonist [3H]BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Porcine vs. Human [Leu31,Pro34]-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Y1 Receptor Agonists
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in a wide array of physiological processes, mediated by a family of G-protein coupled receptors (GPCRs), namely Y1, Y2, Y4, and Y5. The analogue [Leu31,Pro34]-NPY is a potent and selective agonist for the Y1 receptor, a key target in research areas such as appetite regulation, anxiety, and cancer. This guide provides a head-to-head comparison of the porcine and human forms of [Leu31,Pro34]-NPY, presenting key experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their studies.
Structural and Pharmacological Overview
Porcine and human Neuropeptide Y (NPY) are highly conserved, differing by a single amino acid at position 17 (Methionine in humans, Leucine in pigs). The [Leu31,Pro34] modification in both porcine and human NPY confers high selectivity for the Y1 receptor. This selectivity is crucial for dissecting the specific physiological roles of the Y1 receptor subtype.
Quantitative Data Summary
The following tables summarize the available quantitative data for porcine and human [Leu31,Pro34]-NPY, focusing on their binding affinity for NPY receptors. It is important to note that the data presented is compiled from various sources and may not have been generated in a single head-to-head study under identical experimental conditions.
Table 1: Receptor Binding Affinity (Ki) of Porcine vs. Human [Leu31,Pro34]-NPY
| Ligand | Receptor Subtype | Reported Ki (nM) | Source |
| Porcine [Leu31,Pro34]-NPY | Y1 | 0.54 | Tocris Bioscience |
| Human [Leu31,Pro34]-NPY | Y1 | 0.39 | R&D Systems, Tocris Bioscience, MedChemExpress[1][2][3] |
| Human [Leu31,Pro34]-NPY | Y2 | >1000 | MedChemExpress[2][4] |
| Human [Leu31,Pro34]-NPY | Y4 | 0.499 | MedChemExpress[2][4] |
| Human [Leu31,Pro34]-NPY | Y5 | 0.31 | MedChemExpress[2][4] |
Signaling Pathways
Activation of the Y1 receptor by [Leu31,Pro34]-NPY initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, Y1 receptor activation can modulate intracellular calcium levels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are standard protocols for key assays used to characterize the pharmacology of NPY analogues.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human or other species' NPY Y1 receptor.
-
Assay Buffer: Use a suitable buffer, for example, 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, and 0.1% BSA, pH 7.4.
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [125I]-Peptide YY) and varying concentrations of the unlabeled competitor (porcine or human [Leu31,Pro34]-NPY). Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled NPY).
-
Equilibrium: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the ability of a ligand to activate the Y1 receptor and elicit an increase in intracellular calcium concentration.
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing the NPY Y1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for a specific duration (e.g., 1 hour at 37°C).
-
Compound Addition: Prepare serial dilutions of porcine or human [Leu31,Pro34]-NPY.
-
Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence, then add the different concentrations of the test compound to the wells and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
Both porcine and human [Leu31,Pro34]-NPY are highly potent and selective agonists for the NPY Y1 receptor. The available data suggests that the human form may have a slightly higher affinity for the Y1 receptor. Furthermore, the human/rat variant has been characterized to have high affinity for Y4 and Y5 receptors as well, while showing low affinity for the Y2 receptor. The choice between the two peptides may depend on the specific experimental context, including the species of the receptor being studied and the desired receptor selectivity profile. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the pharmacological nuances of these important research tools.
References
Validating the Mechanism of Action of (Leu31,Pro34)-NPY with Selective Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of the neuropeptide Y (NPY) analog, (Leu31,Pro34)-NPY, through the use of selective NPY receptor antagonists. The data presented herein validates the primary activity of (Leu31,Pro34)-NPY at the NPY Y1 receptor.
(Leu31,Pro34)-Neuropeptide Y is a synthetic analog of NPY, a 36-amino acid peptide neurotransmitter involved in various physiological processes, including the regulation of food intake, blood pressure, and anxiety.[1][2] Understanding the specific receptor interactions of (Leu31,Pro34)-NPY is crucial for its application as a research tool and for the development of targeted therapeutics. This guide will objectively compare its performance with other alternatives and provide supporting experimental data.
Mechanism of Action: Y1 Receptor Selectivity
(Leu31,Pro34)-NPY is a potent and selective agonist for the Neuropeptide Y Y1 receptor.[1][2] While it also exhibits some affinity for the Y4 and Y5 receptors, it has negligible affinity for the Y2 receptor. The primary mechanism of action involves the activation of the Y1 receptor, a G-protein coupled receptor (GPCR) that signals through the Gi/o pathway. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[1]
To validate this mechanism, the effects of (Leu31,Pro34)-NPY are examined in the presence of selective antagonists for the Y1, Y2, and Y5 receptors.
Comparative Analysis of Antagonist Effects
The selectivity of (Leu31,Pro34)-NPY for the Y1 receptor is confirmed by its sensitivity to the Y1-selective antagonist, BIBP3226, and its insensitivity to the Y2-selective antagonist, BIIE0246. While direct functional data on the effect of a Y5-selective antagonist on (Leu31,Pro34)-NPY activity is limited, its known receptor binding profile provides strong evidence for its primary mode of action.
Quantitative Data Summary
The following tables summarize the binding affinities of (Leu31,Pro34)-NPY and the selected antagonists for various NPY receptor subtypes, as well as the functional antagonism of (Leu31,Pro34)-NPY's effects by these antagonists.
Table 1: Receptor Binding Affinities (Ki/IC50 in nM)
| Compound | Y1 Receptor | Y2 Receptor | Y4 Receptor | Y5 Receptor |
| (Leu31,Pro34)-NPY | 0.39 | >1000[3] | High Affinity | High Affinity |
| BIBP3226 | 1.1 - 7[4][5] | >1000[6] | >1000[6] | >1000[6] |
| BIIE0246 | >10000[7] | 8 - 15[8] | >10000[7] | >10000[7] |
| CGP71683A | >4000[9] | 200[9] | - | 1.3[9] |
Table 2: Functional Antagonism of (Leu31,Pro34)-NPY
| Antagonist | Target Receptor | Effect on (Leu31,Pro34)-NPY Activity | Quantitative Measure |
| BIBP3226 | Y1 | Blocks activity | pA2 = 7.36 (against NPY in Y1 bioassay)[6] |
| BIIE0246 | Y2 | No effect on contractile activity[3] | - |
| CGP71683A | Y5 | Expected to have minimal effect | No direct data available |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity of (Leu31,Pro34)-NPY and antagonists to NPY receptor subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing individual human NPY receptor subtypes (Y1, Y2, Y4, Y5).
-
Incubation: Incubate the cell membranes with a constant concentration of a suitable radioligand (e.g., [125I]PYY for Y1, [125I]PYY3-36 for Y2) and varying concentrations of the unlabeled competitor ((Leu31,Pro34)-NPY, BIBP3226, BIIE0246, or CGP71683A).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Convert IC50 values to Ki (inhibition constant) values using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
Objective: To measure the ability of (Leu31,Pro34)-NPY to induce an increase in intracellular calcium and the ability of antagonists to block this effect.
Protocol:
-
Cell Culture: Culture cells expressing the NPY Y1 receptor (e.g., SK-N-MC human neuroblastoma cells) in 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 60 minutes at 37°C.
-
Antagonist Pre-incubation: Pre-incubate the cells with the antagonist (BIBP3226, BIIE0246, or CGP71683A) or vehicle for 15-30 minutes.
-
Agonist Stimulation: Stimulate the cells with (Leu31,Pro34)-NPY.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye using a fluorescence plate reader.
-
Data Analysis: Calculate the change in intracellular calcium concentration in response to the agonist and the inhibitory effect of the antagonists.
cAMP Accumulation Assay
Objective: To measure the ability of (Leu31,Pro34)-NPY to inhibit adenylyl cyclase activity and the ability of antagonists to reverse this inhibition.
Protocol:
-
Cell Culture: Culture cells expressing the NPY Y1 receptor in a suitable format.
-
Antagonist Pre-incubation: Pre-incubate the cells with the antagonist or vehicle.
-
Stimulation: Stimulate the cells with forskolin (to activate adenylyl cyclase and increase cAMP levels) in the presence or absence of (Leu31,Pro34)-NPY.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a competitive immunoassay kit (e.g., ELISA or HTRF).
-
Data Analysis: Determine the extent of cAMP inhibition by (Leu31,Pro34)-NPY and its reversal by the antagonists.
Visualizing the Mechanism of Action
The following diagrams illustrate the signaling pathway of (Leu31,Pro34)-NPY and the experimental workflow for validating its mechanism of action.
Caption: Signaling pathway of (Leu31,Pro34)-NPY via the Y1 receptor.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion
References
- 1. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The first highly potent and selective non-peptide neuropeptide Y Y1 receptor antagonist: BIBP3226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apparent affinity and potency of BIBP3226, a non-peptide neuropeptide Y receptor antagonist, on purported neuropeptide Y Y1, Y2 and Y3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [opnme.com]
- 8. BIIE0246, a potent and highly selective non-peptide neuropeptide Y Y(2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Reproducibility of Published Findings: A Comparative Guide to (Leu31,Pro34)-Neuropeptide Y
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Leu31,Pro34)-Neuropeptide Y [(Leu31,Pro34)-NPY], a widely used tool in neuropeptide research, with alternative compounds. It aims to objectively assess the reproducibility of published findings by presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Executive Summary
Data Presentation: Quantitative Comparison of Ligand-Receptor Interactions
The following tables summarize the binding affinities (Ki) of (Leu31,Pro34)-NPY and key comparator compounds for various NPY receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of (Leu31,Pro34)-NPY for NPY Receptor Subtypes
| Receptor Subtype | Reported Ki (nM) | Reference |
| Y1 | 0.39 | [1][2] |
| Y2 | >1000 | [2] |
| Y4 | 0.499 | [2] |
| Y5 | 0.31 | [2] |
Table 2: Comparative Binding Affinities (Ki, nM) of NPY Analogs and Antagonists
| Compound | Y1 Receptor Ki (nM) | Y2 Receptor Ki (nM) | Y4 Receptor Ki (nM) | Y5 Receptor Ki (nM) | Primary Function | Reference(s) |
| (Leu31,Pro34)-NPY | 0.39 | >1000 | 0.499 | 0.31 | Y1/Y4/Y5 Agonist | [1][2] |
| Neuropeptide Y (NPY) | - | - | - | - | Endogenous Agonist | [3] |
| BIBP 3226 | 1.1 | >1000 | >1000 | >1000 | Y1 Antagonist | [4][5] |
| NPY (13-36) | - | High Affinity | - | - | Y2 Agonist | [3] |
Reproducibility of Key In Vivo Findings
The orexigenic (food intake stimulating) and cardiovascular (pressor) effects of (Leu31,Pro34)-NPY are two of its most well-documented and consistently reported actions.
1. Stimulation of Food Intake:
Multiple independent studies have demonstrated that intracerebroventricular (ICV) administration of (Leu31,Pro34)-NPY reliably increases food intake in rodents. This effect is attributed to its agonist activity at hypothalamic Y1 receptors, a key hub for appetite regulation. The reproducibility of this finding is supported by its consistent observation and its blockade by Y1 receptor antagonists like BIBP 3226.
2. Cardiovascular Effects:
(Leu31,Pro34)-NPY is a potent vasoconstrictor, leading to an increase in blood pressure.[3] This effect is mediated by postjunctional Y1 receptors on vascular smooth muscle. The pressor response to (Leu31,Pro34)-NPY has been consistently reported and is often used as a functional assay for Y1 receptor activation in vivo.[6]
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
1. Receptor Binding Assay:
-
Objective: To determine the binding affinity of (Leu31,Pro34)-NPY and other ligands to NPY receptor subtypes.
-
Method:
-
Membrane Preparation: Tissues or cells expressing the NPY receptor of interest (e.g., rat brain homogenates, HEK293 cells transfected with the receptor) are homogenized and centrifuged to isolate the cell membrane fraction.
-
Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [125I]Peptide YY) and varying concentrations of the unlabeled competitor ligand (e.g., (Leu31,Pro34)-NPY).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using a gamma counter.
-
Data Analysis: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
2. In Vivo Food Intake Study (Rat Model):
-
Objective: To assess the effect of (Leu31,Pro34)-NPY on food consumption.
-
Method:
-
Animal Model: Adult male rats are housed individually with ad libitum access to food and water.
-
Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula directed into a cerebral ventricle (e.g., the lateral or third ventricle) or a specific brain region (e.g., the paraventricular nucleus of the hypothalamus).
-
Acclimation: Animals are allowed to recover from surgery and are habituated to the injection procedure.
-
Drug Administration: (Leu31,Pro34)-NPY or vehicle is dissolved in sterile saline and administered via an injection cannula inserted into the guide cannula.
-
Behavioral Assessment: Pre-weighed food is provided immediately after the injection, and food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food. Spillage is accounted for.
-
Data Analysis: Food intake (in grams) is compared between the drug-treated and vehicle-treated groups using appropriate statistical tests.
-
3. In Vivo Cardiovascular Monitoring (Rat Model):
-
Objective: To measure the effects of (Leu31,Pro34)-NPY on blood pressure and heart rate.
-
Method:
-
Animal Model: Rats are anesthetized with an appropriate agent (e.g., urethane).
-
Surgical Preparation: A catheter is inserted into a carotid artery for continuous blood pressure monitoring and into a jugular vein for intravenous drug administration.
-
Hemodynamic Recording: The arterial catheter is connected to a pressure transducer, and baseline mean arterial pressure (MAP) and heart rate (HR) are recorded.
-
Drug Administration: (Leu31,Pro34)-NPY is administered intravenously as a bolus injection or continuous infusion.
-
Data Analysis: Changes in MAP and HR from baseline are recorded and analyzed. Dose-response curves can be generated to determine the potency of the compound.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: NPY Y1 Receptor Signaling Pathway.
Caption: In Vivo Food Intake Experimental Workflow.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Leu31, Pro34]neuropeptide Y: a specific Y1 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BIBP 3226 trifluoroacetate | NPY Receptors | Tocris Bioscience [tocris.com]
- 6. [Leu31, Pro34] NPY, a selective functional postjunctional agonist at neuropeptide-Y receptors in anaesthetised rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (Leu31,Pro34)-Neuropeptide Y (porcine): A Safety and Operations Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of synthetic peptides such as (Leu31,Pro34)-Neuropeptide Y (porcine) are paramount for maintaining a secure laboratory environment and ensuring regulatory compliance. Due to the unique biological activity of this peptide, all materials contaminated with it should be treated as potentially hazardous chemical waste. Adherence to institutional and regulatory guidelines is essential.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[1] All handling of the peptide, particularly in its lyophilized powder form, should occur in a well-ventilated area or a chemical fume hood to prevent inhalation.[2] In the event of a spill, the area should be promptly contained with absorbent materials, and the waste should be collected in a designated hazardous waste container.[3]
Quantitative Data for Handling and Storage
Proper storage and handling are critical to maintaining the integrity of (Leu31,Pro34)-Neuropeptide Y (porcine) and ensuring safety. The following table summarizes key quantitative data for its management.
| Parameter | Value | Source |
| Storage Temperature (Lyophilized Powder) | -20°C | [3] |
| Storage Temperature (Reconstituted in DMSO) | -80°C (up to 6 months) | DC Chemicals |
| Short-term Storage (Reconstituted) | 2°C–8°C | [3] |
| Recommended PPE | Lab coat, safety goggles, nitrile gloves, closed-toe shoes | [1][3] |
Step-by-Step Disposal Procedures
The disposal of (Leu31,Pro34)-Neuropeptide Y (porcine) and all contaminated materials must be handled systematically. The following protocols provide a step-by-step guide for different types of waste.
Experimental Protocol: Inactivation of Bioactive Peptides (General Guidance)
For bioactive peptides, a preliminary inactivation step may be recommended by your institution's safety office. This often involves chemical degradation.
-
Chemical Hydrolysis : Treat the peptide solution with a strong acid (e.g., 1 M HCl) or a strong base (e.g., 1 M NaOH) and let it stand for several hours at room temperature to hydrolyze the peptide bonds.[4]
-
Oxidation : Alternatively, treat the solution with a strong oxidizing agent, such as a 10% bleach solution, to denature the peptide.[4]
-
Neutralization : If acid or base hydrolysis was used, the solution must be neutralized to a pH between 5.5 and 11.0 before being collected as chemical waste.[4][5]
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is crucial.[6]
-
Solid Waste : This includes unused lyophilized powder, contaminated PPE (gloves, lab coats), pipette tips, and absorbent materials from spill cleanups.[2]
-
Liquid Waste : This category includes reconstituted peptide solutions, contaminated buffers, and the first rinse from cleaning contaminated glassware.[1][5]
-
Sharps Waste : This includes needles, syringes, and any broken glassware that has come into contact with the peptide.[3]
Labeling, Storage, and Final Disposal
-
Labeling : All waste containers must be accurately labeled with "Hazardous Waste," the full chemical name "(Leu31,Pro34)-Neuropeptide Y (porcine)," and any other potential hazards (e.g., flammable if dissolved in a solvent).[1][7]
-
Storage : Store sealed waste containers in a designated, secure satellite accumulation area away from general lab traffic.[8] Use secondary containment to prevent spills.[2]
-
Final Disposal : Once a waste container is approximately 90% full, arrange for its collection through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[2][8] Never dispose of peptide waste down the drain or in the regular trash.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with (Leu31,Pro34)-Neuropeptide Y (porcine).
Caption: Disposal workflow for (Leu31,Pro34)-Neuropeptide Y (porcine).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. realpeptides.co [realpeptides.co]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. documents.uow.edu.au [documents.uow.edu.au]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling (Leu31,Pro34)-Neuropeptide Y (porcine)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (Leu31,Pro34)-Neuropeptide Y (porcine). Adherence to these protocols is essential for ensuring personal safety and maintaining the integrity of the research material. While specific hazard information for this peptide is limited, it is prudent to handle it with caution, following standard laboratory practices for bioactive peptides.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination. The required PPE for handling (Leu31,Pro34)-Neuropeptide Y (porcine) in both lyophilized powder and solution form is summarized below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2] A face shield is recommended when there is a high risk of splashing, such as during reconstitution.[3] |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential contamination.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended to avoid skin contact.[1] |
| Respiratory Protection | Respirator | Recommended when weighing or handling large quantities of the lyophilized powder to prevent inhalation of fine particles. A NIOSH-approved respirator should be used if dust generation is unavoidable.[1][3] |
Operational Plan: Step-by-Step Handling
A systematic workflow for handling (Leu31,Pro34)-Neuropeptide Y (porcine) from receipt to disposal minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the vial for any damage.
-
For long-term storage, keep the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective, and desiccated container.[2][4]
-
Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.[3][4]
2. Reconstitution and Aliquoting:
-
Perform reconstitution in a designated clean area, such as a laminar flow hood or a clean bench, to maintain sterility.
-
Use a sterile, appropriate solvent for reconstitution. For many peptides, sterile bacteriostatic water is a suitable choice as it helps prevent bacterial growth.[2]
-
To dissolve, gently swirl or vortex the vial. Avoid vigorous shaking, which can damage the peptide's structure.[2]
-
For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to divide the reconstituted peptide solution into single-use aliquots.[2][4]
-
Store reconstituted peptide solutions at 2°C–8°C for short-term use or frozen at -20°C or -80°C for long-term storage.[2][4]
3. Experimental Use:
-
Always wear the appropriate PPE as detailed in the table above.
-
Handle the peptide solution with care to avoid spills and aerosol formation.
-
Work in a well-ventilated area.
Spill Response
In the event of a spill, prompt and appropriate action is necessary to mitigate any potential hazards.
1. Small Spills:
-
Don the appropriate PPE, including gloves, safety goggles, and a lab coat.[5]
-
Cover the spill with an absorbent material, such as paper towels.[5][6]
-
For powdered spills, gently wet the material first before absorbing to prevent dust from becoming airborne.[6]
-
Clean the spill area with a suitable decontaminant. An enzymatic detergent can be effective for peptide decontamination, followed by a rinse with a 10% bleach solution and then water.[5][7]
-
Collect all contaminated materials in a designated hazardous waste container.[6]
2. Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety office.
-
Restrict access to the spill area.
-
Follow your institution's specific procedures for large chemical spills.
Disposal Plan
Proper disposal of (Leu31,Pro34)-Neuropeptide Y (porcine) and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions should be treated as chemical waste.[3]
-
Contaminated Materials: All materials that have come into contact with the peptide, including pipette tips, tubes, gloves, and absorbent paper, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Waste Segregation: If the peptide was used in experiments involving biological materials (e.g., cell culture, animal studies), the waste must be treated as biohazardous waste according to your institution's biosafety guidelines. This may require an initial decontamination step, such as autoclaving, before being disposed of as chemical waste.
-
Final Disposal: Dispose of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow and Safety Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. realpeptides.co [realpeptides.co]
- 3. benchchem.com [benchchem.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 7. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
